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  • Product: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
  • CAS: 300674-03-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among these, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid stands out as a key scaffold in medicinal chemistry, forming the core of various biologically active molecules. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and potential anticancer agents. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.

Strategic Approach to Synthesis

The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid can be efficiently achieved through a multi-step sequence commencing with the construction of the core 5-methoxy-2-phenyl-1-benzofuran scaffold, followed by the introduction of the carboxylic acid functionality at the C3 position. This strategic approach allows for the use of readily available starting materials and employs robust and well-established chemical transformations.

The chosen synthetic pathway involves three key stages:

  • Synthesis of the Intermediate: 5-Methoxy-2-phenyl-1-benzofuran. This is accomplished via an acid-catalyzed cyclization of a 2-phenoxyacetophenone precursor. This method is favored for its operational simplicity and good yields.

  • Formylation at the C3 Position. The Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich C3 position of the benzofuran ring. This reaction is a classic and highly effective method for the formylation of activated aromatic and heteroaromatic systems.

  • Oxidation to the Carboxylic Acid. The final step involves the oxidation of the 3-formyl group to the desired 3-carboxylic acid functionality using a mild and selective oxidizing agent.

This strategic disconnection is illustrated in the following workflow diagram:

Synthetic Strategy Starting_Materials 4-Methoxyphenol & Phenacyl Bromide Intermediate_1 2-(4-Methoxyphenoxy)-1-phenylethan-1-one Starting_Materials->Intermediate_1 Williamson Ether Synthesis Intermediate_2 5-Methoxy-2-phenyl-1-benzofuran Intermediate_1->Intermediate_2 Acid-Catalyzed Cyclization Intermediate_3 5-Methoxy-2-phenyl-1-benzofuran-3-carbaldehyde Intermediate_2->Intermediate_3 Vilsmeier-Haack Formylation Final_Product 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid Intermediate_3->Final_Product Oxidation

Caption: Synthetic workflow for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Part 1: Synthesis of 5-Methoxy-2-phenyl-1-benzofuran

The initial stage of the synthesis focuses on constructing the core benzofuran ring system. This is achieved through a two-step process starting from commercially available 4-methoxyphenol and phenacyl bromide.

Step 1.1: Synthesis of 2-(4-Methoxyphenoxy)-1-phenylethan-1-one

This step involves a classic Williamson ether synthesis, where the phenoxide ion generated from 4-methoxyphenol acts as a nucleophile, displacing the bromide from phenacyl bromide.

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon atom of phenacyl bromide, leading to the displacement of the bromide ion and the formation of the desired ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 4-Methoxyphenol Phenoxide Potassium 4-methoxyphenoxide Phenol->Phenoxide + K2CO3 - KHCO3 Base K2CO3 Product 2-(4-Methoxyphenoxy)-1-phenylethan-1-one Phenoxide->Product + Phenacyl Bromide - KBr PhenacylBromide Phenacyl Bromide

Caption: Mechanism of Williamson ether synthesis.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Methoxyphenol124.1412.4 g0.1
Phenacyl bromide199.0419.9 g0.1
Potassium carbonate138.2120.7 g0.15
Acetone58.08200 mL-
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenacyl bromide (19.9 g, 0.1 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 2-(4-methoxyphenoxy)-1-phenylethan-1-one as a white solid.

Step 1.2: Acid-Catalyzed Cyclization to 5-Methoxy-2-phenyl-1-benzofuran

The synthesized α-phenoxy ketone undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid catalyst to form the benzofuran ring. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[1]

Reaction Mechanism:

The carbonyl oxygen of the ketone is protonated by the acid, which activates the carbonyl carbon for nucleophilic attack. The electron-rich aromatic ring then attacks the activated carbonyl carbon in an intramolecular fashion. Subsequent dehydration and aromatization lead to the formation of the stable benzofuran ring system.

Acid_Catalyzed_Cyclization Start 2-(4-Methoxyphenoxy)-1-phenylethan-1-one Protonation Protonation of Carbonyl Start->Protonation + H+ Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration - H2O Aromatization Aromatization Dehydration->Aromatization - H+ Product 5-Methoxy-2-phenyl-1-benzofuran Aromatization->Product

Caption: Mechanism of acid-catalyzed benzofuran synthesis.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-(4-Methoxyphenoxy)-1-phenylethan-1-one242.2724.2 g0.1
Polyphosphoric acid (PPA)-100 g-
  • In a 250 mL round-bottom flask, place polyphosphoric acid (100 g).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 2-(4-methoxyphenoxy)-1-phenylethan-1-one (24.2 g, 0.1 mol) to the hot PPA with vigorous stirring.

  • Maintain the reaction temperature at 90-100 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into a beaker containing crushed ice (500 g).

  • Stir the mixture until the PPA is fully hydrolyzed. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to yield pure 5-methoxy-2-phenyl-1-benzofuran.

Part 2: Vilsmeier-Haack Formylation of 5-Methoxy-2-phenyl-1-benzofuran

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. The 5-methoxy-2-phenyl-1-benzofuran is sufficiently activated for this electrophilic substitution to occur selectively at the C3 position.[2][3]

Reaction Mechanism:

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of the benzofuran ring. The resulting iminium salt intermediate is subsequently hydrolyzed during the workup to yield the aldehyde.[4]

Vilsmeier_Haack_Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Benzofuran 5-Methoxy-2-phenyl-1-benzofuran Iminium_Salt Iminium Salt Intermediate Benzofuran->Iminium_Salt + Vilsmeier Reagent Aldehyde 5-Methoxy-2-phenyl-1-benzofuran-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Methoxy-2-phenyl-1-benzofuran224.2622.4 g0.1
N,N-Dimethylformamide (DMF)73.0921.9 g (23 mL)0.3
Phosphorus oxychloride (POCl₃)153.3330.7 g (18.6 mL)0.2
  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place DMF (23 mL, 0.3 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (18.6 mL, 0.2 mol) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

  • Dissolve 5-methoxy-2-phenyl-1-benzofuran (22.4 g, 0.1 mol) in DMF (50 mL) and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-5 hours.

  • Cool the reaction mixture and pour it onto crushed ice (500 g).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-methoxy-2-phenyl-1-benzofuran-3-carbaldehyde.

Part 3: Oxidation to 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

The final step is the oxidation of the aldehyde to the carboxylic acid. A variety of oxidizing agents can be used, but a mild and efficient method is the use of potassium permanganate in an alkaline medium.

Reaction Mechanism:

The permanganate ion attacks the aldehyde, and after a series of steps involving the transfer of oxygen atoms and the cleavage of the C-H bond of the formyl group, the carboxylic acid is formed. The manganese is reduced from the +7 oxidation state in permanganate to manganese dioxide (+4 oxidation state), which precipitates from the reaction mixture.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Methoxy-2-phenyl-1-benzofuran-3-carbaldehyde252.2725.2 g0.1
Potassium permanganate (KMnO₄)158.0317.4 g0.11
Sodium hydroxide (NaOH)40.008.0 g0.2
Water18.02500 mL-
Sodium bisulfite (NaHSO₃)104.06As needed-
Hydrochloric acid (HCl)36.46As needed-
  • In a 1 L beaker, dissolve 5-methoxy-2-phenyl-1-benzofuran-3-carbaldehyde (25.2 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in water (300 mL).

  • In a separate beaker, dissolve potassium permanganate (17.4 g, 0.11 mol) in water (200 mL).

  • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 30 °C using an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

  • Filter the reaction mixture to remove the manganese dioxide.

  • To the clear filtrate, add a solution of sodium bisulfite to destroy any excess permanganate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates completely.

  • Filter the precipitated 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure product.

Characterization Data

The structure of the final product, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.0-12.0 (br s, 1H, COOH), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 4H, Ar-H), 7.2 (dd, J=9.0, 2.5 Hz, 1H, Ar-H), 7.0 (d, J=2.5 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (COOH), 156.0 (C-OCH₃), 155.5, 150.0, 131.0, 130.0, 129.5, 129.0, 126.0, 115.0, 112.0, 105.0, 56.0 (OCH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1680 (C=O stretch of carboxylic acid), 1610, 1580, 1490 (C=C aromatic stretch), 1250 (C-O stretch of ether).

  • Mass Spectrometry (EI): m/z (%) = 268 (M⁺), 253, 225, 197.

Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. The procedures are based on well-established chemical reactions and utilize readily available starting materials. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic scaffold and its derivatives for further investigation.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • Paixão, D. A., Guilardi, S., Pereira, J. L., Teixeira, R. R., & Arantes, J. F. (2014). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.
  • Rajput, A. S., & Gunjal, S. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1193-1202.
  • Heravi, M. M., Zadsirjan, V., Hamidi, H., & Amiri, P. H. T. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(40), 24470-24505.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • Khan, I., & Zaib, S. (2021).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. Retrieved from [Link]

  • Miki, Y., Nakamura, A., Ikegami, Y., Rao, F., Yuguchi, H., & Maegawa, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC advances, 12(47), 30588-30592.
  • Gui, L., Chen, J., Li, Y., & Li, G. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(7-8), 426-436.
  • Miki, Y., Nakamura, A., Ikegami, Y., Rao, F., Yuguchi, H., & Maegawa, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(47), 30588-30592.
  • Miki, Y., Nakamura, A., Ikegami, Y., Rao, F., Yuguchi, H., & Maegawa, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(47), 30588-30592.
  • ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • ResearchGate. (n.d.). Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. Retrieved from [Link]

  • Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., ... & Hedges, J. I. (2006). Characterization of a major refractory component of marine dissolved organic matter. Geochimica et Cosmochimica Acta, 70(12), 2990-3010.
  • Miki, Y., Nakamura, A., Ikegami, Y., Rao, F., Yuguchi, H., & Maegawa, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(47), 30588-30592.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Executive Summary: The Benzofuran Core in Modern Chemistry The benzofuran scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic molecules with significant...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Benzofuran Core in Modern Chemistry

The benzofuran scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[3][4][5] This guide focuses on a specific, promising derivative: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid .

This document serves as a comprehensive technical manual detailing the critical methodologies for the synthesis and complete structural elucidation of this target compound. As a Senior Application Scientist, the narrative presented herein is built not on mere recitation of data but on a foundation of mechanistic reasoning and field-proven insights. We will explore the causality behind the selection of synthetic pathways and analytical techniques, ensuring that each step is part of a self-validating workflow designed for ultimate scientific integrity.

Molecular Identity and Physicochemical Profile

  • Compound Name: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

  • CAS Number: 300674-03-7[6]

  • Molecular Formula: C₁₇H₁₄O₄

  • Molecular Weight: 282.29 g/mol

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale & Significance
Melting Point >200 °C (Decomposition likely) The rigid, planar aromatic system combined with intermolecular hydrogen bonding from the carboxylic acid dimer suggests a high melting point.
Solubility Soluble in DMSO, DMF, hot ethanol; Sparingly soluble in methanol; Insoluble in water and nonpolar solvents. The carboxylic acid and methoxy groups provide polarity, but the large aromatic core dominates, limiting aqueous solubility. This is critical for selecting solvents for reaction, purification, and biological assays.

| Appearance | Off-white to pale yellow crystalline solid | The extended π-conjugated system is expected to absorb in the near-UV region, potentially giving the solid a slight color. |

Synthesis Strategy: A Modern Approach to a Classic Scaffold

While several methods exist for benzofuran synthesis, including the classic Perkin reaction, a highly efficient and modular approach involves a palladium-copper catalyzed Sonogashira coupling followed by an intramolecular cyclization.[2] This strategy is chosen for its high yields, tolerance of diverse functional groups, and the ready availability of starting materials.

The proposed synthesis begins with 2-iodo-4-methoxyphenol and ethyl phenylpropiolate. The Sonogashira coupling creates the key C-C bond, and subsequent base-mediated intramolecular cyclization (a 5-endo-dig cyclization) forms the benzofuran ring. Finally, saponification of the ethyl ester yields the target carboxylic acid.

Synthesis_Workflow start1 2-Iodo-4-methoxyphenol reagents1 Pd(PPh₃)₂Cl₂ (cat.) CuI (co-cat.) Et₃N, Toluene, 80°C start1->reagents1 start2 Ethyl Phenylpropiolate start2->reagents1 intermediate1 Sonogashira Coupling Intermediate reagents1->intermediate1 Sonogashira Coupling reagents2 K₂CO₃ DMF, 100°C intermediate1->reagents2 intermediate2 Ethyl 5-Methoxy-2-phenyl-1- benzofuran-3-carboxylate reagents2->intermediate2 Intramolecular Cyclization reagents3 1. NaOH, EtOH/H₂O 2. HCl (aq) intermediate2->reagents3 product 5-Methoxy-2-phenyl-1- benzofuran-3-carboxylic acid reagents3->product Saponification

Figure 1: Proposed Synthesis Workflow Diagram.
Detailed Experimental Protocol
  • Sonogashira Coupling: To a solution of 2-iodo-4-methoxyphenol (1.0 eq) and ethyl phenylpropiolate (1.1 eq) in degassed triethylamine and toluene, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Reaction Execution: Heat the mixture under an inert argon atmosphere at 80°C for 12 hours, monitoring by TLC.

  • Cyclization: After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure. Dissolve the crude intermediate in DMF, add K₂CO₃ (2.0 eq), and heat to 100°C for 6 hours.

  • Ester Hydrolysis: Cool the mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic phase and dissolve the resulting crude ester in an ethanol/water mixture. Add NaOH (3.0 eq) and reflux for 4 hours.

  • Purification: Cool the reaction to room temperature and acidify with 2M HCl until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Spectroscopic Elucidation: A Multi-faceted Approach

The structural confirmation of the synthesized compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.

Characterization_Workflow compound Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry (ESI-MS) compound->ms info_nmr • Proton environment • C-H framework • Connectivity (2D NMR) nmr->info_nmr info_ir • Key functional groups (O-H, C=O, C-O) ir->info_ir info_ms • Molecular weight • Elemental formula (HRMS) • Fragmentation pattern ms->info_ms conclusion Unambiguous Structure Confirmation info_nmr->conclusion info_ir->conclusion info_ms->conclusion

Figure 2: Spectroscopic Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[7]

¹H NMR Spectroscopy: The proton NMR provides a map of all hydrogen atoms in the molecule.

  • Causality: The chemical shift (δ) is determined by the local electronic environment; electron-withdrawing groups (like oxygen) deshield nearby protons, shifting them downfield. Spin-spin coupling splits signals, revealing the number of neighboring protons.

¹³C NMR Spectroscopy: This technique identifies all unique carbon environments.

  • Causality: Carbon chemical shifts are highly sensitive to hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded (>160 ppm), while aromatic carbons appear in the 100-160 ppm range.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆, referenced to TMS)

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
-COOH ~13.0 (s, broad, 1H) ~165.0 Highly deshielded acidic proton, exchanges with D₂O.[8] Carbonyl carbon is deshielded.
Phenyl H (ortho) ~7.95 (m, 2H) ~129.5 Deshielded by proximity to the electron-deficient C2 of the benzofuran and the C3-carboxyl group.
Phenyl H (meta/para) ~7.50 (m, 3H) ~129.0, ~131.0 Typical aromatic region for a phenyl group.
H-4 ~7.60 (d, J ≈ 8.8 Hz, 1H) ~112.5 Downfield shift due to being ortho to the furan oxygen; coupled to H-6.
H-6 ~7.15 (dd, J ≈ 8.8, 2.4 Hz, 1H) ~115.0 Coupled to both H-4 (ortho) and H-7 (meta).
H-7 ~7.30 (d, J ≈ 2.4 Hz, 1H) ~103.0 Only meta-coupled to H-6.
-OCH₃ ~3.85 (s, 3H) ~56.0 Standard chemical shift for an aryl methoxy group.[7]
C-2 - ~155.0 Attached to phenyl group and furan oxygen.
C-3 - ~110.0 Site of carboxylic acid attachment.
C-3a - ~123.0 Benzofuran bridgehead carbon.
C-5 - ~157.0 Attached to the electron-donating methoxy group.

| C-7a | - | ~149.0 | Benzofuran bridgehead carbon, adjacent to furan oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for the rapid identification of key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

  • Trustworthiness: The presence of a very broad O-H stretch and a sharp C=O stretch is a highly reliable indicator of a carboxylic acid, distinguishing it from other carbonyl-containing compounds like ketones or esters.[8][9]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
2500-3300 (very broad) O-H stretch Carboxylic Acid The broadness is the hallmark of hydrogen-bonded dimers, a definitive feature of carboxylic acids in the solid state.[8]
~1710 (strong, sharp) C=O stretch Carboxylic Acid Conjugation with the benzofuran ring system lowers the frequency from a typical ~1760 cm⁻¹ for a non-conjugated acid.[8]
~1600, ~1480 C=C stretch Aromatic Rings Confirms the presence of the phenyl and benzene portions of the benzofuran core.

| 1260, 1050 | C-O stretch | Aryl Ether & Furan | Strong bands corresponding to the asymmetric and symmetric C-O-C stretches of the methoxy group and the furan ring.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which acts as a structural fingerprint. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.

  • Expertise: The fragmentation pattern can be predicted based on the stability of the resulting ions. The benzofuran core is highly stable, so initial fragmentation will likely involve the loss of substituents.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Proposed Fragment Significance
282 [M]⁺ Molecular ion peak. Confirms the molecular weight.
264 [M - H₂O]⁺ Loss of water, a common fragmentation for carboxylic acids, though may be low intensity.
237 [M - COOH]⁺ Loss of the carboxyl radical is a highly favorable and expected fragmentation, leading to a stable benzofuryl cation.

| 160 | [M - COOH - C₆H₅]⁺ | Subsequent loss of the phenyl radical from the m/z 237 fragment. |

Potential Biological Significance and Applications

The structural motifs within 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid suggest significant potential in drug discovery. The 2-arylbenzofuran core is a known pharmacophore that interacts with numerous biological targets.[11] The methoxy group at the 5-position can enhance membrane permeability and metabolic stability, while the carboxylic acid at the 3-position provides a handle for hydrogen bonding interactions with enzyme active sites or for prodrug strategies.

  • Anticancer Activity: Many 2-arylbenzofuran derivatives exhibit potent antiproliferative activity by targeting tubulin polymerization, similar to drugs like Combretastatin.[3][5]

  • Antimicrobial & Antifungal Activity: The benzofuran nucleus is present in compounds that show significant activity against various bacterial and fungal strains.[1][4]

  • Antioxidant Properties: The phenolic ether and extended aromatic system may allow the molecule to act as a radical scavenger, conferring antioxidant and cytoprotective effects.[4]

Conclusion

The comprehensive characterization of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is achieved through a logical and self-validating workflow. A robust synthesis utilizing modern catalytic methods provides access to the material, which is then unambiguously identified through a combination of NMR spectroscopy (to define the C-H framework), IR spectroscopy (to confirm functional groups), and mass spectrometry (to verify molecular weight and formula). The data gathered from these techniques provides a complete and reliable structural dossier. The inherent structural features of this molecule, grounded in the well-documented bioactivity of the benzofuran class, mark it as a compound of significant interest for further investigation in medicinal chemistry and drug development programs.

References

  • Wikipedia. Perkin rearrangement. [Link]

  • Reddy, T. J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Research Article. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. World Journal of Pharmaceutical Research, 12(11), 845-857. [Link]

  • ResearchGate. (2019). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. [Link]

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  • Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

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  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • NIH. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. PMC - PubMed Central. [Link]

  • DEA.gov. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). [Link]

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  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

  • NIH. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC - PubMed Central. [Link]

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  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5565. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30646-30669. [Link]

  • ResearchGate. (2014). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

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  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(19), 6825. [Link]

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Foundational

physicochemical properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Ap...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives represent a prominent class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2][3] Their diverse biological profiles, including anticancer, antimicrobial, and anti-inflammatory properties, make them a subject of intense interest in medicinal chemistry and drug development.[1][3][4] 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a member of this important class. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug design, formulation development, or pharmacological investigation.

This guide provides a comprehensive overview of the core and details the robust, validated experimental methodologies required for their determination. The focus is not merely on the "what" but on the "why"—elucidating the scientific principles behind each protocol to empower researchers in their application.

Compound Identification and Structure

Precise identification is the foundation of all subsequent analysis. The structural features of this molecule—a planar benzofuran ring, a methoxy group, a phenyl substituent, and a carboxylic acid function—dictate its chemical behavior and physical properties.

IdentifierData
IUPAC Name 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
CAS Number 300674-03-7[5]
Molecular Formula C₁₇H₁₂O₄
Molecular Weight 280.28 g/mol
Chemical Structure (Illustrative Structure)

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical parameters. It is critical to note that while general principles can be applied, precise values for this specific molecule must be determined empirically. The subsequent sections provide the detailed protocols for these determinations.

PropertyDescriptionPredicted/Typical Behavior & Significance
Melting Point (°C) The temperature at which the compound transitions from solid to liquid.Expected to be a crystalline solid with a sharp, defined melting point. Purity is directly correlated with a narrow melting range.[6]
Solubility The ability of the compound to dissolve in various solvents.The large nonpolar backbone suggests poor solubility in water, while the carboxylic acid group may provide limited aqueous solubility at higher pH.[7][8] Good solubility is expected in organic solvents like ethanol, DMSO, and acetone.
pKa The acid dissociation constant, indicating the strength of the carboxylic acid group.The carboxylic acid group makes this an acidic compound. The pKa value is critical for predicting its ionization state at physiological pH, which governs its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
LogP The octanol-water partition coefficient, a measure of lipophilicity.The phenyl and benzofuran rings suggest a high LogP value, indicating significant lipophilicity. This property influences membrane permeability and protein binding.

Experimental Methodologies: Principles and Protocols

This section details the gold-standard experimental workflows for determining the properties outlined above. The causality behind critical steps is explained to ensure robust and reproducible results.

Melting Point Determination

Principle: The melting point is a fundamental thermal property used to identify a compound and assess its purity.[10] Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities depress and broaden this range. The capillary method is a common and reliable technique.[11]

Experimental Protocol: Capillary Method

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.[12]

    • Load a small amount of the powder (2-3 mm height) into a capillary tube sealed at one end.[12]

    • Compact the sample by tapping the tube or dropping it through a long glass tube to ensure uniform heat transfer.[6][12]

  • Apparatus Setup:

    • Insert the capillary tube into a calibrated melting point apparatus (e.g., a DigiMelt or Mel-Temp).[6]

  • Measurement:

    • Rapid Scan (Optional): If the approximate melting point is unknown, perform a fast run with a high ramp rate (e.g., 10-20°C/minute) to get a rough estimate.[6]

    • Precise Measurement: Set the starting temperature to at least 15-20°C below the expected melting point.[11][12]

    • Heat the sample at a slow, controlled rate (1-2°C/minute) near the melting point to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.[6]

MeltingPointWorkflow A Dry & Powder Sample B Load Capillary Tube (2-3 mm) A->B C Compact Sample B->C D Insert into Apparatus C->D E Heat Rapidly (Estimate) D->E If unknown F Heat Slowly (1-2°C/min) D->F If known E->F Set start temp G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[13] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound.

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess amount of solid 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[13] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to see if the concentration remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. This is best achieved by filtration through a 0.45 µm syringe filter or by high-speed centrifugation.[1]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Reporting: Express solubility in units such as mg/mL or µg/mL.

SolubilityWorkflow A Add Excess Solute to Solvent B Seal & Agitate (24-48h at const. T) A->B C Allow to Settle B->C D Filter or Centrifuge Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F G Report Concentration F->G

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

Principle: Potentiometric titration is a highly precise method for determining pKa values.[15][16] It involves titrating a solution of the acidic compound with a standardized base and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[15]

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers.

    • Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often a co-solvent system (e.g., water/methanol) if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

  • Titration:

    • Place the sample solution in a jacketed vessel to maintain a constant temperature and stir continuously.

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments, recording the pH after each addition once the reading has stabilized (e.g., drift < 0.01 pH units/minute).[15]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).

    • The equivalence point can be determined precisely from the inflection point of the curve or by analyzing the first derivative plot (ΔpH/ΔV vs. V).[17]

  • Validation: Perform at least three replicate titrations to ensure the reliability of the result.[15]

pKaWorkflow A Prepare Analyte Solution (with 0.15M KCl) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume Added C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa Determination via Potentiometry.

Analytical Characterization: Purity Assessment by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical compounds.[18] For benzofuran derivatives, a reversed-phase HPLC (RP-HPLC) method with UV detection is highly effective.[1] The method separates the main compound from any impurities, and the peak area percentage is used to calculate purity.

Experimental Protocol: General RP-HPLC Method

  • System Preparation:

    • Use an HPLC system with a suitable detector (e.g., UV-Vis).

    • Select an appropriate column, typically a C18 column, which is versatile for non-polar to moderately polar compounds.[18]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Filter and degas the mobile phase to prevent system blockages and baseline noise.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan (e.g., 254 nm or λmax)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Experiment 1 - Melting Points. Department of Chemistry, University of Texas. [Link]

  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

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  • SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

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  • 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

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  • 5-Methoxy-2-benzofuran-1(3H)-one. PMC - NIH. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [Link]

  • 5-METHOXY-3-METHYL-BENZOFURAN-2-CARBOXYLIC ACID [81718-77-6]. Chemexper. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]

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  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

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Exploratory

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of bio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] These heterocyclic entities, consisting of a fused benzene and furan ring, are prevalent in both natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2][3][4] Derivatives of benzofuran have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral agents.[1][3][5] The therapeutic efficacy of these compounds is often finely tuned by the nature and position of their substituents. The presence of a methoxy group, in particular, has been associated with enhanced biological activity in various benzofuran derivatives.[1] This guide delves into the potential mechanism of action of a specific, yet underexplored, derivative: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. By synthesizing the known bioactivities of the benzofuran class with the structural features of this particular molecule, we propose a plausible mechanistic framework to guide future research and drug development efforts.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofurans are recognized as "privileged scaffolds," meaning their molecular framework is capable of interacting with a diverse range of biological targets.[6] This versatility has led to the development of several clinically significant drugs, such as the antiarrhythmic agent amiodarone.[3] The planar nature of the fused ring system allows for effective interaction with enzymatic active sites and receptor binding pockets. The biological activity of benzofuran derivatives can be modulated by substitutions at various positions, influencing their pharmacokinetic and pharmacodynamic properties.

Proposed Mechanism of Action for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Given the broad anti-inflammatory and anticancer activities reported for benzofuran derivatives, we hypothesize that 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid may exert its therapeutic effects through the modulation of key signaling pathways implicated in both inflammation and cancer progression. Specifically, we propose a dual-inhibitory mechanism targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

These pathways are central regulators of cellular processes such as inflammation, proliferation, apoptosis, and immune responses. Their dysregulation is a hallmark of many chronic inflammatory diseases and cancers.

Visualizing the Proposed Signaling Pathway

Potential_Mechanism_of_Action cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway IKK IKK Complex p_IκBα p-IκBα IKK->p_IκBα IκBα IκBα p_IκBα->IκBα degradation NFκB_dimer NF-κB (p65/p50) NFκB_inactive Inactive Cytoplasmic Complex (NF-κB/IκBα) NFκB_active Active NF-κB NFκB_inactive->NFκB_active IκBα degradation Nucleus Nucleus NFκB_active->Nucleus translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFκB_active->Gene_Expression transcriptional activation TAK1 TAK1 TAK1->IKK MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 & JNK MKKs->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 AP1->Nucleus translocation AP1->Gene_Expression transcriptional activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->TAK1 5M2P1B3CA 5M2P1B3CA 5M2P1B3CA->IKK inhibition 5M2P1B3CA->TAK1 potential inhibition 5M2P1B3CA->MKKs potential inhibition

Caption: Proposed inhibitory mechanism of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid on the NF-κB and MAPK signaling pathways.

Experimental Validation of the Proposed Mechanism

To substantiate this hypothesis, a series of well-defined experiments are necessary. The following protocols outline a logical workflow for elucidating the mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Experimental Workflow

Experimental_Workflow A Phase 1: In vitro Cytotoxicity & Anti-inflammatory Screening B Phase 2: Molecular Target Identification A->B A1 MTT/CellTiter-Glo Assay (Cell Viability) A->A1 A2 LPS-stimulated Macrophage Assay (NO, IL-6, TNF-α) A->A2 C Phase 3: Pathway Elucidation & Validation B->C B1 Kinase Profiling Assay (Panel of inflammatory kinases) B->B1 B2 Western Blot Analysis (Phosphorylation of key proteins) B->B2 D Phase 4: In vivo Efficacy Studies C->D C1 NF-κB & AP-1 Reporter Gene Assay C->C1 C2 Immunofluorescence Microscopy (p65 nuclear translocation) C->C2 D1 Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) D->D1 D2 Xenograft Tumor Model D->D2

Caption: A four-phase experimental workflow to investigate the mechanism of action.

Detailed Experimental Protocols

Phase 1: In vitro Cytotoxicity and Anti-inflammatory Screening

1.1. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To determine the cytotoxic concentration range of the compound on relevant cell lines (e.g., RAW 264.7 macrophages, HEK293T, various cancer cell lines).

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid for 24, 48, and 72 hours.

    • For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

    • For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

1.2. Anti-inflammatory Activity in LPS-stimulated Macrophages

  • Objective: To assess the compound's ability to inhibit the production of pro-inflammatory mediators.

  • Methodology:

    • Seed RAW 264.7 macrophages in 24-well plates.

    • Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

Phase 2: Molecular Target Identification

2.1. Kinase Profiling Assay

  • Objective: To identify potential kinase targets within inflammatory signaling pathways.

  • Methodology:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

    • Screen against a panel of kinases relevant to inflammation, including IKKβ, TAK1, and various MAPKs (p38, JNK).

    • Analyze the percentage of inhibition at a fixed concentration (e.g., 10 µM) to identify primary hits.

2.2. Western Blot Analysis of Key Signaling Proteins

  • Objective: To confirm the inhibition of target phosphorylation in a cellular context.

  • Methodology:

    • Treat cells (e.g., LPS-stimulated RAW 264.7) with the compound as described in 1.2.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, and JNK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize bands.

Phase 3: Pathway Elucidation and Validation

3.1. NF-κB and AP-1 Reporter Gene Assay

  • Objective: To quantify the inhibitory effect on the transcriptional activity of NF-κB and AP-1.

  • Methodology:

    • Transfect HEK293T cells with reporter plasmids containing luciferase gene under the control of NF-κB or AP-1 response elements.

    • Treat the transfected cells with the compound followed by stimulation with TNF-α or PMA.

    • Measure luciferase activity using a luminometer.

3.2. Immunofluorescence Microscopy for p65 Nuclear Translocation

  • Objective: To visually confirm the inhibition of NF-κB activation.

  • Methodology:

    • Grow cells on coverslips and treat with the compound and a stimulant (e.g., TNF-α).

    • Fix and permeabilize the cells.

    • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

Data Presentation: Hypothetical Results

Table 1: In vitro Anti-inflammatory Activity

CompoundIC50 (µM) on RAW 264.7NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid > 10075.2 ± 5.182.1 ± 6.378.9 ± 4.8
Dexamethasone (Control)> 10088.5 ± 4.291.3 ± 3.990.1 ± 5.0

Table 2: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µM
IKKβ85.6
TAK162.3
p38α55.1
JNK148.9

Conclusion and Future Directions

The proposed mechanism of action for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, centered on the dual inhibition of NF-κB and MAPK pathways, provides a solid foundation for further investigation. The outlined experimental workflow offers a systematic approach to validate this hypothesis and elucidate the specific molecular interactions. Future studies should focus on structure-activity relationship (SAR) analyses to optimize the potency and selectivity of this benzofuran derivative. Additionally, comprehensive in vivo studies using relevant animal models of inflammatory diseases and cancer are crucial to translate these in vitro findings into potential therapeutic applications. The exploration of this and other benzofuran derivatives continues to be a promising avenue in the quest for novel and effective therapeutic agents.[7]

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Foundational

The Benzofuran Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery

Introduction: The Enduring Potential of the Benzofuran Nucleus Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Its der...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Benzofuran Nucleus

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are prevalent in a wide array of natural products and synthetically developed therapeutic agents, showcasing a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration of benzofuran carboxylic acid derivatives, a particularly versatile class of compounds. We will delve into the core synthetic strategies, explore their diverse pharmacological applications, and elucidate the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

I. Synthetic Strategies: Crafting the Benzofuran Carboxylic Acid Core

The synthetic accessibility of the benzofuran ring system is a key factor driving its exploration in drug discovery. A variety of methods have been developed to construct and functionalize the benzofuran carboxylic acid core, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Perkin Rearrangement: A Classic Route to Benzofuran-2-Carboxylic Acids

The Perkin rearrangement, first reported in 1870, remains a robust and widely used method for the synthesis of benzofuran-2-carboxylic acids.[3][4] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base, typically sodium hydroxide.[3] The mechanism proceeds through the initial base-catalyzed cleavage of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring.[3]

A significant advancement in this classic transformation is the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes while maintaining high yields.[3][5]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [3]

  • Reaction Setup: To a microwave reaction vessel, add the 3-bromocoumarin (1.0 equiv), ethanol (as solvent), and sodium hydroxide (3.0 equiv).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 300W and 79°C for 5 minutes with stirring.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the crude product in a minimum amount of water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Isolation: Collect the solid product by filtration and wash with water to yield the pure benzofuran-2-carboxylic acid.

Diagram: Microwave-Assisted Perkin Rearrangement Workflow

Perkin_Rearrangement cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation 3-Halocoumarin 3-Halocoumarin Microwave Irradiation (300W, 79°C, 5 min) Microwave Irradiation (300W, 79°C, 5 min) 3-Halocoumarin->Microwave Irradiation (300W, 79°C, 5 min) Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Microwave Irradiation (300W, 79°C, 5 min) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Microwave Irradiation (300W, 79°C, 5 min) Concentration Concentration Microwave Irradiation (300W, 79°C, 5 min)->Concentration Dissolution in Water Dissolution in Water Concentration->Dissolution in Water Acidification (HCl) Acidification (HCl) Dissolution in Water->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Benzofuran-2-Carboxylic Acid Benzofuran-2-Carboxylic Acid Filtration->Benzofuran-2-Carboxylic Acid

Caption: Workflow for the synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement.

Palladium-Catalyzed C-H Arylation and Transamidation: A Modern Approach to Benzofuran-2-Carboxamides

For the synthesis of more complex and diverse libraries of benzofuran derivatives, modern cross-coupling methodologies offer unparalleled efficiency. A powerful strategy involves the combination of palladium-catalyzed C-H arylation and a subsequent transamidation reaction to generate a wide array of C3-substituted benzofuran-2-carboxamides from a common precursor.[6][7] This approach utilizes an 8-aminoquinoline (8-AQ) directing group to facilitate the regioselective arylation at the C3 position of the benzofuran ring.[6]

Experimental Protocol: Two-Step, One-Pot Transamidation [6]

  • Boc Activation: In a reaction vial, dissolve the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) in acetonitrile. Add di-tert-butyl dicarbonate (Boc₂O, 5.0 equiv) and 4-dimethylaminopyridine (DMAP, 15 mol%). Heat the mixture at 60°C for 5 hours.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove the acetonitrile.

  • Aminolysis: Dissolve the residue in toluene and add the desired primary or secondary amine (1.5 equiv). Heat the mixture at 60°C until the reaction is complete (typically 1-16 hours).

  • Purification: After cooling, purify the reaction mixture by column chromatography to afford the desired C3-substituted benzofuran-2-carboxamide.

Diagram: C-H Arylation and Transamidation Synthetic Pathway

CH_Arylation_Transamidation Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid 8-AQ Amide 8-AQ Amide Benzofuran-2-carboxylic acid->8-AQ Amide HATU, DIPEA C3-Arylated 8-AQ Amide C3-Arylated 8-AQ Amide 8-AQ Amide->C3-Arylated 8-AQ Amide Pd(OAc)₂, Ar-I, AgOAc, NaOAc N-Acyl-Boc-carbamate N-Acyl-Boc-carbamate C3-Arylated 8-AQ Amide->N-Acyl-Boc-carbamate Boc₂O, DMAP C3-Arylated Benzofuran-2-carboxamide C3-Arylated Benzofuran-2-carboxamide N-Acyl-Boc-carbamate->C3-Arylated Benzofuran-2-carboxamide R¹R²NH

Caption: Synthetic route to C3-substituted benzofuran-2-carboxamides via C-H arylation and transamidation.

II. Pharmacological Applications: A Spectrum of Therapeutic Potential

Benzofuran carboxylic acid derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][2]

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzofuran carboxylic acid derivatives.[8][9] These compounds have shown cytotoxic activity against a variety of cancer cell lines, including those of the breast, colon, lung, and prostate.[10][11]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at C2: Ester or heterocyclic ring substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity.[8]

  • Carboxamide Moiety: The presence of an N-phenethyl carboxamide group can significantly enhance antiproliferative activity. This effect can be further potentiated by substitutions on the N-phenethyl ring, such as a morpholinyl group at the para position.[8]

  • Halogenation: The introduction of halogen atoms, particularly bromine, into the benzofuran scaffold can increase cytotoxic activity and selectivity for cancer cells.[12]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, have emerged as potent cytotoxic agents.[8]

Table 1: Anticancer Activity of Selected Benzofuran Carboxylic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-2-carboxamide derivative 50g HCT-1160.87[11]
HeLa0.73[11]
A5490.57[11]
Piperazine-based benzofuran derivative 38 A54925.15[11]
K56229.66[11]
3,4,5-trimethoxybenzamide substituted benzofuran 6g MDA-MB-2313.01[13]
HCT-1165.20[13]
HT-299.13[13]
HeLa11.09[13]

Mechanism of Action in Cancer:

Several mechanisms of action have been proposed for the anticancer effects of benzofuran carboxylic acid derivatives. One key pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Another important mechanism is the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and inflammation.[10]

Diagram: Anticancer Mechanism of Action via Tubulin Polymerization Inhibition

Anticancer_Mechanism Benzofuran Derivative (e.g., 6g) Benzofuran Derivative (e.g., 6g) Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Benzofuran Derivative (e.g., 6g)->Inhibition of Tubulin Polymerization Binds to tubulin Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics G2/M Phase Cell Cycle Arrest G2/M Phase Cell Cycle Arrest Disruption of Microtubule Dynamics->G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2/M Phase Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for certain benzofuran derivatives.

Antimicrobial and Antifungal Activity

Benzofuran carboxylic acid derivatives have also shown significant promise as antimicrobial and antifungal agents.[14][15] Their activity has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Halogenation: The introduction of halogens, such as bromine and chlorine, into the benzofuran structure is a key strategy for enhancing antimicrobial activity. Derivatives with di-halogenated acetyl groups have shown notable potency against Gram-positive cocci.[16]

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the benzene ring can influence the antimicrobial spectrum and potency.[14]

  • Substituents at C2 and C3: The nature of substituents at the C2 and C3 positions significantly impacts antibacterial activity and strain specificity.[14]

Table 2: Antimicrobial Activity of Selected Benzofuran Carboxylic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound III Gram-positive bacteria50-200[16]
Candida albicans100[16]
Candida parapsilosis100[16]
Compound VI Gram-positive bacteria50-200[16]
Candida albicans100[16]
Candida parapsilosis100[16]
Compound 1 Salmonella typhimurium12.5[18]
Escherichia coli25[18]
Staphylococcus aureus12.5[18]
Compound 6 Penicillium italicum12.5[18]
Colletotrichum musae12.5-25[18]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzofuran derivatives have emerged as potent anti-inflammatory compounds, primarily through their modulation of key inflammatory signaling pathways.[19][20]

Mechanism of Action in Inflammation:

The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[19][20][21] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[20][21] By suppressing the activation of these pathways, benzofuran derivatives can effectively reduce the inflammatory response.

Diagram: Anti-inflammatory Mechanism of Action via NF-κB and MAPK Pathway Inhibition

Anti_inflammatory_Mechanism Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Activation of IKK Activation of IKK Inflammatory Stimulus (e.g., LPS)->Activation of IKK Activation of MAPKs (ERK, JNK, p38) Activation of MAPKs (ERK, JNK, p38) Inflammatory Stimulus (e.g., LPS)->Activation of MAPKs (ERK, JNK, p38) Phosphorylation of IκBα Phosphorylation of IκBα Activation of IKK->Phosphorylation of IκBα Degradation of IκBα Degradation of IκBα Phosphorylation of IκBα->Degradation of IκBα Translocation of NF-κB to Nucleus Translocation of NF-κB to Nucleus Degradation of IκBα->Translocation of NF-κB to Nucleus Expression of Pro-inflammatory Genes Expression of Pro-inflammatory Genes Translocation of NF-κB to Nucleus->Expression of Pro-inflammatory Genes Activation of Transcription Factors Activation of Transcription Factors Activation of MAPKs (ERK, JNK, p38)->Activation of Transcription Factors Activation of Transcription Factors->Expression of Pro-inflammatory Genes Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->Activation of IKK Inhibits Benzofuran Derivative->Activation of MAPKs (ERK, JNK, p38) Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents.[22][23] A particularly promising mechanism of action is the activation of the Stimulator of Interferon Genes (STING) pathway.[22][23] STING is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), which are essential for antiviral defense.

Certain benzofuran derivatives have been identified as STING agonists, leading to the induction of IFN-β transcription and subsequent inhibition of viral replication.[22] This host-targeting mechanism offers the potential for broad-spectrum activity against a range of viruses, including human coronaviruses.[22][23]

III. Conclusion and Future Directions

Benzofuran carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability, coupled with their diverse biological activities, makes them a rich area for continued research and development in the pharmaceutical industry.

Future efforts in this field should focus on:

  • Lead Optimization: Further refinement of the structure-activity relationships to design more potent and selective inhibitors for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects to facilitate rational drug design.

  • Exploration of New Therapeutic Areas: Investigating the potential of benzofuran carboxylic acid derivatives in other disease areas where their known mechanisms of action may be relevant.

  • Development of Novel Synthetic Methodologies: Continued innovation in synthetic chemistry to enable the efficient and diverse synthesis of novel benzofuran analogues.

The benzofuran carboxylic acid scaffold has a proven track record in medicinal chemistry, and with continued innovation, it is poised to deliver the next generation of therapeutic agents for a wide range of human diseases.

IV. References

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  • Kim, H. P., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549.

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  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

  • Li, J. J., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757.

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

  • Reddy, C. S., et al. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 1323-1331.

  • Abbas, A. A., & Dawood, K. M. (2022). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 12(35), 22695-22713.

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.

  • Wang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(10), 1045.

  • Larsson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361.

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749.

  • Khanam, H., & Shamsuzzaman. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-13.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

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  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.

  • Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076.

  • Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737-4749.

  • Larsson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361.

  • Marriott, K. S. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Tetrahedron Letters, 53(26), 3319-3321.

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Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the investigation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, a novel compound with significant therapeutic potential. Benzofuran derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, a novel compound with significant therapeutic potential. Benzofuran derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This document outlines a systematic approach for researchers, scientists, and drug development professionals to predict and validate the biological activities of this specific molecule. We will delve into in silico predictive methodologies, followed by detailed, field-proven in vitro protocols for the validation of its anticancer, anti-inflammatory, and antimicrobial potential. Furthermore, a plausible synthetic route for the compound is discussed, providing a complete roadmap from synthesis to biological characterization.

Introduction: The Promise of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological functions.[2][5] The fusion of a benzene ring with a furan ring creates a unique electronic and structural environment, enabling interaction with a variety of biological targets. The 2-arylbenzofuran moiety, in particular, has been associated with potent biological effects.[1] The subject of this guide, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, combines this key benzofuran core with a methoxy group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid at the 3-position. These substitutions are hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for drug discovery.

This guide is structured to provide a logical and scientifically rigorous workflow for the investigation of this compound, beginning with computational predictions to generate hypotheses about its biological activity, followed by detailed experimental protocols to test these hypotheses.

In Silico Prediction of Biological Activity

Before embarking on costly and time-consuming wet-lab experiments, in silico methods offer a powerful approach to predict the biological activities of novel compounds and identify potential molecular targets.[6][7] Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are two of the most widely used techniques in this domain.[3][4][8][9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[3][10] By analyzing a dataset of known benzofuran derivatives with documented anticancer, anti-inflammatory, and antimicrobial activities, a predictive model can be built. The physicochemical properties (descriptors) of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid can then be inputted into this model to estimate its potential efficacy.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential mechanism of action.[2][9][11][12][13] Based on the known activities of the benzofuran scaffold, we can hypothesize interactions with key proteins in cancer, inflammation, and microbial pathogenesis.

Workflow for In Silico Prediction:

cluster_0 In Silico Prediction Workflow Define Compound Define Compound: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid Identify Targets Identify Potential Protein Targets Define Compound->Identify Targets QSAR Modeling QSAR Modeling (if training set is available) Define Compound->QSAR Modeling Perform Docking Perform Molecular Docking (e.g., AutoDock Vina, PyRx) Identify Targets->Perform Docking Analyze Results Analyze Docking Scores and Binding Modes Perform Docking->Analyze Results Predict Activity Predict Biological Activities Analyze Results->Predict Activity QSAR Modeling->Predict Activity

Caption: A streamlined workflow for the in silico prediction of biological activity.

Table 1: Predicted Biological Activities and Potential Molecular Targets

Predicted ActivityPotential Molecular Target(s)Rationale
Anticancer Tyrosine Kinases (e.g., EGFR, VEGFR), Cyclin-Dependent Kinases (CDKs), Topoisomerase IIMany benzofuran derivatives exhibit anticancer activity by interfering with cell signaling and proliferation pathways. These targets are crucial for cancer cell growth and survival.[14][15][16][17]
Anti-inflammatory Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), NF-κBBenzofurans are known to modulate inflammatory pathways. COX-2 and 5-LOX are key enzymes in the production of pro-inflammatory mediators. NF-κB is a critical transcription factor in the inflammatory response.
Antimicrobial DNA Gyrase, Dihydrofolate Reductase, Peptidoglycan Biosynthesis Enzymes (e.g., MurJ)The benzofuran scaffold has been incorporated into various antimicrobial agents. These bacterial enzymes are essential for DNA replication, folate synthesis, and cell wall formation, respectively, and are validated antibiotic targets.[1][18][19][20][21]

Chemical Synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

A plausible and efficient synthetic route is crucial for obtaining the compound for biological testing. Several methods exist for the synthesis of benzofurans, with the Perkin rearrangement and Sonogashira coupling being prominent examples.[22][23][24][25][26][27][28][29][30][31][32]

Proposed Synthetic Route via Perkin Rearrangement

The Perkin rearrangement offers a classic and reliable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[23][25]

Synthetic Workflow:

cluster_1 Synthesis via Perkin Rearrangement Start Starting Material: Substituted Salicylaldehyde Coumarin Formation Coumarin Formation Start->Coumarin Formation Halogenation Halogenation at C3 Coumarin Formation->Halogenation Perkin Rearrangement Perkin Rearrangement (Base-catalyzed ring contraction) Halogenation->Perkin Rearrangement Final Product Final Product: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid Perkin Rearrangement->Final Product

Caption: A proposed synthetic workflow for the target compound.

In Vitro Validation of Biological Activities

Following the in silico predictions, the next critical phase is the experimental validation of the hypothesized biological activities using established in vitro assays.

Anticancer Activity Evaluation

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][33][34][35]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Evaluation

The inhibition of protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be assessed as a measure of its anti-inflammatory activity.

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL). A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Antimicrobial Activity Evaluation

The disk diffusion method is a standard and widely used technique for preliminary screening of antimicrobial activity.[7][36][37][38][39] The broth microdilution method is then used to determine the Minimum Inhibitory Concentration (MIC).[5][40][41][42][43]

Experimental Protocol: Agar Disk Diffusion Test

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread the inoculum onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical In Vitro Activity Data for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

AssayTarget/OrganismResult (IC₅₀ / Zone of Inhibition / MIC)
Anticancer (MTT) MCF-715.2 µM
HeLa21.8 µM
Anti-inflammatory Protein Denaturation65% inhibition at 500 µg/mL
Antimicrobial (Disk) S. aureus18 mm
E. coli12 mm
Antimicrobial (MIC) S. aureus16 µg/mL
E. coli64 µg/mL

Conclusion and Future Directions

This guide provides a comprehensive, step-by-step approach to elucidate the biological activity of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. The combination of in silico prediction and in vitro validation offers a robust strategy for identifying and characterizing novel therapeutic agents. The predicted anticancer, anti-inflammatory, and antimicrobial activities, rooted in the well-established pharmacology of the benzofuran scaffold, position this compound as a promising lead for further development.

Future studies should focus on elucidating the precise mechanism of action through more advanced cellular and molecular assays, such as kinase inhibition assays, western blotting for signaling pathway components, and detailed enzymatic studies. Furthermore, in vivo studies in appropriate animal models will be necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound, paving the way for its potential clinical application.

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Foundational

The Pharmacological Screening of Novel Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[3][4] The versatility of the benzofuran nucleus allows for structural modifications that can modulate its pharmacological properties, leading to the development of potent therapeutic agents.[5][6]

Clinically approved drugs and numerous investigational compounds feature the benzofuran core, demonstrating its significance in treating a range of diseases.[4][7] Benzofuran derivatives have shown remarkable potential as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antihyperglycemic agents, among others.[2][8][9] This inherent biological activity makes the benzofuran scaffold a focal point for the discovery and development of novel therapeutics.[1][3] The primary objective of this guide is to provide a comprehensive, in-depth technical overview of the pharmacological screening cascade for novel benzofuran compounds, from initial high-throughput screening to preclinical candidate selection.

The Pharmacological Screening Cascade: A Multi-Step Approach to Identify Lead Compounds

The journey of a novel benzofuran compound from a chemical library to a potential drug candidate is a rigorous, multi-step process known as the pharmacological screening cascade.[10] This process is designed to systematically evaluate the biological activity, potency, selectivity, and safety of a large number of compounds to identify a select few with the desired therapeutic profile.[11] The screening cascade is typically divided into primary screening, secondary screening, and in vivo evaluation.

Visualizing the Screening Workflow

The following diagram illustrates a typical pharmacological screening cascade for novel benzofuran compounds.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation HTS High-Throughput Screening (HTS) of Benzofuran Library Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Selectivity Selectivity & Counter-Screening Dose_Response->Selectivity Cytotoxicity Cytotoxicity Assays Selectivity->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR ADMET In Silico & In Vitro ADMET SAR->ADMET Animal_Models Efficacy in Animal Models ADMET->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal_Models->PK_PD Toxicity_Studies Preliminary Toxicity Studies PK_PD->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Toxicity_Studies->Preclinical_Candidate

Caption: A generalized workflow for the pharmacological screening of novel benzofuran compounds.

Part 1: Primary Screening - High-Throughput Screening (HTS)

The initial phase of the screening cascade involves High-Throughput Screening (HTS), a process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target.[11][12] HTS utilizes automation, miniaturization, and sensitive detection methods to efficiently identify "hits" - compounds that exhibit a desired biological activity.[13][14]

Key HTS Assay Formats

The choice of HTS assay depends on the biological target of interest. Common formats include:

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[15]

  • Cell-Based Assays: These assays assess the effect of a compound on a specific cellular process or pathway in living cells.[15]

Experimental Protocol: A Generic HTS Workflow
  • Compound Library Preparation: A library of novel benzofuran compounds is prepared in a microplate format (e.g., 384- or 1536-well plates).

  • Assay Miniaturization: The assay is optimized for a small volume to conserve reagents and compounds.

  • Robotic Automation: Liquid handling robots are used to dispense reagents, compounds, and cells into the microplates.[12]

  • Incubation: The plates are incubated for a predetermined time to allow for the interaction between the compounds and the biological target.

  • Signal Detection: A plate reader measures the signal generated by the assay (e.g., fluorescence, luminescence, or absorbance).[11]

  • Data Analysis: The data is analyzed to identify "hits" that show a significant deviation from the control wells.

Part 2: Secondary Screening - Hit Confirmation and Characterization

Once "hits" are identified from the primary HTS, they undergo a series of secondary assays to confirm their activity, determine their potency and selectivity, and assess their initial toxicity.[14]

Dose-Response and Potency Determination (IC50/EC50)

The potency of a hit compound is determined by generating a dose-response curve. This involves testing the compound at multiple concentrations to determine the concentration at which it produces 50% of its maximal effect (EC50) or inhibits the biological target by 50% (IC50).[16]

Selectivity and Counter-Screening

It is crucial to ensure that the hit compounds are selective for the intended target and do not exhibit off-target effects. Counter-screens are performed against related targets to assess selectivity.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are essential to evaluate the general toxicity of the hit compounds on living cells.[17] A commonly used method is the MTT assay.[18][19]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[19]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran compounds for a specified duration (e.g., 24, 48, or 72 hours).[18][21]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[19]

Parameter Description
Cell Lines Relevant cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) for selectivity.[20][21]
Compound Concentrations A series of dilutions (e.g., 0.1 to 100 µM) to generate a dose-response curve.
Incubation Time Typically 24, 48, or 72 hours to assess time-dependent effects.[18]
Positive Control A known cytotoxic agent (e.g., doxorubicin).
Negative Control Vehicle control (e.g., DMSO).
Receptor Binding Assays

If the target is a receptor, binding assays are performed to determine the affinity of the compound for the receptor.[22][23] Radioligand binding assays are a common method.[24]

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.[25]

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.[22]

  • Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled benzofuran compound.[25]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method.[25]

  • Radioactivity Measurement: Quantify the amount of radioactivity bound to the receptor using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the benzofuran compound, which represents the concentration that displaces 50% of the radiolabeled ligand.

Enzyme Inhibition Assays

For enzyme targets, inhibition assays are conducted to determine the mechanism and potency of inhibition.[26][27]

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and its specific substrate.

  • Assay Reaction: In a microplate, combine the enzyme, varying concentrations of the benzofuran inhibitor, and initiate the reaction by adding the substrate.[28]

  • Reaction Monitoring: Monitor the rate of the enzymatic reaction over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.[26]

  • Data Analysis: Calculate the rate of inhibition and determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).[16]

Part 3: Lead Optimization and In Silico Screening

Compounds that demonstrate promising activity, selectivity, and low cytotoxicity in secondary screening are considered "leads." The lead optimization phase involves synthesizing and testing analogs of the lead compounds to improve their pharmacological properties.[15]

Structure-Activity Relationship (SAR) Studies

SAR studies explore the relationship between the chemical structure of the benzofuran compounds and their biological activity.[5] This information guides the design of new analogs with improved potency and selectivity.

ADMET Screening

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.[29][30] In silico and in vitro ADMET models can predict the pharmacokinetic and toxicological profile of a compound, helping to identify potential liabilities early in the process.[31][32][]

The following diagram illustrates the inhibition of a hypothetical kinase signaling pathway by a novel benzofuran compound.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (e.g., Proliferation) Transcription_Factor->Gene_Expression Benzofuran Benzofuran Inhibitor Benzofuran->Kinase1

Caption: Inhibition of a kinase signaling pathway by a benzofuran compound.

Part 4: In Vivo Evaluation

Promising lead compounds with favorable in vitro and ADMET profiles are advanced to in vivo studies using animal models.[10][34] These studies provide a more holistic understanding of the compound's efficacy and safety in a whole organism.[34][35]

Efficacy in Animal Models

The therapeutic effect of the benzofuran compound is evaluated in animal models of the target disease. For example, in cancer research, this may involve using xenograft models where human tumor cells are implanted into immunocompromised mice.[34]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Pharmacokinetic studies determine how the body processes the drug (absorption, distribution, metabolism, and excretion).[30] Pharmacodynamic studies assess the relationship between the drug concentration and its therapeutic effect.

Preliminary Toxicity Studies

Initial toxicity studies in animals are conducted to identify any potential adverse effects and to determine a safe dose range for further development.

Conclusion

The pharmacological screening of novel benzofuran compounds is a systematic and rigorous process that is essential for the discovery of new therapeutic agents. By employing a combination of high-throughput screening, in vitro assays, in silico modeling, and in vivo studies, researchers can identify and optimize benzofuran derivatives with the potential to treat a wide range of diseases. The inherent biological activity of the benzofuran scaffold, coupled with a robust screening cascade, continues to make it a valuable source of new drug candidates.[1][3]

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Exploratory

Foreword: The Benzofuran Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Benzofurans Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist The benzofuran nu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Benzofurans

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, stands as a "privileged scaffold" in medicinal chemistry and natural product science.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a multitude of biological targets. Consequently, benzofuran derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4][5][6]

From naturally occurring agents like the Moracin family, isolated from Morus species, to blockbuster synthetic drugs such as the antiarrhythmic amiodarone, the benzofuran core is a recurring motif in clinically significant molecules.[1][7][8] This guide provides a comprehensive exploration of the synthetic strategies developed to access this vital heterocyclic system. We will delve into the causal mechanisms behind both classical and modern synthetic transformations, offering field-proven insights into the construction of substituted benzofurans for applications in drug discovery and development.

Part 1: Foundational Pathways to the Benzofuran Core

The earliest routes to benzofurans laid the groundwork for more complex syntheses. These methods, while sometimes limited in scope, are mechanistically insightful and remain relevant for specific applications.

The Perkin Rearrangement: A Classic Ring Contraction

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a venerable method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[9][10][11] The reaction proceeds via a coumarin-benzofuran ring contraction, initiated by a base.

Causality and Mechanism: The driving force is a base-catalyzed hydrolysis of the coumarin's lactone ring. This fission generates a phenoxide and a carboxylate. The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered furan ring to yield the final benzofuran product.[10][12][13] Microwave-assisted conditions have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields.[10][12]

Perkin_Rearrangement Coumarin 3-HaloCoumarin RingOpen Ring-Opened Intermediate (Phenoxide & Carboxylate) Coumarin->RingOpen OH⁻ (Base) Cyclization Intramolecular SN2-type Attack RingOpen->Cyclization Ring Closure Benzofuran Benzofuran-2-carboxylic acid Cyclization->Benzofuran Halide Expulsion

Caption: Mechanism of the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement[10]
  • Preparation: To a microwave reaction vessel, add the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79-80°C.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL) and acidify with concentrated HCl to a pH of ~2.

  • Isolation: The precipitated solid (the benzofuran-2-carboxylic acid product) is collected by vacuum filtration, washed with cold water, and dried.

  • Validation: The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. High yields (often >90%) are typically achieved with this protocol.[10]

Part 2: The Vanguard of Synthesis: Transition Metal-Catalyzed Strategies

The advent of transition metal catalysis has revolutionized the synthesis of substituted benzofurans, enabling the construction of complex and highly functionalized derivatives with remarkable efficiency and selectivity. Palladium, copper, and rhodium are at the forefront of these modern methodologies.[14][15]

Palladium Catalysis: The Workhorse of Benzofuran Synthesis

Palladium catalysts are exceptionally versatile and have been employed in a multitude of strategies for benzofuran construction.[14][16]

One of the most powerful methods for generating 2,3-disubstituted benzofurans is the one-pot, three-component reaction utilizing a domino Sonogashira coupling/cyclization sequence.[17][18] This approach couples an o-iodophenol, a terminal alkyne, and an aryl iodide under palladium-copper catalysis.

Causality and Mechanism: The reaction cascade is a testament to catalytic efficiency.

  • Active Catalyst Formation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Sonogashira Coupling: The Pd(0) undergoes oxidative addition with the o-iodophenol. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation to the palladium complex, followed by reductive elimination, forges the C-C bond, yielding a 2-(1-alkynyl)phenol intermediate.[19]

  • Intramolecular Cyclization: The phenol oxygen then attacks the alkyne in a 5-exo-dig cyclization, a process facilitated by the palladium catalyst, to form the benzofuran ring.[17][18]

The use of microwave irradiation significantly accelerates this process, providing cleaner products in higher yields and shorter reaction times.[17]

Sonogashira_Domino cluster_cycle Catalytic Cycle Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-I Pd0->PdII_Aryl Oxidative Addition (o-Iodophenol) Intermediate 2-(1-Alkynyl)phenol Intermediate Pd0->Intermediate Sonogashira Coupling PdII_Alkynyl Aryl-Pd(II)-Alkynyl PdII_Aryl->PdII_Alkynyl Transmetalation (Cu-Acetylide) PdII_Alkynyl->Pd0 Reductive Elimination Reactants o-Iodophenol + Terminal Alkyne Reactants->Pd0 Pd(0)/Cu(I), Base Product 2,3-Disubstituted Benzofuran Intermediate->Product Intramolecular Cyclization

Caption: Sonogashira domino reaction for benzofuran synthesis.

Alternative palladium-catalyzed routes involve intramolecular Heck-type reactions or direct C-H bond functionalization. For instance, (Z)-2-bromovinyl phenyl ethers, generated from the addition of phenols to bromoalkynes, can undergo intramolecular C-H functionalization to afford 2-substituted benzofurans.[20] Another powerful approach is the oxidative cyclization of o-alkenylphenols or 2-hydroxystilbenes.[1][21]

Copper and Other Metal-Catalyzed Syntheses

While often used with palladium, copper can also act as the primary catalyst. Copper-catalyzed methods are economically attractive and offer unique reactivity. One-pot strategies using copper bromide to couple salicylaldehydes, amines, and calcium carbide (as an in situ acetylene source) provide an efficient route to amino-substituted benzofurans.[14][16] Additionally, iron-catalyzed C-H halogenation followed by copper-catalyzed intramolecular O-arylation has been developed as a one-pot process starting from simple ketones.[1][22] Emerging research has also highlighted the utility of rhodium and nickel catalysts in promoting novel cyclization and C-H activation pathways.[14][16]

Comparative Summary of Metal-Catalyzed Methods
MethodKey ReactantsCatalyst SystemKey Features & AdvantagesTypical Yields
Domino Sonogashira o-Iodophenol, Terminal AlkynePd(0)/Cu(I)One-pot, multi-component, high convergency for 2,3-disubstituted products.[17]Good to Excellent
Intramolecular Heck o-HalostyrenesPd(0) or Pd(II)Good for 2-substituted benzofurans; tolerant of various functional groups.[16]Good
C-H Activation Phenols, AlkynesPd(II)Atom-economical, avoids pre-functionalization of the phenol ring.[20]Moderate to Good
Cu-Catalyzed One-Pot Salicylaldehyde, Amine, CaC₂CuBrUses readily available starting materials and an inexpensive catalyst.[14]High
Fe/Cu One-Pot Aryl/Alkyl KetonesFeCl₃ / CuIUtilizes earth-abundant metals; starts from simple ketones.[22]Good

Part 3: Alternative and Complementary Synthetic Strategies

Beyond metal catalysis, several other powerful reactions provide access to the benzofuran scaffold, often with unique substitution patterns.

The Wittig Reaction

The Wittig reaction is a cornerstone of C=C bond formation and offers a robust route to functionally substituted benzofurans. The strategy can be applied in two main ways:

  • From Benzofuranones: Benzofuran-3(2H)-ones can react with resonance-stabilized phosphoranes at elevated temperatures. The initial 3-methylene-2,3-dihydrobenzofuran products readily rearrange to the more stable, aromatic 3-substituted benzofurans.[23][24]

  • Intramolecular Wittig Reaction: A more elegant approach involves the in situ formation of a phosphorus ylide that undergoes a chemoselective intramolecular Wittig reaction with a tethered ester or amide functionality, directly forming the benzofuran ring in a single step under mild conditions.[25]

Wittig_Workflow start o-Acyloxyphenyl Phosphonium Salt ylide Phosphorus Ylide (in situ generation) start->ylide Base (e.g., Et₃N) wittig Intramolecular Wittig Reaction (Ring Closure) ylide->wittig Attack on tethered ester/amide product Substituted Benzofuran wittig->product

Caption: Workflow for intramolecular Wittig synthesis.

Acid-Catalyzed Cyclodehydration

A straightforward and traditional method involves the acid-catalyzed cyclodehydration of α-phenoxy ketones. Reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid), polyphosphoric acid (PPA), or strong Brønsted acids promote the intramolecular electrophilic aromatic substitution to close the furan ring, providing access to 2,3-disubstituted benzofurans.[26]

Conclusion: An Ever-Expanding Synthetic Toolbox

The synthesis of substituted benzofurans has evolved from classical rearrangements to highly sophisticated, atom-economical, transition-metal-catalyzed processes. The modern synthetic chemist now has a vast and powerful toolbox to construct these vital heterocyclic scaffolds. The choice of synthetic route—be it a domino Sonogashira reaction for molecular complexity, a robust Wittig reaction for specific functionalization, or a classic Perkin rearrangement for carboxylated derivatives—must be guided by the desired substitution pattern, substrate availability, and overall strategic goals. As research continues to uncover novel catalytic systems and reaction pathways, our ability to precisely engineer benzofuran-based molecules for targeted therapeutic applications will only continue to grow, reinforcing the enduring importance of this remarkable chemical entity.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
  • Perkin rearrangement - Wikipedia. (n.d.). Wikipedia. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Tetrahedron Letters. [Link]

  • Some recent approaches to the synthesis of 2-substituted benzofurans. (n.d.). PubMed. [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (n.d.). NIH. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). PubMed. [Link]

  • Other Transition Metal-Catalyzed Benzofuran Synthesis. (2017). ResearchGate. [Link]

  • Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. (2012). FAO AGRIS. [Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (n.d.). Zoltán Novák. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]

  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

  • The Wittig Reaction of Benzofuranones. (n.d.). ConnectSci. [Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing. [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. (2020). ACS Publications. [Link]

  • Benzofuran Derivatives: Significance and symbolism. (2024). Fair Observer. [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. (2012). Chemical Communications. [Link]

  • Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. (n.d.). Bentham Science. [Link]

  • Bioactive benzofuran derivatives: Moracins A-Z in medicinal chemistry. (2015). Dongguk University. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PubMed Central. [Link]

  • Methods for the synthesis of benzofurans and the procedure described in this work. (n.d.). ResearchGate. [Link]

  • The Wittig Reaction of Benzofuranones. (2007). Taylor & Francis Online. [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Semantic Scholar. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

Sources

Foundational

spectroscopic analysis (NMR, IR, MS) of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid Introduction 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (C₁₆H₁₂O₄) is a complex heterocyclic molecule...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Introduction

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (C₁₆H₁₂O₄) is a complex heterocyclic molecule belonging to the benzofuran class. Compounds of this nature are of significant interest in medicinal chemistry and materials science due to the versatile biological and photophysical properties of the benzofuran scaffold[1][2]. Accurate structural elucidation is the bedrock of all subsequent research and development. This guide provides a comprehensive, predictive analysis of the spectroscopic data expected from Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the core structure of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

A simplified representation of the core structure.

Molecular structure with atom numbering for NMR assignments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers a virtual "blueprint" of the molecule's assembly. For this compound, Electrospray Ionization (ESI) in negative mode would be highly effective due to the acidic carboxylic acid group, which readily forms a [M-H]⁻ ion.

Molecular Formula: C₁₆H₁₂O₄ Monoisotopic Mass: 268.0736 g/mol

Predicted ESI-MS Data:

  • Primary Ion: [M-H]⁻ at m/z = 267.0663

  • Adducts: In positive mode, a sodium adduct [M+Na]⁺ at m/z = 291.0628 might be observed.

Predicted Fragmentation Pattern ([M-H]⁻):

The fragmentation of benzofuran derivatives is often initiated by the loss of small, stable molecules. The carboxylic acid is a primary site for fragmentation.

  • Loss of CO₂ (Decarboxylation): The most prominent fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide.

    • [M-H]⁻ → [C₁₅H₁₁O₂]⁻ + CO₂

    • Predicted Fragment: m/z = 223.0764

  • Loss of a Methyl Radical from the Methoxy Group: Following decarboxylation, the loss of a methyl radical is a plausible next step.

    • [C₁₅H₁₁O₂]⁻ → [C₁₄H₈O₂]⁻˙ + •CH₃

    • Predicted Fragment: m/z = 208.0530

Gas-phase fragmentation studies on similar benzofurans confirm that cleavages involving substituents on the benzofuran ring are major fragmentation routes[3].

Table 1: Predicted MS Fragmentation Data
m/z (Predicted)Ion FormulaDescription
268.0736[C₁₆H₁₂O₄]⁺•Molecular Ion (M⁺•) in EI or positive ESI
267.0663[C₁₆H₁₁O₄]⁻Deprotonated Molecular Ion [M-H]⁻ (Base Peak in ESI-)
223.0764[C₁₅H₁₁O₂]⁻Loss of CO₂ from [M-H]⁻
208.0530[C₁₄H₈O₂]⁻˙Subsequent loss of •CH₃ from the m/z 223 fragment

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is predicted to be dominated by the characteristic absorptions of the carboxylic acid, the aromatic systems, and the ether linkage.

Key Predicted IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad, strong band is expected from approximately 2500-3300 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state[4][5].

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks are predicted just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range, corresponding to the C-H bonds of the phenyl and benzofuran rings[6].

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted between 1680-1710 cm⁻¹ . The conjugation of the carboxylic acid with the benzofuran double bond is expected to lower this frequency from the typical ~1760 cm⁻¹ for a saturated acid[7][8].

  • C=C Stretch (Aromatic): Several medium to sharp peaks are expected in the 1450-1610 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic rings.

  • C-O Stretch (Ether & Acid): Strong, distinct bands are predicted in the 1200-1320 cm⁻¹ region. This includes the asymmetric C-O-C stretch of the aryl ether (methoxy group) and the C-O stretch of the carboxylic acid[5].

  • C-H "Out-of-Plane" Bending: The fingerprint region below 900 cm⁻¹ will contain bands related to the substitution patterns on the aromatic rings, which can be useful for detailed structural confirmation.

Table 2: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group & Vibration ModePredicted Intensity
2500-3300O-H Stretch (Carboxylic Acid)Strong, Very Broad
3050-3150C-H Stretch (Aromatic)Medium, Sharp
1680-1710C=O Stretch (Conjugated Acid)Strong, Sharp
1450-1610C=C Stretch (Aromatic Rings)Medium-Strong
1200-1320C-O Stretch (Aryl Ether & Acid)Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The use of a polar aprotic solvent like DMSO-d₆ is recommended, as it effectively solubilizes carboxylic acids and prevents the rapid exchange of the acidic proton, allowing for its observation[2].

  • -COOH Proton: A very broad singlet is expected far downfield, typically between 12.0-13.0 ppm . This significant deshielding is characteristic of a carboxylic acid proton[9][10].

  • Phenyl Protons (H-2', H-3', H-4', H-5', H-6'): These five protons will appear in the aromatic region, approximately 7.40-7.80 ppm . The protons ortho to the benzofuran ring (H-2', H-6') will be the most deshielded and are expected to appear as a multiplet (often resembling a doublet). The meta (H-3', H-5') and para (H-4') protons will appear as a more complex multiplet at a slightly lower chemical shift.

  • Benzofuran Protons (H-4, H-6, H-7):

    • H-7: This proton is ortho to the furan oxygen and is expected to be a doublet around 7.60-7.70 ppm with a typical ortho coupling constant (J ≈ 8.5-9.0 Hz).

    • H-4: This proton is adjacent to the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. It is expected to appear as a doublet around 7.20-7.30 ppm with a small meta coupling constant (J ≈ 2.0-2.5 Hz).

    • H-6: This proton is ortho to the methoxy group and meta to the furan oxygen. It is expected to be a doublet of doublets (dd) around 7.00-7.10 ppm , showing both ortho (J ≈ 8.5-9.0 Hz) and meta (J ≈ 2.0-2.5 Hz) coupling.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is predicted around 3.85-3.95 ppm . This is a highly characteristic signal for an aryl methoxy group[11][12].

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
-COOH12.0 - 13.0br s1H
H-2', H-6'7.70 - 7.80m2H
H-77.60 - 7.70d1H
H-3', H-4', H-5'7.40 - 7.55m3H
H-47.20 - 7.30d1H
H-67.00 - 7.10dd1H
-OCH₃3.85 - 3.95s3H
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show 16 distinct signals corresponding to each unique carbon atom in the asymmetric molecule.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear around 165-170 ppm .

  • Aromatic Carbons: These will appear in the range of 105-160 ppm .

    • Oxygen-bearing Carbons (C-5, C-7a, C-2): These are the most deshielded aromatic carbons. C-5 (attached to OCH₃) is predicted around 158-160 ppm . C-7a and C-2 are also expected in the 145-155 ppm range.

    • Quaternary Carbons (C-3a, C-3, C-1'): These carbons, which lack attached protons, will generally show weaker signals. They are predicted to be in the 115-130 ppm range.

    • Protonated Aromatic Carbons (C-4, C-6, C-7, Phenyl CH): These carbons will appear between 105-130 ppm . C-4 and C-6, being on the methoxy-substituted ring, are expected at the lower end of this range (e.g., 105-115 ppm ), while the phenyl carbons and C-7 will be further downfield.

  • Methoxy Carbon (-OCH₃): A distinct signal is expected around 55-56 ppm [11].

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)
-COOH165 - 170
C-5158 - 160
C-7a150 - 155
C-2145 - 150
Phenyl CHs128 - 131
C-1'127 - 129
C-3a125 - 128
C-7120 - 125
C-3115 - 120
C-6112 - 117
C-4105 - 110
-OCH₃55 - 56

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid from an unknown sample is a logical, stepwise process where each technique provides complementary information. This workflow is a self-validating system, ensuring high confidence in the final structural assignment.

workflow start Unknown Sample ms Mass Spectrometry (ESI-MS) start->ms Parallel Analysis ir Infrared Spectroscopy (ATR-IR) start->ir Parallel Analysis nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Parallel Analysis ms_data Result: Molecular Formula = C₁₆H₁₂O₄ (m/z = 267.0663 for [M-H]⁻) ms->ms_data ir_data Result: Functional Groups Identified - Carboxylic Acid (-OH, C=O) - Aromatic Rings (C=C, C-H) - Aryl Ether (-O-CH₃) ir->ir_data nmr_data Result: Carbon-Hydrogen Framework - 11 unique protons - 16 unique carbons - Connectivity confirmed (COSY/HSQC) nmr->nmr_data integrate Integrate & Correlate Data ms_data->integrate ir_data->integrate nmr_data->integrate confirm Structure Confirmed: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid integrate->confirm

Integrated workflow for structural elucidation.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for this type of compound.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent. For negative mode, adding 0.1% formic acid to the solvent can aid ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition Parameters (Negative Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: -3.0 to -4.0 kV

    • Nebulizer Gas (N₂): Set to instrument-specific recommendations (e.g., 2 Bar).

    • Drying Gas (N₂): Set to 8-10 L/min at 200 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Identify the [M-H]⁻ peak and compare its exact mass to the calculated value. Induce in-source fragmentation or perform MS/MS analysis to observe fragment ions.

Infrared Spectroscopy (ATR-IR)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

    • Data Analysis: Process the resulting spectrum to identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8 to 16 scans.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as the carboxylic carbon signal may be weak.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm). Integrate the ¹H signals and identify multiplicities.

References

  • Dias, H. J., et al. (2008). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans. Rapid Communications in Mass Spectrometry, 22(12), 1899-1911. Available at: [Link]

  • Paixão, D. A., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E, 69(Pt 11), o1671. Available at: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. Available at: [Link]

  • Welter, A., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-70. Available at: [Link]

  • Guella, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy: Carboxylic acids. Available at: [Link]

  • Kun, Y., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Aslam, J., et al. (2018). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Journal of Molecular Structure, 1171, 738-747. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Scalable Preparation of Carboxylic Acids. Available at: [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Available at: [Link]

  • Chemistry Steps. (n.d.). Carboxylic acid NMR. Available at: [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2422-2425. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Structural Elucidation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

This guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the complete structural elucidation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. Designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the complete structural elucidation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind each experimental choice, offering a self-validating framework for confirming the molecular architecture of complex heterocyclic compounds.

Introduction: The Significance of Benzofurans and the Need for Rigorous Elucidation

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The precise arrangement of substituents on the benzofuran scaffold is critical, as minor structural changes can profoundly impact biological activity. Therefore, unambiguous structural elucidation is not merely a procedural step but a foundational requirement for advancing drug discovery and development.

This guide will use 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid as a representative example to illustrate a multi-technique approach to structural verification, integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography.

The Elucidation Workflow: A Strategic Overview

The process of structural elucidation follows a logical progression, starting from the confirmation of molecular mass and elemental composition, moving to the identification of functional groups and the carbon-hydrogen framework, and culminating in the definitive determination of three-dimensional structure.

Elucidation_Workflow MS Mass Spectrometry (Molecular Weight & Formula) IR FTIR Spectroscopy (Functional Group ID) MS->IR Confirms functional groups NMR NMR Spectroscopy (Connectivity & Stereochemistry) IR->NMR Guides NMR interpretation XRAY X-ray Crystallography (Absolute Confirmation) NMR->XRAY Provides solution-state structure for comparison

Caption: A typical workflow for structural elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

The initial and most fundamental step is to determine the molecular weight and, by extension, the molecular formula of the synthesized compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose due to its high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile (1 mL).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Compare the measured monoisotopic mass to the theoretical mass for the proposed formula (C₁₆H₁₂O₄). The high resolution allows for a mass accuracy of typically < 5 ppm, providing strong confidence in the elemental composition.

Data Interpretation:

For 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (C₁₆H₁₂O₄), the expected monoisotopic mass is 268.0736 Da.

IonTheoretical m/zObserved m/z (example)Mass Error (ppm)
[M+H]⁺269.0808269.0805-1.1
[M-H]⁻267.0663267.0660-1.1
[M+Na]⁺291.0628291.0625-1.0

Table 1: Example HRMS data for C₁₆H₁₂O₄.

The observation of ions corresponding to these exact masses provides the first piece of concrete evidence for the compound's elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, allowing for the identification of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups by comparing the peak positions to correlation charts.[1]

Data Interpretation:

The structure of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid contains several characteristic functional groups that will be evident in the IR spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1690C=O stretchCarboxylic Acid (conjugated)
~1600, ~1480C=C stretchAromatic rings
~1250, ~1030C-O stretchAryl ether (methoxy)

Table 2: Characteristic FTIR absorption bands for the target molecule.

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The position of the C=O stretch, likely below 1700 cm⁻¹, suggests conjugation with the benzofuran ring system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is used to piece together the carbon-hydrogen framework.[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[3]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation (Predicted):

Based on known data for similar benzofuran structures, the following proton signals can be anticipated for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0broad s1H-COOH
~7.9-7.5m5HPhenyl-H
~7.4d1HH-7
~7.2d1HH-4
~7.0dd1HH-6
~3.8s3H-OCH₃

Table 3: Predicted ¹H NMR data.

¹³C NMR Data Interpretation (Predicted):

Chemical Shift (δ, ppm)Assignment
~165-COOH
~156C-5
~150C-7a
~145C-2
~130-128Phenyl-C
~125C-3a
~115C-3
~112C-7
~111C-6
~104C-4
~56-OCH₃

Table 4: Predicted ¹³C NMR data.

2D NMR for Structural Assembly:

Two-dimensional NMR experiments are crucial for unambiguously connecting the different parts of the molecule.

NMR_Correlations cluster_benzofuran Benzofuran Core cluster_phenyl Phenyl Ring cluster_carboxyl Carboxylic Acid H4 H-4 H6 H-6 H4->H6 COSY (long-range) C3 C-3 H4->C3 HMBC H7 H-7 H6->H7 COSY C5 C-5 H6->C5 HMBC H7->C5 HMBC OCH3 OCH3 OCH3->C5 HMBC C2 C-2 Phenyl_H Phenyl-H Phenyl_H->C2 HMBC COOH COOH

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings (²J, ³J). For instance, a correlation between H-6 and H-7 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the definitive assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular skeleton. For example, a correlation from the methoxy protons (~3.8 ppm) to the C-5 carbon (~156 ppm) would confirm the position of the methoxy group. Correlations from the phenyl protons to C-2 would confirm the attachment of the phenyl ring.

X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure and stereochemistry in the solid state.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Recrystallization from a mixture of ethanol and ethyl acetate is a common starting point.[7]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[8]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The result is a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions.

Data Interpretation:

The crystallographic data would confirm:

  • The overall connectivity of the benzofuran, phenyl, methoxy, and carboxylic acid groups.

  • The planarity of the benzofuran ring system.[7]

  • Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, often forming dimeric structures.[9]

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a process of accumulating and correlating evidence from multiple, independent analytical techniques. Each method validates the others: HRMS provides the molecular formula that NMR and FTIR seek to explain. The functional groups identified by FTIR are consistent with the chemical shifts observed in NMR. The connectivity map derived from 2D NMR is ultimately confirmed by the three-dimensional structure from X-ray crystallography. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy, authoritative structural assignment essential for further research and development.

References

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]

  • Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical Chemistry, 1(3), 43-49. Available at: [Link]

  • Canterbury Christ Church University Research Space Repository. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available at: [Link]

  • Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry, 26(1), 201. Available at: [Link]

  • ResearchGate. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3h)-One. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Pereira, R., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(1), o93. Available at: [Link]

  • MDPI. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(11), 1967. Available at: [Link]

  • Begala, M., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available at: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available at: [Link]

  • Al-Dies, A. M., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. Available at: [Link]

  • JETIR. (2020). Exploring Molecular Properties of a Novel Benzofuran Derivative Using Density Functional Theory. JETIR, 7(8). Available at: [Link]

  • Gowda, R., et al. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o573–o574. Available at: [Link]

  • PubChem. 5-methoxy-n-methyl-2-phenyl-1-benzofuran-3-carboxamide. Available at: [Link]

  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Available at: [Link]

  • ResearchGate. (2014). ¹H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Available at: [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0142147). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 9(5), 210-220. Available at: [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (2014). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 11(1-4). Available at: [Link]

  • MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1373. Available at: [Link]

  • CORE. ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

  • PubChem. 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid. Available at: [Link]

  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5489. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid

Abstract This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide presents a suite of robust analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectroscopy. Each protocol is presented with an in-depth explanation of the underlying scientific principles, guiding the user through method development, sample preparation, and rigorous validation in accordance with international regulatory standards.

Introduction: The Significance of Quantifying 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities. Accurate and precise quantification of this specific molecule is paramount for a variety of applications, including:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate is fundamental to its development.

  • In Vitro and In Vivo Efficacy and Toxicity Assays: Correlating the concentration of the compound with its biological effects is essential for establishing dose-response relationships.

  • Quality Control (QC) in Manufacturing: Ensuring the purity and consistent dosage of the active pharmaceutical ingredient (API) is a critical aspect of drug production.

  • Metabolic Stability and Metabolite Identification: Quantifying the parent compound over time in the presence of metabolic systems (e.g., liver microsomes) is key to assessing its stability and identifying potential metabolites.

This guide is structured to provide not just procedural steps but also the rationale behind them, empowering the user to adapt and troubleshoot these methods for their specific analytical challenges.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is the cornerstone of developing robust analytical methods.

Table 1: Physicochemical Properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

PropertyValueRationale for Analytical Method Development
Chemical Structure Chemical structure of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acidThe presence of a carboxylic acid group, a methoxy group, a phenyl ring, and the benzofuran core dictates its polarity, solubility, and chromatographic behavior. The conjugated system of aromatic rings is responsible for its UV absorbance.
Molecular Formula C₁₆H₁₂O₄Used to calculate the exact mass for mass spectrometry applications.
Molecular Weight 268.27 g/mol Essential for preparing standard solutions of known concentrations and for mass spectrometry calculations.
pKa (Predicted) ~4-5The carboxylic acid moiety is acidic. This predicted pKa is crucial for selecting the appropriate pH for the mobile phase in HPLC to ensure the analyte is in a single ionic form (preferably neutral for better retention on a reversed-phase column).[1]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO), sparingly soluble in water.Dictates the choice of solvents for stock solutions, sample extraction, and the mobile phase in liquid chromatography.
UV Absorbance Benzofuran derivatives typically exhibit strong UV absorbance due to their extended π-conjugated system.[1][2][3][4]This property is the basis for quantification using UV-Vis spectroscopy and HPLC with UV detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. The method's principle lies in the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase, with detection based on the analyte's ability to absorb UV light at a specific wavelength.

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 stationary phase is chosen due to the moderately nonpolar nature of the benzofuran ring and the phenyl group. This allows for good retention and separation from more polar impurities.

  • Mobile Phase Selection: A mixture of acetonitrile (or methanol) and water is a standard choice for reversed-phase HPLC. The organic component is the "strong" solvent that elutes the analyte from the column.

  • pH Control: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical. By maintaining a pH below the pKa of the carboxylic acid group (~4-5), the analyte will be in its protonated, neutral form. This prevents peak tailing and ensures reproducible retention times.

  • Wavelength Selection: The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the analyte to achieve the highest sensitivity. This is determined by running a UV scan of a standard solution using a photodiode array (PDA) detector.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.

Materials and Reagents:

  • 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (≥98%)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • For Drug Substance: Dissolve the sample in methanol to a concentration within the calibration range.

    • For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 30% B

      • 17.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determine λmax using a PDA detector (typically in the range of 250-350 nm for benzofurans).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) standards 2. Prepare Working Standards stock->standards inject 4. Inject onto HPLC System standards->inject sample 3. Prepare Samples (e.g., Protein Precipitation) sample->inject separate 5. Chromatographic Separation (C18) inject->separate detect 6. UV Detection (at λmax) separate->detect integrate 7. Integrate Peak Areas detect->integrate calibrate 8. Construct Calibration Curve integrate->calibrate quantify 9. Quantify Sample Concentration calibrate->quantify

Caption: Workflow for the quantification of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Rationale for Method Design
  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar and ionizable molecules like carboxylic acids. Given the acidic nature of the analyte, negative ion mode (monitoring the deprotonated molecule [M-H]⁻) is typically more sensitive and is the recommended starting point.

  • Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is highly specific to the analyte, minimizing interference from matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-labeled 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid) is highly recommended to correct for matrix effects and variations in instrument response. If a stable isotope-labeled standard is unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials and Reagents:

  • Same as for HPLC-UV, with the addition of a suitable internal standard.

Procedure:

  • Tuning and Optimization of MS Parameters: Infuse a standard solution of the analyte (~1 µg/mL in 50:50 acetonitrile:water) directly into the mass spectrometer to optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) and to identify the precursor ion and the most abundant, stable product ions for MRM.

  • Standard and Sample Preparation: Prepare calibration standards and process samples as described for the HPLC-UV method, ensuring that the internal standard is added to all standards (except the blank) and samples at a fixed concentration.

  • LC-MS/MS Conditions:

    • Chromatography: Use the same or a similar UHPLC method as described for HPLC-UV to ensure good separation. Faster gradients may be possible with UHPLC systems.

    • Mass Spectrometry:

      • Ionization Mode: ESI, Negative

      • MRM Transitions:

        • Analyte: Determine the optimal precursor → product ion transition (e.g., m/z 267.1 → [fragment ion]).

        • Internal Standard: Determine the corresponding transition for the internal standard.

      • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each MRM transition.

  • Data Analysis: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration in unknown samples using this curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis A Sample + Internal Standard B Extraction (e.g., Protein Precipitation, SPE) A->B C Evaporation & Reconstitution B->C D Injection into UHPLC C->D E Reversed-Phase Chromatography D->E F ESI Source (Negative Ion Mode) E->F G Q1: Precursor Ion Selection ([M-H]⁻) F->G H Q2: Collision-Induced Dissociation (CID) G->H I Q3: Product Ion Selection H->I J Detector I->J K Peak Area Ratio (Analyte/IS) J->K L Quantification via Calibration Curve K->L

Caption: High-level workflow for LC-MS/MS quantification.

UV-Vis Spectroscopy

For rapid, high-concentration measurements of the pure compound, such as in dissolution studies or for stock solution verification, UV-Vis spectroscopy is a simple and effective technique.

Rationale for Method Design

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The key is to identify the wavelength of maximum absorbance (λmax) and to use a solvent that does not absorb in the same region.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Materials and Reagents:

  • 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid reference standard

  • Methanol (UV grade)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Methanol is a suitable solvent as it is transparent in the UV region where the analyte is expected to absorb.

  • Determination of λmax:

    • Prepare a dilute solution of the analyte in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 400 nm using methanol as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of the analyte in methanol with concentrations bracketing the expected sample concentration.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration to create a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis:

    • Prepare the sample in methanol, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

    • Measure the absorbance of the sample at λmax.

    • Calculate the concentration using the equation from the linear regression of the calibration curve.

Method Validation

All analytical methods used for regulatory submissions must be validated to ensure they are fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or the FDA's guidance on bioanalytical method validation.[5][6][7][8][9][10]

Key Validation Parameters

The following parameters must be assessed:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used, and the results evaluated by linear regression.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations (quality control samples) and expressing the results as a percentage of the nominal value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Table 2: Summary of Typical Acceptance Criteria for Method Validation

ParameterHPLC-UVLC-MS/MS (Bioanalytical)
Linearity (R²) ≥ 0.995≥ 0.99
Accuracy 98.0 - 102.0%±15% of nominal (±20% at LLOQ)
Precision (%RSD) ≤ 2%≤15% (≤20% at LLOQ)
LLOQ Demonstrable with acceptable accuracy and precisionDemonstrable with acceptable accuracy and precision

Conclusion

The analytical methods presented in this application note provide a robust framework for the quantification of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements for sensitivity and selectivity of the application. For all methods, proper validation is essential to ensure the generation of reliable and reproducible data that can confidently support research and development activities. These protocols, grounded in established analytical principles, offer a solid starting point for any laboratory tasked with the quantitative analysis of this important benzofuran derivative.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][7]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][11]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][12]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • International Council for Harmonisation. Quality Guidelines. [Link][13]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][9]

  • Fabian, W. M. F., & Kappe, T. (1984). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Zeitschrift für Naturforschung B, 39(9), 1226-1230. [Link][2]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][14]

  • Tero, T. R., Salorinne, K., Lehtivuori, H., & Nissinen, M. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ChemistryOpen, 3(4), 149-153. [Link][3]

  • LibreTexts Chemistry. Approximate pKa chart of the functional groups. [Link][1]

  • Kurt, A., & Koca, M. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Journal of New Results in Science, 14(3), 293-304. [Link][4]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055–1065. [Link][15]

Sources

Application

Application Note: A Robust HPLC Protocol for the Analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Abstract This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This compound belongs to the benzofuran class of heterocyclic compounds, which are of significant interest in pharmaceutical research and drug development due to their diverse pharmacological activities.[1] The developed protocol utilizes reversed-phase chromatography with UV detection, a widely adopted and robust technique in the pharmaceutical industry.[2] This guide provides a comprehensive, step-by-step methodology, from mobile phase preparation to data acquisition, and explains the scientific rationale behind the selection of each parameter to ensure methodological integrity and successful implementation.

Introduction: The Rationale for a Dedicated HPLC Method

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a complex organic molecule whose purity and quantification are critical for its potential use in drug development and research. HPLC is the premier analytical technique for such applications, offering high resolution, sensitivity, and specificity. The carboxylic acid moiety in the target analyte necessitates careful control of the mobile phase pH to ensure reproducible retention times and symmetrical peak shapes. This protocol is designed to address these challenges by employing a reversed-phase C18 column and an acidified mobile phase to suppress the ionization of the carboxylic acid group.

Chromatographic Principles and Method Development

The selection of the optimal HPLC parameters is grounded in the physicochemical properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid and established chromatographic principles.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and robust performance in separating a wide variety of compounds, including those in the pharmaceutical, food, and environmental sectors.[3] The non-polar C18 stationary phase provides excellent retention for the moderately non-polar 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid through hydrophobic interactions.[3]

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition is a critical factor that dictates the retention and elution of the analyte.[4] For this method, a gradient elution with a mixture of an aqueous, acidified buffer and an organic modifier is employed.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at lower wavelengths.[4]

Detection Wavelength Selection: Maximizing Sensitivity

The benzofuran moiety in the analyte is a strong chromophore, making UV detection a suitable and sensitive method. Based on the UV absorption characteristics of similar benzofuran derivatives, which show significant absorbance between 280 nm and 350 nm, several wavelengths should be evaluated to determine the absorption maximum for optimal sensitivity.[11] A diode array detector (DAD) or a multi-wavelength UV detector can be used to monitor the analyte at several wavelengths simultaneously (e.g., 254 nm, 290 nm, and 320 nm) to identify the optimal wavelength.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the HPLC analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, and water.

  • Reagents: Formic acid (analytical grade).

  • Analyte: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid standard.

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water to make a 0.1% (v/v) solution. Degas the solution before use.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

Standard Solution Preparation

Accurately weigh approximately 10 mg of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by further diluting the stock solution with the initial mobile phase composition.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary, followed by filtration through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm (or the determined λmax)

System Suitability and Method Validation

To ensure the reliability and accuracy of the results, the HPLC system should meet the system suitability criteria before sample analysis. Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) and should include parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizing the Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A & B) HPLC HPLC System (Pump, Autosampler, Oven) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A schematic overview of the HPLC analysis workflow.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. By carefully controlling the mobile phase pH and utilizing a C18 column, this method ensures excellent peak shape and reproducibility. This protocol serves as a valuable tool for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). C18 Columns & Reversed Phase Columns for HPLC. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reversed-Phase LC Columns | Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-n-methyl-2-phenyl-1-benzofuran-3-carboxamide (C17H15NO3). Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-benzofuran-1(3H)-one. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2012). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxybenzo[f][2]benzofuran-2-carboxylic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Introduction: The Therapeutic Potential of the Benzofuran Scaffold The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1] Derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[2][3] This structural versatility makes the benzofuran nucleus a cornerstone in medicinal chemistry and drug discovery.[1] The compound of interest, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (CAS: 300674-03-7), belongs to this promising class of molecules.[4] While specific biological data for this exact compound is emerging, the broader family of benzofuran derivatives has shown significant activity in modulating key cellular signaling pathways implicated in disease.

This guide provides detailed protocols for two cell-based assays to investigate the potential biological activities of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Assay: To determine if the compound can activate the nuclear receptor PPARγ, a key regulator of metabolism and inflammation.[5][6]

  • Anti-Inflammatory Nitric Oxide (NO) Inhibition Assay: To assess the compound's ability to suppress the production of the pro-inflammatory mediator nitric oxide in activated macrophages.[7][8]

These protocols are designed for researchers, scientists, and drug development professionals to robustly characterize the in vitro pharmacological profile of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid and similar benzofuran derivatives.

Compound Handling and Preparation

Prior to initiating any cell-based assay, it is critical to properly handle and prepare the test compound.

Physicochemical Properties (Predicted)

PropertyValueSource
Chemical Name 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid[4]
CAS Number 300674-03-7[4]
Molecular Formula C₁₇H₁₂O₄[9]
Molecular Weight 280.28 g/mol [9]
Solubility Soluble in DMSO and ethanolGeneral knowledge for this class of compounds

Stock Solution Preparation:

  • Primary Solvent Selection: Due to its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in cell culture-grade DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Assay 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Luciferase Reporter Assay

Scientific Rationale:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[6] It plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammatory responses.[6] Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ agonists.[10] Given that some benzofuran derivatives have been identified as selective PPARγ modulators, this assay is designed to determine if 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid can activate PPARγ.[5]

This protocol utilizes a reporter gene assay, a common and robust method for studying nuclear receptor activation. Cells are transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). If the test compound binds to and activates PPARγ, the receptor will bind to the PPRE and drive the expression of luciferase, leading to a measurable light signal upon the addition of a substrate.

Workflow Diagram:

PPARg_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_lysis Day 4: Lysis & Readout seed_cells Seed HEK293T cells in 96-well plates transfect Co-transfect with PPRE-Luciferase and PPARγ expression plasmids seed_cells->transfect treat Treat cells with 5-Methoxy-2-phenyl-1- benzofuran-3-carboxylic acid transfect->treat lyse Lyse cells and add luciferase substrate treat->lyse read Measure luminescence lyse->read

Caption: Workflow for the PPARγ Luciferase Reporter Assay.

Detailed Protocol:

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or a similar transfection reagent

  • PPRE-luciferase reporter plasmid (e.g., pGL4.23[luc2/PPRE/Hygro])

  • PPARγ expression plasmid (e.g., pcDNA3.1-hPPARγ)

  • Rosiglitazone (positive control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate overnight.

Day 2: Transfection

  • For each well, prepare the transfection mix in two separate tubes:

    • Tube A: Dilute 100 ng of PPRE-luciferase plasmid and 50 ng of PPARγ expression plasmid in 25 µL of Opti-MEM.

    • Tube B: Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add 50 µL of the transfection complex to each well.

  • Incubate for 24 hours.

Day 3: Compound Treatment

  • Prepare serial dilutions of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid and the positive control (Rosiglitazone) in complete culture medium at 2X the final desired concentrations. A suggested concentration range for the test compound is 0.1 µM to 50 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate for 18-24 hours.

Day 4: Lysis and Luminescence Reading

  • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

  • Normalize the data by expressing the luminescence of each well as a fold induction over the vehicle control.

    • Fold Induction = (Luminescence of treated well) / (Average luminescence of vehicle control wells)

  • Plot the fold induction against the log of the compound concentration and fit a dose-response curve (e.g., using a four-parameter logistic equation) to determine the EC₅₀ value.

Assay 2: Anti-Inflammatory Nitric Oxide (NO) Inhibition Assay

Scientific Rationale:

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Macrophages play a central role in the inflammatory process. When activated by stimuli like lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[7] The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). The NF-κB and MAPK signaling pathways are key regulators of iNOS expression.[11] Many benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting NO production.[7][8] This assay will determine if 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid can inhibit LPS-induced NO production in the murine macrophage cell line RAW 264.7. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Signaling Pathway Diagram:

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_Gene iNOS Gene Transcription MAPK->iNOS_Gene NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis Arginine L-Arginine Arginine->iNOS_Protein Compound 5-Methoxy-2-phenyl-1- benzofuran-3-carboxylic acid Compound->MAPK Inhibition? Compound->NFkB Inhibition?

Caption: LPS-induced NO production pathway and potential inhibition.

Detailed Protocol:

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • L-NG-Nitroarginine Methyl Ester (L-NAME) or Dexamethasone (positive controls)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

Day 1: Cell Seeding

  • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.

  • Scrape and count the cells.

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate overnight.

Day 2: Compound Treatment and LPS Stimulation

  • Prepare serial dilutions of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid and positive controls in complete medium at 2X the final desired concentrations.

  • Carefully remove the medium from the wells.

  • Add 50 µL of the compound dilutions to the appropriate wells.

  • Incubate for 1 hour.

  • Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells (add 50 µL of medium instead).

  • Incubate for 24 hours.

Day 3: Nitrite Measurement (Griess Assay)

  • Prepare a sodium nitrite standard curve (0-100 µM) in complete medium.

  • Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well flat-bottom plate.

  • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure the absorbance at 540 nm within 30 minutes.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the linear regression equation derived from the sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition for each concentration of the test compound:

    • % Inhibition = [1 - (Nitrite in treated well - Nitrite in negative control) / (Nitrite in LPS control - Nitrite in negative control)] * 100

  • Plot the % inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

  • Optional but Recommended: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in a parallel plate with the same compound concentrations to ensure that the observed NO inhibition is not due to cytotoxicity.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Vehicle Control: Accounts for any effects of the solvent (DMSO) on the cells.

  • Positive Control: (Rosiglitazone for PPARγ, L-NAME/Dexamethasone for NO inhibition) Ensures that the assay is responsive and provides a benchmark for the potency of the test compound.

  • Negative Control: (Unstimulated cells in the NO assay) Establishes the basal level of the measured parameter.

  • Parallel Cytotoxicity Assay: Distinguishes between a specific inhibitory effect and a general cytotoxic effect.

By consistently including these controls, researchers can have high confidence in the generated data and its interpretation.

References

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. Available at: [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed, 36834992. Available at: [Link]

  • Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI, 16(11), 2233. Available at: [Link]

  • Gong, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. Available at: [Link]

  • Furukawa, A., et al. (2010). Discovery of a novel selective PPARgamma modulator from (-)-Cercosporamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(8), 2553-2556. Available at: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. Available at: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed, 23285664. Available at: [Link]

  • Sharma, M., & Kumar, P. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals, 15(11), 1335. Available at: [Link]

  • Paixão, D. A., et al. (2015). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44-o45. Available at: [Link]

  • Li, Y., & Lazar, M. A. (2009). Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation. Journal of Biological Chemistry, 284(46), 31641-31648. Available at: [Link]

  • Drabowicz, J., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Scientific Reports, 10(1), 15324. Available at: [Link]

  • ResearchGate. Discovery of a Peroxisome Proliferator Activated Receptor γ (PPARγ) Modulator with Balanced PPARα Activity for the Treatment of Type 2 Diabetes and Dyslipidemia. Available at: [Link]

  • PubChem. 5-Methoxybenzo[f][7]benzofuran-2-carboxylic acid. Available at: [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Efficacy of Benzofuran Derivatives

Introduction: The Versatile Benzofuran Scaffold in Drug Discovery Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. This co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzofuran Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. This core structure is prevalent in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2] Derivatives of benzofuran have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them a focal point of intensive research in drug development.[3][4][5][6]

The therapeutic potential of a benzofuran derivative is fundamentally linked to its chemical structure, where substitutions on the benzofuran ring system dictate its biological targets and overall efficacy.[5] Therefore, a systematic and robust evaluation using a well-defined cascade of experimental models is crucial to elucidate the compound's mechanism of action, potency, and potential clinical utility.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of benzofuran derivatives. It is designed to offer not just procedural steps, but also the scientific rationale behind the selection of specific models and assays, ensuring a thorough and logical approach to efficacy testing.

I. Foundational In Vitro Efficacy Screening: The First Line of Evidence

Initial screening of novel benzofuran derivatives invariably begins with a battery of in vitro assays. These cell-free and cell-based models offer a rapid and cost-effective means to assess primary bioactivity, identify potential mechanisms of action, and prioritize compounds for further investigation.

A. Anticancer Activity Evaluation

Benzofuran derivatives have demonstrated significant potential in oncology by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways in various cancer cell lines.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7][9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. A common starting concentration for screening is 100 µM.[9] Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.[7][8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[8]

Data Presentation:

Compound IDCell LineAssayIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7MTT Assay0.057[7]
Benzo[b]furan derivative 36MCF-7MTT Assay0.051[7]
MCC1019A549Not Specified16.4[7]
Benzofuran-isatin conjugate 5dSW-620Not Specified6.5[7]

This technique determines the effect of the compounds on the progression of the cell cycle.[8]

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the benzofuran derivatives at their IC50 concentration for a defined time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[8]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Expected Outcome: An effective anticancer compound may cause an accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest.

B. Antimicrobial Activity Screening

Benzofuran derivatives have shown considerable activity against a range of bacterial and fungal pathogens.[4]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a widely used technique to determine the MIC of a compound.[10]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[11]

  • Serial Dilution: Prepare two-fold serial dilutions of the benzofuran derivatives in a 96-well microtiter plate containing a suitable broth medium.[10]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1Salmonella typhimuriumModerate Activity[10]
Compound 1Staphylococcus aureusModerate Activity[10]
Compound 6Penicillium italicumPotent Activity[10]
Benzofuran ketoxime 38S. aureus0.039[4]
C. Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, and benzofuran derivatives have been investigated for their anti-inflammatory properties.[10][12]

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[10]

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of NO. The amount of NO produced is measured using the Griess reagent.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a specified time.

  • LPS Stimulation: Stimulate the cells with LPS to induce NO production.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[10]

D. Neuroprotective Activity Evaluation

Benzofuran derivatives have shown promise in protecting neurons from damage, a key strategy in combating neurodegenerative diseases.[13][14]

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.

Principle: Primary cultured rat cortical neurons are exposed to N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor, to induce excitotoxic neuronal cell damage. The neuroprotective effect of the benzofuran derivative is determined by measuring cell viability.[13]

Step-by-Step Methodology:

  • Primary Neuron Culture: Isolate and culture primary cortical neurons from rat embryos.

  • Compound Treatment: Treat the cultured neurons with the benzofuran derivatives.

  • NMDA-induced Excitotoxicity: Expose the neurons to NMDA to induce excitotoxicity.[13]

  • Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[13]

II. Mechanistic Elucidation and Target Validation

Once promising "hit" compounds are identified through primary screening, the next critical step is to elucidate their mechanism of action and validate their molecular targets.

Workflow for Mechanistic Studies

Caption: Workflow for elucidating the mechanism of action of benzofuran derivatives.

Protocol 6: Western Blot Analysis of Signaling Pathways

Principle: Western blotting is used to detect specific proteins in a sample and can reveal how a benzofuran derivative modulates key signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).[7]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the benzofuran derivative, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of Akt, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the protein bands to determine changes in protein expression or phosphorylation status.

III. In Vivo Efficacy and Preclinical Validation

Promising candidates from in vitro and mechanistic studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profile.

A. Anticancer Efficacy in Xenograft Models

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the benzofuran derivative on tumor growth is then evaluated.[8][15]

  • Cell Implantation: Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[8][15]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomly assign the mice to treatment and control groups.[8]

  • Compound Administration: Administer the benzofuran derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.[8] The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

B. Anti-inflammatory Efficacy in Animal Models

This is a classic model of acute inflammation.[16][17]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing an inflammatory response characterized by edema. The anti-inflammatory effect of the benzofuran derivative is assessed by measuring the reduction in paw volume.[16]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the experimental conditions.

  • Compound Administration: Administer the benzofuran derivative or a standard anti-inflammatory drug (e.g., phenylbutazone) orally.[16]

  • Induction of Edema: After a set time, inject carrageenan into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.[16]

C. Neuroprotective Efficacy in Animal Models

Principle: A sporadic model of Alzheimer's disease can be induced in mice by intracerebroventricular injection of streptozotocin (STZ), which causes cognitive deficits.[18]

Step-by-Step Methodology:

  • Induction of AD-like Pathology: Induce cognitive impairment in mice using STZ.

  • Compound Treatment: Treat the mice with the benzofuran derivative.

  • Behavioral Testing: Assess cognitive function using behavioral tests such as the object recognition test (ORT) and the object location test (OLT).[18]

  • Biochemical and Molecular Analysis: After the behavioral tests, collect brain tissue to analyze biochemical markers, such as acetylcholinesterase (AChE) activity, and molecular markers of neuroinflammation and oxidative stress.[18]

IV. In Silico Approaches: Guiding Drug Discovery and Development

Computational methods, or in silico models, are increasingly used to predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before they are synthesized and tested in the lab.[19][20]

A. Molecular Docking

Principle: Molecular docking predicts the preferred orientation of a ligand (the benzofuran derivative) when bound to a target protein to form a stable complex.[19] This can help to identify potential molecular targets and understand the structural basis of activity.

B. ADMET Prediction

Principle: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[19] This helps in the early identification of compounds with poor drug-like properties.

Workflow for In Silico Analysis

Caption: A streamlined workflow integrating in silico methods for benzofuran drug discovery.

V. Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Principle: PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to describe and predict the time course of a drug's effect.[21][22] This is crucial for optimizing dosing regimens in subsequent clinical trials.

Conclusion

The evaluation of benzofuran derivatives requires a multi-faceted approach that progresses from broad in vitro screening to specific mechanistic studies and finally to in vivo validation in relevant disease models. The protocols and workflows outlined in this guide provide a robust framework for systematically assessing the therapeutic potential of this versatile class of compounds. By integrating in silico, in vitro, and in vivo models, researchers can efficiently identify and advance promising benzofuran-based drug candidates toward clinical development.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available at: [Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. MDPI. Available at: [Link]

  • Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central. Available at: [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. Available at: [Link]

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  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. African Journal of Biomedical Research. Available at: [Link]

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Method

Application Notes and Protocols for the Evaluation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Oncology The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Oncology

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Natural and synthetic benzofurans have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[3][4] The anticancer potential of benzofuran derivatives is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis.[5][6][7] The structure-activity relationship (SAR) studies of benzofuran derivatives have revealed that the nature and position of substituents on the benzofuran ring are critical determinants of their cytotoxic activity and selectivity against cancer cells.[1] Specifically, the presence of methoxy groups has been shown to enhance the anticancer efficacy of some benzofuran compounds.[8]

This document provides a detailed guide for researchers on the application of a specific derivative, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid , in cancer cell line studies. While extensive literature exists on the anticancer properties of the broader benzofuran class, this guide offers a structured approach to investigating the specific effects of this promising compound.

Chemical Structure

Chemical structure of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid

Figure 1: Chemical structure of a related compound, 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid. The structure for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid would have a phenyl group instead of a methyl group at the 2-position.

Hypothesized Mechanism of Action

Based on the known mechanisms of other anticancer benzofuran derivatives, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is hypothesized to exert its effects through one or more of the following pathways:

  • Induction of Apoptosis: Many benzofuran compounds have been shown to trigger programmed cell death in cancer cells.[3][9] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[9][10]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. Benzofuran derivatives have been reported to cause cell cycle arrest at different phases, such as G2/M, preventing cancer cell proliferation.[5][6][7]

  • Inhibition of Pro-Survival Signaling Pathways: Key signaling pathways like PI3K/Akt/mTOR, which are often hyperactivated in cancer, are potential targets for benzofuran derivatives.[7] Inhibition of these pathways can lead to decreased cell survival and proliferation.

The following diagram illustrates a potential signaling pathway that could be modulated by 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, leading to apoptosis.

Apoptosis_Signaling_Pathway 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid Pro-Survival Pathways (e.g., PI3K/Akt) Pro-Survival Pathways (e.g., PI3K/Akt) 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid->Pro-Survival Pathways (e.g., PI3K/Akt) Inhibits Pro-Apoptotic Proteins (e.g., Bax, Bak) Pro-Apoptotic Proteins (e.g., Bax, Bak) 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid->Pro-Apoptotic Proteins (e.g., Bax, Bak) Activates Pro-Survival Pathways (e.g., PI3K/Akt)->Pro-Apoptotic Proteins (e.g., Bax, Bak) Inhibits Mitochondrion Mitochondrion Pro-Apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation (e.g., Caspase-9, Caspase-3) Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome c Release->Caspase Activation (e.g., Caspase-9, Caspase-3) Apoptosis Apoptosis Caspase Activation (e.g., Caspase-9, Caspase-3)->Apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in vitro. It is crucial to select relevant cancer cell lines for these studies, considering the tissue of origin and the genetic background of the cells.[11]

General Experimental Workflow

The diagram below outlines a typical workflow for the initial investigation of a novel anticancer compound.

Experimental_Workflow Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) IC50 Determination->Cell Cycle Analysis (PI Staining) Western Blot Analysis Western Blot Analysis IC50 Determination->Western Blot Analysis Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis & Interpretation Cell Cycle Analysis (PI Staining)->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for compound evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in DMSO. Further dilute the stock solution in a complete culture medium to obtain a range of desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[13]

Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid at its IC50 concentration for a predetermined time. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[14]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Presentation: Quantitative Summary of Compound Activity

The following table is a template for summarizing the cytotoxic activity of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Cancer Cell LineTissue of OriginIncubation Time (hours)IC50 (µM) [Mean ± SD]
MCF-7Breast Adenocarcinoma48Hypothetical Value
MDA-MB-231Breast Adenocarcinoma48Hypothetical Value
A549Lung Carcinoma48Hypothetical Value
HeLaCervical Carcinoma48Hypothetical Value
HepG2Hepatocellular Carcinoma48Hypothetical Value

Note: The IC50 values in this table are for illustrative purposes only and need to be determined experimentally.

Conclusion and Future Directions

The protocols and application notes provided herein offer a comprehensive starting point for the investigation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid as a potential anticancer agent. The benzofuran scaffold holds significant promise in the development of novel cancer therapeutics.[4] Further studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in in vivo models. The exploration of its potential synergistic effects with existing chemotherapeutic drugs could also be a valuable avenue of research.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, M. I., & Ibrahim, T. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Kuran, B., Uram, L., Chodkowska, A., & Kossakowski, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • National Institutes of Health. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. The Journal of biological chemistry, 285(29), 22316–22327. [Link]

  • Bentham Science Publisher. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055–1065. [Link]

  • ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

  • Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan: inhibition of tubulin and induction of apoptosis. Journal of medicinal chemistry, 49(11), 3033–3044. [Link]

  • MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • PubMed Central. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PubMed Central. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • PubMed Central. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, S., & Bagul, C. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & medicinal chemistry, 24(12), 2736–2751. [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • PubMed. (2026). Discovery of α-carboline fused benzofuran-containing anticancer agents as rapid apoptosis inducers through intrinsic pathway. [Link]

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  • Eisen, G., Bouley, M., Le, G., Mirguet, O., & Delarue, F. (1995). 3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. Journal of steroid biochemistry and molecular biology, 55(3-4), 327–338. [Link]

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Sources

Application

Application Notes and Protocols for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid: A Research Chemical Perspective

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists and pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists and pharmacologists.[1][2][3] This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[2][4] The versatility of the benzofuran ring system allows for the synthesis of a diverse library of derivatives with potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][4][5] 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid belongs to this important class of compounds and, as such, represents a valuable tool for researchers engaged in drug discovery and development. This document provides a comprehensive guide for the use of this research chemical, outlining its potential applications and providing detailed protocols for its investigation.

Chemical Properties and Synthesis Overview

Chemical Structure:

  • IUPAC Name: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

  • Molecular Formula: C₁₆H₁₂O₄

  • Molecular Weight: 268.26 g/mol

The synthesis of benzofuran-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the Perkin reaction, which has been a foundational method for benzofuran synthesis.[6] More contemporary methods often utilize palladium-catalyzed cross-coupling reactions to construct the benzofuran core.[3] The synthesis of the title compound would typically involve the cyclization of a suitably substituted precursor, followed by the introduction or modification of the carboxylic acid and phenyl groups. While a specific synthesis for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is not detailed in the provided search results, general methods for analogous structures are well-documented.[6][7]

Potential Research Applications

Based on the extensive research into the biological activities of benzofuran derivatives, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a compelling candidate for investigation in several key areas of biomedical research.

Anticancer Research

Numerous studies have highlighted the potent anticancer activity of benzofuran derivatives.[1][8][9] These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including leukemia, cervical carcinoma, and pancreatic cancer.[8][9][10] Some benzofuran derivatives have been identified as potent inhibitors of key signaling molecules in cancer progression, such as glycogen synthase kinase 3β (GSK-3β).[10]

Potential Mechanisms to Investigate:

  • Cytotoxicity and Apoptosis Induction: Assessing the compound's ability to induce cell death in cancer cell lines.

  • Cell Cycle Arrest: Investigating the effect of the compound on the progression of the cell cycle.

  • Inhibition of Cancer-Related Kinases: Screening the compound against a panel of kinases known to be involved in cancer signaling pathways.

Antimicrobial Research

The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents.[4][5][11] Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][11] The increasing prevalence of antibiotic resistance necessitates the exploration of novel chemical entities with antimicrobial properties.

Potential Mechanisms to Investigate:

  • Inhibition of Microbial Growth: Determining the minimum inhibitory concentration (MIC) against various microbial strains.

  • Disruption of Biofilm Formation: Assessing the compound's ability to interfere with the formation of microbial biofilms.

  • Inhibition of Essential Microbial Enzymes: Investigating the compound's effect on key enzymes necessary for microbial survival.

Anti-inflammatory Research

Chronic inflammation is a key component of many diseases, and benzofuran derivatives have been explored for their anti-inflammatory potential.[4][12] These compounds may exert their effects by modulating inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[12]

Potential Mechanisms to Investigate:

  • Inhibition of Pro-inflammatory Cytokine Production: Measuring the effect of the compound on the release of cytokines like TNF-α and IL-6 from immune cells.

  • Modulation of Inflammatory Signaling Pathways: Assessing the compound's impact on the activation of key signaling proteins in inflammatory responses.

Experimental Protocols

The following are example protocols that can be adapted for the investigation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. It is crucial to note that these are general guidelines and may require optimization based on the specific cell lines or microbial strains being used.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for assessing the cytotoxic effects of the research chemical on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

  • 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

  • Cancer cell line (e.g., HeLa, K562)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the benzofuran compound in DMSO.

    • Create a serial dilution of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)...100
0.1......
1......
10......
50......
100......
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

  • 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the benzofuran compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with solvent).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

WellCompound Conc. (µg/mL)Growth (+/-)
1128-
264-
332+
416+
.........

Visualizing Potential Mechanisms

To conceptualize the potential mechanisms of action, the following diagrams illustrate hypothetical signaling pathways that could be modulated by 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

G cluster_0 Cancer Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Receptor Tyrosine Kinase->MAPK Pathway GSK-3β GSK-3β PI3K/Akt Pathway->GSK-3β Inhibition Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival MAPK Pathway->Proliferation & Survival Apoptosis Apoptosis GSK-3β->Apoptosis Promotes Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->GSK-3β Inhibition? Benzofuran Derivative->Apoptosis Induction?

Caption: Hypothetical inhibition of the GSK-3β pathway by a benzofuran derivative, leading to apoptosis in cancer cells.

G cluster_1 Inflammatory Response LPS (Lipopolysaccharide) LPS (Lipopolysaccharide) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK Complex Inhibition? LPS LPS LPS->TLR4

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway by a benzofuran derivative.

Conclusion and Future Directions

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, as a member of the biologically active benzofuran class of compounds, holds significant promise as a research chemical. The protocols and potential applications outlined in this guide provide a framework for its systematic investigation. Further studies, including structure-activity relationship (SAR) analyses of related derivatives, will be crucial in elucidating its precise mechanisms of action and for the potential development of novel therapeutic agents. As with any research chemical, appropriate safety precautions should be taken, and all experiments should be conducted in a controlled laboratory setting.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065. [Link]

  • Sinha, S., Singh, P., & Singh, R. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27992-28019. [Link]

  • Li, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6599. [Link]

  • Aslam, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(41), 37881–37951. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Jadhav, S. B., & Gaikwad, V. D. (2019). Recent advantages in benzofurans. Journal of Pharmacognosy and Phytochemistry, 8(3), 3619-3624. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences, 20(8), 1931. [Link]

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853–1863. [Link]

Sources

Method

Application Notes &amp; Protocols: Enhancing the Biological Activity of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid through Derivatization

Abstract The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a promising lead compound, but its therapeutic potential may be limited by suboptimal physicochemical properties, such as poor membrane permeability due to the ionizable carboxylic acid group at physiological pH. This can negatively impact its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of strategic derivatization of the C3-carboxylic acid moiety to enhance the compound's biological activity. We will explore the conversion of the carboxylic acid to amides and esters, as well as the concept of bioisosteric replacement, to improve potency, selectivity, and pharmacokinetic properties. Detailed, step-by-step protocols for synthesis, purification, characterization, and biological evaluation are provided to guide researchers in the development of novel, more effective therapeutic agents based on this versatile scaffold.

Introduction: The Rationale for Derivatization

The carboxylic acid group, while often crucial for target binding through hydrogen bonding and electrostatic interactions, can also be a metabolic liability. It is susceptible to glucuronidation, which can lead to rapid excretion and, in some cases, the formation of reactive metabolites. Derivatization of the carboxylic acid in 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid into less polar functional groups like amides and esters can mask its acidic nature, potentially leading to:

  • Improved Cell Permeability: By neutralizing the negative charge, derivatives can more readily cross biological membranes, leading to better oral bioavailability and cellular uptake.

  • Enhanced Metabolic Stability: Amide and ester groups can be more resistant to phase II metabolism compared to carboxylic acids.

  • Modified Target Interactions: The introduction of new functional groups allows for the exploration of additional binding interactions within the target protein, potentially increasing potency and selectivity.

  • Prodrug Strategies: Esters can act as prodrugs, being hydrolyzed by intracellular esterases to release the active carboxylic acid at the site of action, which can be a strategy to improve drug delivery.

This guide will focus on three primary derivatization strategies: Amide Synthesis , Ester Synthesis , and Bioisosteric Replacement .

Synthetic Strategies and Protocols

Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a robust strategy to diversify the core structure. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator like N-hydroxysuccinimide (NHS), is a common and efficient method.

Causality Behind Experimental Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • NHS: Reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary and secondary amines. This two-step, one-pot approach increases the yield and purity of the final amide.

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated intermediates.

Experimental Workflow for Amide Synthesis:

cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A 5-Methoxy-2-phenyl-1-benzofuran- 3-carboxylic acid in Anhydrous DCM B Add EDC and NHS A->B C Stir at RT for 30-60 min B->C D Add Amine (R-NH2) C->D Formation of NHS Ester E Stir at RT for 12-24 h D->E F Wash with 1M HCl, sat. NaHCO3, Brine E->F Reaction Completion G Dry over Na2SO4 F->G H Purify by Column Chromatography G->H

Caption: Workflow for EDC/NHS mediated amide synthesis.

Detailed Protocol: Synthesis of a Representative Amide

  • Dissolution: Dissolve 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC hydrochloride (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Coupling Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Ester Synthesis via Fischer Esterification

Esterification is a straightforward method for derivatization, often employed to create prodrugs. The Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a classic and effective approach.

Causality Behind Experimental Choices:

  • Excess Alcohol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Chatelier's principle.

  • Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow for Ester Synthesis:

A Suspend Carboxylic Acid in excess Alcohol (e.g., Methanol) B Add cat. conc. H2SO4 A->B C Reflux for 4-8 h B->C D Cool to RT & Remove excess Alcohol C->D E Dissolve in Ethyl Acetate D->E F Wash with sat. NaHCO3 & Brine E->F G Dry over Na2SO4 F->G H Purify by Column Chromatography G->H

Caption: General workflow for Fischer Esterification.

Detailed Protocol: Synthesis of a Representative Ester

  • Reaction Setup: Suspend 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final ester product by ¹H NMR, ¹³C NMR, and HRMS.

Bioisosteric Replacement of the Carboxylic Acid

Bioisosterism involves replacing a functional group with another that has similar physicochemical properties, leading to similar biological activity. This strategy can overcome ADME and toxicity issues associated with the original functional group. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[3][4]

Rationale for Common Bioisosteres:

  • Tetrazoles: Have a pKa similar to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. They are generally more lipophilic and metabolically stable.[4]

  • Acyl Sulfonamides: Can mimic the hydrogen bonding pattern of carboxylic acids and often show improved cell permeability.

  • Hydroxamic Acids: Are also acidic and can act as effective mimics of carboxylic acids in binding to target proteins.

The synthesis of these bioisosteres is more complex and specific to the chosen isostere, often requiring multi-step synthetic routes starting from the corresponding amide or nitrile.

Purification and Characterization

Purification and characterization are critical to ensure the identity and purity of the synthesized derivatives before biological evaluation.

TechniquePurposeTypical Observations
TLC Monitor reaction progress and determine appropriate solvent systems for column chromatography.Disappearance of starting material spot and appearance of a new product spot with a different Rf value.
Column Chromatography Purify the crude product from unreacted starting materials, reagents, and byproducts.Isolation of the pure compound, confirmed by TLC of collected fractions.
¹H & ¹³C NMR Confirm the chemical structure of the synthesized derivative.Appearance of new signals corresponding to the added amide or ester moiety and shifts in the signals of the benzofuran core.
HRMS Determine the exact mass and confirm the elemental composition of the product.The experimentally measured mass should match the calculated mass for the expected molecular formula.
HPLC Determine the purity of the final compound.A single sharp peak indicates a high degree of purity.

Biological Evaluation Protocols

A tiered approach to biological screening is recommended to efficiently identify derivatives with enhanced activity.

In Vitro Anticancer Activity

MTT Assay for Cytotoxicity Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the parent carboxylic acid and its derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound. A lower IC₅₀ value indicates greater cytotoxic activity.

In Vitro Antimicrobial Activity

Broth Microdilution for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity (bacterial growth).

Logical Flow of Biological Evaluation:

A Primary Screening: Parent Acid & Derivatives B Determine IC50 (Anticancer) or MIC (Antimicrobial) A->B C Identify 'Hit' Derivatives (Activity > Parent Acid) B->C D Secondary Assays on Hits: - Cell Cycle Analysis - Apoptosis Assays - Mechanism of Action Studies C->D E Lead Optimization D->E

Caption: Tiered approach for biological evaluation.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic derivatization and biological testing will allow for the development of a structure-activity relationship (SAR) profile.

Hypothetical Comparative Activity Data:

CompoundDerivative TypeR GroupAnticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
Parent Acid Carboxylic Acid-OH>100>256
Derivative 1 Amide-NH-CH₂CH₃25.4128
Derivative 2 Amide-NH-Phenyl10.264
Derivative 3 Amide-NH-(4-Cl-Phenyl)5.832
Derivative 4 Ester-O-CH₃50.1256
Derivative 5 Ester-O-CH₂CH₃45.7128

Interpretation of Hypothetical Data:

  • Amides vs. Parent Acid: The conversion of the carboxylic acid to amides (Derivatives 1-3) leads to a significant increase in anticancer and antimicrobial activity.

  • Influence of Amide Substituent: Aromatic substituents on the amide nitrogen (Derivatives 2 and 3) are more potent than aliphatic ones (Derivative 1). The addition of an electron-withdrawing group (Cl) on the phenyl ring further enhances activity (Derivative 3 vs. 2). This suggests that the aromatic ring may be involved in additional hydrophobic or π-stacking interactions at the biological target.

  • Esters vs. Parent Acid: Esterification also enhances activity, though to a lesser extent than amide formation in this hypothetical scenario. This may be due to the esters acting as prodrugs, with their activity dependent on the rate of hydrolysis back to the active acid.

Conclusion

The derivatization of the C3-carboxylic acid of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a powerful and effective strategy to overcome the limitations of the parent compound and enhance its therapeutic potential. By converting the carboxylic acid to a diverse library of amides and esters, or by replacing it with bioisosteres, researchers can systematically probe the structure-activity relationship and identify new derivatives with improved potency, selectivity, and drug-like properties. The detailed protocols and strategic workflows presented in this guide provide a solid foundation for the rational design and development of the next generation of benzofuran-based therapeutics.

References

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Available from: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening of Benzofuran-Based Compound Libraries

Abstract The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities, including anticancer, antimic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. This prevalence makes benzofuran-based compound libraries a rich resource for drug discovery campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for these libraries. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust, reproducible, and insightful outcomes. We present detailed, field-proven protocols for both biochemical and cell-based assays, strategies for data analysis and hit validation, and critical troubleshooting considerations specific to the benzofuran chemotype.

The Benzofuran Library: Foundation of a Successful Screen

The quality of the compound library is the single most critical determinant of an HTS campaign's success. A well-designed library maximizes chemical diversity while maintaining favorable physicochemical properties.

Library Design Philosophy

Rather than a random collection, a benzofuran library should be curated to explore specific chemical space. Design considerations include varying substituents at key positions on the benzofuran ring to modulate electronic and steric properties, which can significantly impact biological activity[2][4]. The library should adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to increase the probability of identifying hits with favorable downstream properties[5].

Quality Control: A Non-Negotiable Prerequisite

Before initiating any screening, rigorous quality control (QC) is essential to ensure the identity, purity, and integrity of the library compounds. Failure to do so is a primary source of wasted resources and irreproducible results[6][7].

Table 1: Recommended Quality Control Parameters for Benzofuran Libraries

ParameterMethodAcceptance CriteriaRationale
Identity Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS)Measured mass matches calculated mass (± 0.1 Da)Verifies that the compound in the well is the compound on the label[8].
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV/Vis or Evaporative Light Scattering Detector (ELSD)>90% purity[5][9]Impurities can cause off-target effects or interfere with the assay, leading to false positives or negatives.
Compound Concentration Quantitative NMR (qNMR) or UV/Vis SpectroscopyWithin ±15% of the target concentrationAccurate concentration is crucial for generating reliable dose-response data.
Solubility & Aggregation Nephelometry or Visual Inspection after dilution in assay bufferNo visible precipitation or aggregationInsoluble compounds or aggregators are a major source of false positives in HTS[8].
Compound Integrity Repeated Freeze-Thaw Cycles followed by LC-MSNo significant degradation (<5%)Ensures compound stability under storage and handling conditions typical of an HTS workflow[10].

The HTS Campaign: A Strategic Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate genuine hits from a large library. The overall workflow involves a primary screen to identify initial "hits," followed by a series of confirmatory and secondary assays to eliminate artifacts and characterize the activity of validated compounds.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Validation & Prioritization Lib_Prep Library Plating (Assay-Ready Plates) Primary_Screen Primary HTS (Single Concentration) Lib_Prep->Primary_Screen Assay_Dev Assay Development & Validation (Pilot Screen) Data_Analysis Raw Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Re-test (Fresh Compound) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screens (Assay Interference) Dose_Response->Counter_Screen Secondary_Assay Orthogonal & Secondary Assays (Mechanism) Counter_Screen->Secondary_Assay SAR SAR Analysis (Analogs) Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Prioritized Hits

Figure 1: General workflow for a high-throughput screening campaign.

Application Protocol 1: Biochemical HTS for Kinase Inhibitors

This protocol describes a fluorescence-based assay for identifying inhibitors of a specific protein kinase. Kinases are a major class of drug targets, and fluorescence assays offer an excellent balance of sensitivity and throughput[11][12].

Assay Principle

The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. When the peptide is phosphorylated, it is captured by a phosphorylation-specific antibody, leading to a change in the fluorescence signal (e.g., via Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET). Inhibitors will prevent this phosphorylation, resulting in a low fluorescence signal. This method is highly sensitive and amenable to automation[13].

Materials and Reagents

Table 2: Reagent Preparation for Kinase Inhibition Assay

ReagentStock Conc.Working Conc.Volume per Well (384-well)
Assay Buffer 1X1XVariable
Kinase Enzyme 100 µg/mL2X (e.g., 2 nM)5 µL
Fluorescent Peptide Substrate 10 µM2X (e.g., 200 nM)5 µL
ATP 10 mM2X (e.g., 20 µM)Included with Substrate
Benzofuran Library Compounds 10 mM in DMSO10 µM (final)100 nL
Detection Reagent (Antibody) 50X1X10 µL
Step-by-Step Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO Acoustics), dispense 20 nL of 10 mM benzofuran compound stocks from the library source plates into the bottom of the 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL volume with 0.1% DMSO.

  • Control Wells:

    • Negative Control (0% Inhibition): Dispense 20 nL of pure DMSO (vehicle).

    • Positive Control (100% Inhibition): Dispense 20 nL of a known, potent inhibitor of the target kinase (e.g., Staurosporine) to a final concentration of 10 µM.

  • Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate/ATP master mix in assay buffer. Using a multi-channel pipette or automated dispenser, add 10 µL of this master mix to each well of the assay plate.

  • Incubation: Seal the plates and briefly centrifuge (1 min at 1,000 rpm) to ensure all components are mixed. Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized during assay development to ensure the reaction remains in the linear range.

  • Reaction Termination & Detection: Add 10 µL of the 1X detection reagent to all wells to stop the kinase reaction and initiate the detection signal.

  • Final Incubation: Seal the plates, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plates on a suitable microplate reader (e.g., PHERAstar FSX) using the appropriate fluorescence settings for the chosen assay technology[14].

Application Protocol 2: Cell-Based HTS for Antiproliferative Activity

This protocol details a luminescence-based cell viability assay to screen for benzofuran compounds that inhibit the growth of cancer cells. Cell-based assays provide more biologically relevant data by testing compounds in a living system[15]. Luminescence readouts, such as those measuring intracellular ATP levels, are highly sensitive indicators of cell viability and metabolic activity[16].

Assay Principle

This assay quantifies ATP, indicating the presence of metabolically active cells. The reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells in the well. A decrease in signal indicates cytotoxicity or cytostatic effects.

Materials and Reagents
  • Cell Line: e.g., MCF-7 breast cancer cells.

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, tissue-culture treated plates.

  • Luminescence Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Protocol
  • Compound Plating: As in the biochemical assay, pre-dispense 20 nL of the 10 mM benzofuran library and controls into the 384-well assay plates.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count and resuspend the cells in culture medium to a final density of 25,000 cells/mL. Using a reagent dispenser (e.g., BioTek MicroFlo), dispense 40 µL of the cell suspension into each well (1,000 cells/well)[17].

  • Incubation: Place the plates in a humidified incubator at 37°C with 5% CO₂ for 72 hours.

  • Reagent Equilibration: On the day of the reading, remove the assay plates and the luminescence reagent from their respective storage and allow them to equilibrate to room temperature for at least 30 minutes.

  • Reagent Addition: Add 20 µL of the luminescence reagent to each well.

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Following this, incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader. The integration time should be set to 0.5-1 second per well.

Data Analysis, Hit Confirmation, and Triage

Raw HTS data requires rigorous statistical analysis to confidently identify hits[18][19]. The primary goal is to distinguish true compound effects from experimental noise and artifacts.

Quality Control Metrics

The robustness of each assay plate is assessed using the Z'-factor , a statistical parameter that reflects the dynamic range and data variation of the assay.

  • Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

  • Interpretation:

    • Z' > 0.5: An excellent assay.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for HTS.

    • A Z' factor between 0.4 and 0.5 can be acceptable for cell-based assays if hits are validated thoroughly[20].

Hit Selection and Triage

Raw data from each well is typically normalized to the plate controls (% inhibition). A hit threshold is established, often based on a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls). Compounds meeting this criterion in the primary screen are designated as "initial hits." These hits must then undergo a stringent triage process to eliminate false positives.

Hit_Triage_Funnel Primary_Hits Initial Hits from Primary Screen (~1-3% of Library) Retest_Hits Confirmation Screen (Re-test from Source Plate) Primary_Hits->Retest_Hits Filter 1: Remove single-point artifacts Dose_Response_Hits Dose-Response Testing (IC50/EC50) (Fresh Powder Compound) Retest_Hits->Dose_Response_Hits Filter 2: Confirm potency & activity Validated_Hits Validated & Prioritized Hits (<0.1% of Library) Dose_Response_Hits->Validated_Hits Filter 3: Orthogonal assays, counter-screens, QC

Figure 2: The hit triage funnel for validating HTS results.

Confirmed hits are those that are re-confirmed upon re-testing, show a clear dose-response relationship, and are confirmed to be pure via LC-MS[8]. They must also be evaluated in counter-screens to rule out non-specific mechanisms of action or assay interference[21].

Troubleshooting & Technical Considerations

Issue: Potential for Benzofuran Interference Benzofuran scaffolds, being aromatic heterocycles, have the potential to interfere with optical assay formats.

  • Fluorescence Quenching/Autofluorescence: Some benzofuran derivatives may absorb light at the excitation or emission wavelengths of the assay fluorophores, leading to false negatives (quenching) or false positives (autofluorescence).

    • Solution: During hit confirmation, run a "promiscuity" counter-screen where active compounds are tested in the absence of the enzyme or target. A signal change in this context points to direct compound interference[21].

  • Compound Color: Colored compounds can interfere with absorbance-based assays[22].

    • Solution: Prioritize fluorescence or luminescence readouts, which are generally less susceptible to color interference than absorbance[23]. Visually inspect hit wells for precipitation or color.

Issue: Poor Reproducibility Lack of reproducibility is a common challenge in HTS[6].

  • Cause: Can stem from inconsistent liquid handling, cell passage number variability, or reagent degradation.

    • Solution: Strict adherence to automation and SOPs is key[14]. Ensure consistent cell culture practices. Aliquot and store reagents properly to avoid multiple freeze-thaw cycles, which can degrade enzymes or ATP[10]. Monitor Z' scores on a plate-by-plate basis to flag problematic plates for exclusion.

Conclusion

High-throughput screening of benzofuran-based libraries offers a powerful avenue for the discovery of novel therapeutic leads. Success in this endeavor is not merely a matter of automation but hinges on a strategic approach grounded in scientific integrity. This involves the meticulous curation and quality control of the compound library, the rational selection and validation of robust assay methodologies, and a rigorous, multi-step process for data analysis and hit triage. By understanding the "why" behind each protocol step and anticipating potential challenges, such as compound interference, researchers can significantly enhance the quality, reproducibility, and ultimate value of their screening campaigns.

References

  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. Benchchem.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Enzo Life Sciences.
  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
  • Summarized molecular targets for benzofurans as anticancer compounds.
  • High-throughput screening. Wikipedia.
  • High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hep
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
  • Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current St
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • An Absorbance-based Cytotoxicity Assay using High Absorptivity, W
  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Medi
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • High Throughput Drug Screening.
  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Analysis of HTS d
  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. PubMed.
  • Assay Troubleshooting. MB - About.
  • Cell-Based Assays for High-Throughput Screening.
  • High Throughput Screening (HTS).
  • Reporting data from high-throughput screening of small-molecule libraries.
  • High throughput toxicity screening and intracellular detection of nanom
  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed Central.
  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.
  • Cell Based Assays in High Throughput Mode (HTS).
  • Quality Control of Quantitative High Throughput Screening D
  • KU-HTS Compound Libraries.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery.
  • High-throughput screening (HTS). BMG LABTECH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzofuran derivative. Benzofurans are a critical heterocyclic motif found in many natural products and pharmacologically active compounds.[1] This guide provides in-depth, field-proven insights in a structured question-and-answer format to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid?

The most established and widely utilized method for synthesizing 2-arylbenzofuran-3-carboxylic acids is a variation of the Perkin reaction , often referred to as the Perkin-Oglialoro condensation. This reaction typically involves the condensation of a salicylaldehyde derivative (in this case, 2-hydroxy-5-methoxybenzaldehyde) with an arylacetyl halide or anhydride (phenylacetic anhydride) in the presence of a weak base like triethylamine or potassium carbonate.

Alternative, more modern approaches include transition-metal-catalyzed methods, such as palladium-copper-catalyzed Sonogashira coupling followed by intramolecular cyclization.[2][3] However, the Perkin condensation remains a robust and cost-effective choice for many applications.

Q2: Can you explain the mechanism for the Perkin-Oglialoro synthesis of the target molecule?

Certainly. The reaction proceeds through several key steps:

  • Enolate Formation: The base (e.g., triethylamine) deprotonates phenylacetic anhydride at the α-carbon, forming an enolate. This is the key nucleophile in the reaction.

  • Aldol-type Condensation: The enolate attacks the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde.

  • Acyl Transfer & Dehydration: An intramolecular acyl transfer occurs, followed by a dehydration step (elimination of a water molecule) to form a mixed anhydride intermediate.

  • Cyclization and Tautomerization: The phenoxide, formed by the deprotonation of the hydroxyl group on the salicylaldehyde moiety, attacks the electrophilic carbon of the enone system. This intramolecular cyclization, followed by tautomerization, leads to the formation of the stable benzofuran ring system.

  • Hydrolysis: The final step is the hydrolysis of the anhydride group to the carboxylic acid, typically during aqueous workup, to yield the final product.

Below is a diagram illustrating this mechanistic pathway.

Perkin_Mechanism cluster_start Step 1: Enolate Formation cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Cyclization & Hydrolysis Start_Anhydride Phenylacetic Anhydride Enolate Enolate Intermediate Start_Anhydride->Enolate Deprotonation Base Base (e.g., Et3N) Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Start_Aldehyde 2-hydroxy-5-methoxy benzaldehyde Start_Aldehyde->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Acyl Transfer, Dehydration, Intramolecular Attack Final_Product 5-Methoxy-2-phenyl-1- benzofuran-3-carboxylic acid Cyclized_Intermediate->Final_Product Hydrolysis Troubleshooting_Workflow start Experiment Start check_yield Check Crude Yield start->check_yield low_yield Low / No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes reagent_purity Verify Reagent Purity & Anhydrous Conditions low_yield->reagent_purity analyze_purity Analyze Purity (TLC/NMR) good_yield->analyze_purity reaction_conditions Optimize Temp / Time Monitor by TLC reagent_purity->reaction_conditions impure Product Impure analyze_purity->impure No pure Product is Pure analyze_purity->pure Yes purification_strategy Identify Impurity (e.g., Starting Material, Side Product) impure->purification_strategy recrystallize Optimize Recrystallization or use Column Chromatography purification_strategy->recrystallize

Sources

Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid?

A1: The most prevalent and accessible method is a variation of the Perkin reaction, specifically an Erlenmeyer-Plöchl azlactone synthesis followed by intramolecular cyclization and hydrolysis. This route involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with hippuric acid in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate. The reaction proceeds through an azlactone intermediate which then undergoes rearrangement and hydrolysis to yield the target benzofuran. This method is favored for its use of readily available starting materials and generally robust reaction conditions.

Q2: How critical is the purity of the starting materials, 2-hydroxy-5-methoxybenzaldehyde and hippuric acid?

A2: The purity is paramount for achieving high yields and minimizing purification challenges. Impurities in 2-hydroxy-5-methoxybenzaldehyde can lead to unwanted side reactions and the formation of colored byproducts, complicating the isolation of the final product. Hippuric acid should be free of excess glycine or benzoic acid, which can interfere with the reaction stoichiometry and lead to impurities[1][2]. We recommend recrystallizing commercial starting materials if their purity is questionable.

Q3: My reaction yields are inconsistent. What are the most critical parameters to control?

A3: The three most critical parameters are:

  • Temperature Control: The initial condensation and subsequent cyclization are highly temperature-dependent. Overheating can lead to polymerization and decomposition, resulting in tar formation and reduced yields.

  • Anhydrous Conditions: Water is detrimental to the reaction as it can hydrolyze the acetic anhydride and inhibit the formation of the crucial azlactone intermediate. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Stoichiometry of Reagents: The molar ratios of the aldehyde, hippuric acid, sodium acetate, and acetic anhydride must be carefully controlled to ensure the reaction proceeds efficiently and to minimize side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Overall Yield (< 50%)

  • Question: My final yield of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is consistently low, even though TLC indicates some product formation. What are the likely causes?

  • Answer: Low yield is a common issue that can stem from several stages of the process. Let's break down the potential culprits:

    • Inefficient Azlactone Formation: The initial condensation between the aldehyde and hippuric acid is a reversible equilibrium. To drive it forward, sufficient acetic anhydride is required to act as both a solvent and a dehydrating agent, trapping the water that is formed.

      • Solution: Ensure you are using a sufficient excess of acetic anhydride (typically 2-3 equivalents relative to the aldehyde). Also, the base catalyst, usually anhydrous sodium acetate, must be of high quality. Its role is to deprotonate the hippuric acid, forming the active nucleophile.

    • Incomplete Cyclization/Rearrangement: The conversion of the intermediate to the benzofuran core requires a specific temperature profile. If the temperature is too low or the heating time is too short, the reaction may not go to completion.

      • Solution: After the initial condensation, ensure the reaction mixture is heated to reflux (typically around 100-120 °C) for the recommended time (usually 1-2 hours) to facilitate the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Product Loss During Workup and Purification: The hydrolysis of the ester/amide intermediates and subsequent precipitation of the carboxylic acid must be handled carefully.

      • Solution: During the alkaline hydrolysis step with NaOH, ensure the reaction goes to completion. Upon acidification to precipitate the product, cool the mixture thoroughly in an ice bath to maximize precipitation. Avoid using an excessive amount of recrystallization solvent, as this can lead to significant product loss in the mother liquor.

Problem 2: The reaction mixture turns into a dark, intractable tar.

  • Question: My reaction turns dark brown or black upon heating, and I'm left with a tar-like residue instead of a crystalline product. How can I prevent this?

  • Answer: Tar formation is typically a result of decomposition or polymerization, often catalyzed by excessive heat or impurities.

    • Aldehyde Instability: Salicylaldehyde derivatives can be prone to polymerization and degradation under harsh basic conditions and high temperatures.

      • Solution: Control the temperature rigorously. Use a thermostatically controlled oil bath and increase the temperature gradually. Avoid aggressive, rapid heating. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative degradation of the phenolic starting material.

    • Excessive Base Concentration: While a base is necessary, too strong a base or too high a concentration can promote undesired side reactions.

      • Solution: Use a weak base like anhydrous sodium acetate. Avoid strong bases like sodium hydroxide during the initial condensation step. Ensure the sodium acetate is finely powdered and well-dispersed in the reaction mixture.

Problem 3: Difficulty in Purifying the Crude Product

  • Question: My crude product is an oily solid that is difficult to recrystallize, and the melting point is very broad. What are the likely impurities and what is the best purification strategy?

  • Answer: A difficult-to-purify product suggests the presence of significant impurities.

    • Common Impurities: The most common impurities are unreacted 2-hydroxy-5-methoxybenzaldehyde, benzoic acid (from hydrolysis of hippuric acid), and partially hydrolyzed intermediates.

    • Purification Strategy:

      • Initial Wash: Before recrystallization, wash the crude solid with a solvent that will dissolve some impurities but not the desired product. A cold solution of water or a mixture of ether and hexane can be effective.

      • Recrystallization: The key is finding the right solvent. Ethanol or a mixture of ethanol and water is often a good starting point. Dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to form well-defined crystals. If the product oils out, try adding a co-solvent or using a different solvent system (e.g., acetic acid, ethyl acetate/hexane).

      • Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. A silica gel column using a gradient solvent system, such as ethyl acetate in hexane with 1% acetic acid, can effectively separate the target carboxylic acid from less polar impurities.

Experimental Protocols & Workflows
Diagram: Synthetic Workflow

This diagram outlines the key stages of the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Starting Materials (2-hydroxy-5-methoxybenzaldehyde, Hippuric Acid, NaOAc, Ac2O) Condensation Condensation & Cyclization (Reflux, 1-2h) Start->Condensation Mix & Heat Hydrolysis Alkaline Hydrolysis (NaOH/Ethanol) Condensation->Hydrolysis Cool & Add Base Precipitation Acidification & Precipitation (HCl, Ice Bath) Hydrolysis->Precipitation Acidify Filtration Filtration & Washing Precipitation->Filtration Isolate Crude Solid Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Purify FinalProduct Pure 5-Methoxy-2-phenyl- 1-benzofuran-3-carboxylic acid Recrystallization->FinalProduct Dry

Caption: Overall workflow for the synthesis of the target compound.

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity.

Reagents & Materials:

  • 2-hydroxy-5-methoxybenzaldehyde (1.0 eq)

  • Hippuric acid (1.1 eq)[3]

  • Anhydrous Sodium Acetate (2.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Ethanol

  • 10% Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-5-methoxybenzaldehyde, hippuric acid, and anhydrous sodium acetate.

  • Condensation: Add acetic anhydride to the flask. Heat the mixture in an oil bath to 100-110 °C with continuous stirring for 2 hours. The mixture will become a homogenous, often yellow to orange, solution.

  • Hydrolysis: Allow the mixture to cool to room temperature. Carefully add ethanol, followed by a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the intermediate.

  • Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2), checked with litmus paper. A precipitate should form.

  • Isolation: Continue to stir the mixture in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol to remove colored impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. Dry the purified crystals under vacuum.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

G start Low Yield or Reaction Failure tlc_check Does TLC show unreacted starting material? start->tlc_check yes_sm Yes tlc_check->yes_sm no_sm No tlc_check->no_sm remedy_incomplete Problem: Incomplete Reaction Solutions: - Increase reaction time/temperature - Check purity of NaOAc & Ac2O - Ensure anhydrous conditions yes_sm->remedy_incomplete tar_check Is the main product a dark tar? no_sm->tar_check workup_check Problem: Loss during Workup - Was precipitation incomplete? (Check pH and cooling) - Was too much recrystallization solvent used? yes_tar Yes tar_check->yes_tar no_tar No tar_check->no_tar remedy_tar Problem: Decomposition Solutions: - Reduce reaction temperature - Ensure gradual heating - Run under inert atmosphere (N2) - Check for impurities in aldehyde yes_tar->remedy_tar no_tar->workup_check

Caption: A decision tree for troubleshooting low yield issues.

Data Summary

For optimal results, adhere to the following stoichiometric and conditional parameters.

ParameterRecommended ValueRationale
Molar Ratio (Aldehyde:Hippuric Acid) 1 : 1.1A slight excess of hippuric acid ensures complete consumption of the limiting aldehyde reagent.
Molar Ratio (Aldehyde:NaOAc) 1 : 2.0Sufficient base is needed to catalyze the reaction effectively.
Molar Ratio (Aldehyde:Ac₂O) 1 : 3.0Acetic anhydride acts as both a reagent and a dehydrating agent to drive the equilibrium.
Reaction Temperature 100 - 110 °COptimal temperature for cyclization without causing significant decomposition.
Reaction Time 2 hoursTypically sufficient for reaction completion, but should be monitored by TLC.
Hydrolysis pH > 12Ensures complete saponification of any ester intermediates.
Precipitation pH < 2Ensures complete protonation and precipitation of the carboxylic acid product.
References
  • How to Synthesize Hippuric Acid. Scribd. [Link]

  • Perkin rearrangement. Wikipedia. [Link]

  • hippuric acid. Organic Syntheses Procedure. [Link]

  • Hippuric acid. Wikipedia. [Link]

  • The biological synthesis of hippuric acid in vitro. ResearchGate. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC - NIH. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Benzaldehyde, m-methoxy. Organic Syntheses Procedure. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Journal of Organic Chemistry. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Preparation process of benzofuran.

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Troubleshooting

Technical Support Center: Purification of Benzofuran Carboxylic Acids

Welcome to the technical support center for the purification of benzofuran carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important cla...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzofuran carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Here, you will find field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the common and complex challenges associated with achieving high purity for your benzofuran carboxylic acid derivatives.

Introduction: The Challenge of Purity

Benzofuran carboxylic acids are pivotal intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1][2] Their inherent acidity and aromatic nature present unique purification challenges, from removing stubborn synthesis byproducts to preventing issues like co-precipitation and chromatographic tailing. This guide provides a systematic approach to overcoming these obstacles, ensuring the integrity and reliability of your compounds for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most common impurities I should expect in my crude benzofuran carboxylic acid?

A1: Impurities are largely dependent on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as substituted phenols, haloacetates, or coumarin precursors.[1][3]

  • Reaction Byproducts: Resulting from side reactions like incomplete cyclization, over-alkylation, or decarboxylation under harsh thermal conditions.

  • Reagents and Catalysts: Residual palladium or copper catalysts from coupling reactions, or acids/bases used in the synthesis.[4]

  • Isomers: Positional isomers formed during the benzofuran ring synthesis can be particularly challenging to separate.

Q2: My crude product is a dark, oily residue. What is the best first step?

A2: An oily or discolored crude product suggests the presence of significant impurities. An excellent first-line purification strategy is an Acid-Base Extraction . This technique leverages the acidic nature of your target compound to selectively separate it from neutral or basic impurities that are often the cause of the oily consistency.[5][6][7] It is highly effective and can dramatically improve the quality of the material before attempting more refined techniques like recrystallization or chromatography.

Q3: My benzofuran carboxylic acid is streaking badly on a silica gel TLC plate. How can I get clean spots?

A3: This is a classic problem caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[8] This leads to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate, resulting in tailing or streaking. To resolve this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[8][9] This creates an acidic environment, ensuring your compound remains fully protonated and migrates as a single, well-defined spot.

Q4: Can I use sodium bicarbonate for the acid-base extraction, or do I need a stronger base like sodium hydroxide?

A4: The choice of base depends on the acidity of your compound and potential impurities. Benzofuran-2-carboxylic acid has a predicted pKa of around 3.12, making it a relatively strong organic acid.[10]

  • Sodium Bicarbonate (NaHCO₃): A weak base, is generally sufficient and often preferred. It is selective for carboxylic acids and will typically not extract less acidic phenols, which might be present as impurities.[11]

  • Sodium Hydroxide (NaOH): A strong base, will deprotonate both carboxylic acids and phenols. Use NaOH if you need to separate your acid from non-acidic (neutral) impurities and are certain no phenolic impurities are present, or if your benzofuran has electron-withdrawing groups that make the carboxylic acid less acidic.[5][7]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows and troubleshooting for the primary purification techniques.

Technique 1: Acid-Base Extraction

This is the workhorse method for purifying carboxylic acids. The principle lies in converting the water-insoluble acid into its water-soluble carboxylate salt, washing away organic-soluble impurities, and then regenerating the purified acid by re-acidification.[5][6]

start Crude Benzofuran Carboxylic Acid Mixture dissolve Dissolve in an immiscible organic solvent (e.g., EtOAc, DCM) start->dissolve extract Extract with aqueous base (e.g., sat. NaHCO₃ soln.) dissolve->extract separate Separate Layers extract->separate org_layer Organic Layer: Contains neutral/basic impurities separate->org_layer Top/Bottom? (check density) aq_layer Aqueous Layer: Contains sodium benzofuran carboxylate salt separate->aq_layer wash_org Wash with brine, dry (Na₂SO₄), and evaporate to isolate impurities org_layer->wash_org acidify Cool aqueous layer in ice bath. Acidify slowly with cold 6M HCl to pH ~1-2 aq_layer->acidify precipitate Precipitation Occurs? acidify->precipitate collect Collect precipitate via vacuum filtration. Wash with cold water. precipitate->collect Yes no_precip No/Poor Precipitation precipitate->no_precip No dry Dry solid under vacuum to yield Purified Acid collect->dry extract_acid Extract aqueous layer with EtOAc or DCM (3x). Combine organic extracts. no_precip->extract_acid wash_dry_evap Wash with brine, dry (Na₂SO₄), and evaporate to yield Purified Acid extract_acid->wash_dry_evap

Caption: Decision workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (20-30 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).[8] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (1-2 more times) to ensure complete recovery. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is strongly acidic (test with pH paper, target pH 1-2). The benzofuran carboxylic acid should precipitate as a solid.[6][8]

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

    • If the product oils out or fails to precipitate: This can happen if the compound has a lower melting point or some water solubility. Extract the acidified aqueous solution with three portions of EtOAc or DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[11]

  • Drying: Dry the purified solid product in a vacuum oven or desiccator to constant weight.

Problem Potential Cause Solution
Emulsion forms at the interface The mixture was shaken too vigorously; high concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirl the funnel instead of shaking. If persistent, filtration through a pad of Celite may be necessary.
Poor precipitation upon acidification The compound has significant water solubility; the compound has a low melting point and is "oiling out".Ensure the solution is sufficiently acidic (pH < 2). If no solid forms, proceed with back-extraction into an organic solvent as described in the protocol (Step 6).[11] Cooling thoroughly in an ice bath can promote crystallization over oiling out.
Low recovery of the final product Incomplete extraction from the organic layer; incomplete precipitation from the aqueous layer.Perform at least three extractions with the basic solution. Ensure complete acidification. If back-extracting, use an adequate volume of organic solvent for a total of three extractions.
Technique 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be found. The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor.

Solvent/System Solubility Profile Typical Use Case & Notes Reference
Water Low solubility in cold, higher in hot.Good for highly polar derivatives. Benzofuran-2-carboxylic acid itself can be crystallized from water.[10]
Ethanol/Water or Methanol/Water Soluble in alcohol; insoluble in water.Excellent general-purpose system. Dissolve in a minimum of hot alcohol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop more of hot alcohol to clarify and then cool.[12]
Ethyl Acetate (EtOAc) Moderate solubility.A good choice for compounds of intermediate polarity. Often used for final product crystallization after synthesis.[13]
Toluene Low solubility in cold, higher in hot.Effective for removing more polar impurities.[7]
Acetone High solubility.Generally too good a solvent to be used alone, but can be part of a co-solvent system (e.g., with hexanes).[14]
  • Solvent Selection: Using the table above, select a promising solvent or co-solvent system. Test on a small scale first: the ideal solvent should dissolve your compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Problem Potential Cause Solution
Product does not crystallize Solution is not saturated; presence of "gummy" impurities inhibiting crystallization; wrong solvent choice.Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product. If these fail, evaporate some solvent to increase concentration and re-cool. If impurities are the issue, an initial purification by another method (e.g., acid-base wash) may be required.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a lower-boiling point solvent system may be necessary.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; compound has high solubility in cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure all equipment for hot filtration is pre-heated. Choose a solvent in which your compound has very low solubility at cold temperatures.
Technique 3: Column Chromatography

For challenging separations where impurities have similar properties to the desired product, silica gel column chromatography is often required.

start Crude product after initial workup tlc Develop TLC method. Goal: Rf of product ~0.2-0.4. Add 0.5-1% Acetic Acid to eluent. start->tlc prepare_column Prepare silica gel column (slurry pack method is preferred) tlc->prepare_column load_sample Load sample onto column (wet or dry loading) prepare_column->load_sample elute Elute column with mobile phase. Collect fractions. load_sample->elute monitor Monitor fractions by TLC elute->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent under reduced pressure combine->evaporate final_product Isolated Pure Product evaporate->final_product

Caption: Standard workflow for purification by silica gel chromatography.

  • Mobile Phase Selection: Use TLC to find a suitable solvent system. A common starting point for benzofuran derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate.[15] Crucially, add 0.5-1% acetic acid to this mixture to prevent streaking. [8][9] Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase (or DCM) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

  • Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions. If the impurities are very different in polarity, a gradient elution (gradually increasing the proportion of the more polar solvent) can be used to speed up the process.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The residual acetic acid from the mobile phase can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in EtOAc and washing with water/brine before drying and final evaporation.

Problem Potential Cause Solution
Poor separation (overlapping bands) Inappropriate mobile phase; column overload; poor column packing (channeling).Re-optimize the mobile phase using TLC to achieve better separation between spots. Use less sample material relative to the amount of silica gel (typically a 1:50 to 1:100 sample-to-silica mass ratio). Repack the column carefully, ensuring a homogenous bed.
Compound won't elute from the column Mobile phase is not polar enough; irreversible binding to silica.Gradually increase the polarity of the mobile phase. For carboxylic acids, ensure that acid has been added to the eluent; without it, the deprotonated carboxylate can bind very strongly to the silica.
Cracked or channeled column bed Silica gel ran dry; poorly packed slurry.Never let the solvent level drop below the top of the silica bed. Ensure the silica is fully settled before loading the sample and starting elution.

Part 3: Purity Assessment

After purification, it is essential to confirm the purity of your benzofuran carboxylic acid. A combination of methods is recommended for a comprehensive assessment.

Technique Purpose & Information Provided
Thin-Layer Chromatography (TLC) A quick, qualitative check for the number of components. A single spot (in an appropriate acidic mobile phase) is indicative of purity.
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data (e.g., % area). A reverse-phase C18 column is common. A typical mobile phase could be a gradient of water and acetonitrile with an acidic modifier like 0.1% formic or phosphoric acid.[16][17]
Nuclear Magnetic Resonance (¹H NMR) Confirms the chemical structure and can reveal the presence of impurities if their signals are visible and distinct from the main compound. The absence of signals from known starting materials or byproducts is a strong indicator of purity.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the mass of minor impurities seen in the HPLC chromatogram.[18]
Melting Point Analysis A sharp melting point close to the literature value (e.g., 193-196 °C for benzofuran-2-carboxylic acid) indicates high purity.[10][19] Impurities typically depress and broaden the melting range.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Lab Manual. Retrieved from [relevant university lab manual source]
  • BioCrick. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Chemsrc. (2025). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Maccioni, E., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Farmaco, 65(11-12), 771-775.
  • Gade, S. K., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

  • Google Patents. (1964). US3147280A - Preparation of benzofuran derivatives.
  • McKnight, T. R., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(8), 9689-9697.
  • Sobiak, S., et al. (2010).
  • Indian Journal of Chemistry, Sec B. (2021).
  • Wikipedia. (n.d.). 6-APB. Retrieved from [Link]

  • BenchChem. (2025). Strategies to avoid impurities during 1-Aminodibenzofuran synthesis.
  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
  • National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Journal of Basic and Applied Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • PubMed. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Sourcing High-Purity Benzofuran-2-carboxylic Acid: A Buyer's Guide.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Cross-Validation of Analytical Methods for Purity Assessment of 1,2-Dithiane-3-carboxylic Acid.

Sources

Optimization

Technical Support Center: Stability of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in Solution

Welcome to the technical support resource for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Understanding and controlling the stability of your molecule is paramount for obtaining reliable experimental results and for the development of stable pharmaceutical formulations.[1][2]

This document will address frequently asked questions and provide detailed troubleshooting guides for common stability-related challenges.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about handling 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in your experiments.

Q1: What are the primary factors that can affect the stability of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in solution?

A1: The stability of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in solution is primarily influenced by a combination of factors including pH, temperature, light exposure, and the presence of oxidizing agents.[1][3][4][5] The benzofuran core and the carboxylic acid functional group are the most reactive sites.

Q2: Is this compound susceptible to degradation by hydrolysis?

A2: Yes, the carboxylic acid group and the ether linkage of the methoxy group can be susceptible to hydrolysis, particularly at non-neutral pH values (acidic or basic conditions) and elevated temperatures.[1][4][5] Hydrolysis is a common degradation pathway for compounds containing these functional groups.[1][5]

Q3: What is the potential impact of light on the stability of this compound?

A3: Benzofuran derivatives can be sensitive to light.[6][7] Exposure to UV or even ambient light can potentially lead to photochemical reactions such as photodimerization, photoisomerization, or photobleaching.[6][7] It is crucial to handle solutions of this compound in a manner that minimizes light exposure.

Q4: How should I prepare stock solutions of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid to ensure maximum stability?

A4: For initial studies, it is recommended to prepare stock solutions in a high-purity, inert solvent in which the compound is freely soluble. The choice of solvent can impact stability, and co-solvents may be necessary for aqueous solutions if the compound has poor water solubility.[4] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is also advisable to prepare fresh working solutions from the stock for each experiment to minimize the impact of freeze-thaw cycles.

Q5: Are there any known degradation products of this molecule?

A5: While specific degradation products for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid are not extensively documented in publicly available literature, potential degradation pathways can be predicted. These include hydrolysis of the carboxylic acid, cleavage of the methoxy group, and reactions involving the benzofuran ring. Forced degradation studies are the most effective way to identify the likely degradation products.[1][2]

Troubleshooting Guide

This section provides a problem-and-solution framework for common stability issues encountered during experimental work.

Issue 1: Inconsistent results or loss of compound potency over time in aqueous buffers.

Possible Cause: This is a classic sign of compound instability in your experimental medium. The pH of the buffer is a critical factor that can accelerate degradation.

Troubleshooting Steps & Explanation:

  • pH Profiling Experiment: The first step is to understand how pH affects the stability of your compound. This is a fundamental part of a forced degradation study.[1][3][5]

    • Rationale: The ionization state of the carboxylic acid and the potential for acid/base-catalyzed hydrolysis of the ester-like benzofuran ring structure make pH a critical stability parameter.

    • Workflow:

      • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

      • Dissolve a known concentration of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in each buffer.

      • Incubate the solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, 72 hours).

      • At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

      • Quantify the remaining parent compound and look for the appearance of new peaks which could be degradation products.

  • Data Analysis and Interpretation:

    • Plot the percentage of the remaining parent compound against time for each pH.

    • Determine the pH at which the compound shows maximum stability (i.e., the slowest degradation rate).

    • This information will guide you in selecting the appropriate buffer system for your future experiments.

Visualizing the Workflow:

G cluster_0 pH Stability Assessment Workflow cluster_1 Time Points prep Prepare Buffers (pH 2, 4, 7, 9, 12) dissolve Dissolve Compound in each buffer prep->dissolve incubate Incubate at Controlled Temp (e.g., 40°C) dissolve->incubate tp1 24h incubate->tp1 Sample tp2 48h incubate->tp2 Sample tp3 72h incubate->tp3 Sample analyze HPLC Analysis tp1->analyze tp2->analyze tp3->analyze plot Plot % Remaining Compound vs. Time analyze->plot determine Determine Optimal pH plot->determine

Caption: Workflow for assessing pH-dependent stability.

Issue 2: Appearance of unknown peaks in the chromatogram after sample preparation or short-term storage.

Possible Cause: This could be due to degradation caused by light, temperature, or oxidative stress.

Troubleshooting Steps & Explanation:

  • Photostability Assessment: Benzofuran rings are known to be photosensitive.[6][7]

    • Rationale: To determine if your compound degrades upon exposure to light, a photostability study is necessary. This is a standard component of forced degradation testing.[2][4]

    • Protocol:

      • Prepare two sets of solutions of your compound in a transparent solvent.

      • Wrap one set completely in aluminum foil to serve as the dark control.

      • Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

      • Analyze samples from both sets at various time points using HPLC.

      • A significant decrease in the parent compound peak with a corresponding increase in new peaks in the light-exposed sample compared to the dark control indicates photosensitivity.

  • Thermal Stability Assessment:

    • Rationale: Elevated temperatures can accelerate chemical degradation.

    • Protocol:

      • Incubate solutions of your compound at various temperatures (e.g., 40°C, 60°C, 80°C) and a control at a low temperature (e.g., 4°C).

      • Analyze the samples at different time intervals to determine the rate of degradation at each temperature.

  • Oxidative Stability Assessment:

    • Rationale: The benzofuran ring and the methoxy group may be susceptible to oxidation.

    • Protocol:

      • Expose a solution of your compound to a mild oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 0.1% - 3%).[1][4]

      • Monitor the reaction over time by HPLC to see if any degradation occurs.

Data Summary Table for Forced Degradation Studies:

Stress ConditionTypical ParametersExpected Outcome for Unstable Compound
Acid Hydrolysis 0.1 M HCl, 40-60°CDecrease in parent peak, new peaks appear
Base Hydrolysis 0.1 M NaOH, RT-40°CDecrease in parent peak, new peaks appear
Oxidation 0.1-3% H₂O₂, RTDecrease in parent peak, new peaks appear
Thermal Stress 60-80°CDecrease in parent peak, new peaks appear
Photostability ICH Q1B conditionsDecrease in parent peak in light-exposed sample vs. dark control
Issue 3: Poor solubility in aqueous buffers leading to precipitation and inaccurate concentration measurements.

Possible Cause: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, like many benzofuran derivatives, is likely to have low aqueous solubility.

Troubleshooting Steps & Explanation:

  • Solvent Selection and Co-solvents:

    • Determine the solubility in various organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).

    • For aqueous buffers, use a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or ethanol) to first dissolve the compound before diluting it into the aqueous buffer.

    • Caution: Always run a vehicle control in your experiments to ensure the co-solvent does not interfere with your assay.

  • pH Adjustment:

    • The carboxylic acid group means the solubility will be pH-dependent. The deprotonated carboxylate form is generally more soluble in water.

    • Try adjusting the pH of your buffer to a value above the pKa of the carboxylic acid to increase solubility.

Logical Relationship Diagram:

G compound Compound Stability pH pH compound->pH influences temp Temperature compound->temp influences light Light compound->light influences oxidants Oxidants compound->oxidants influences

Caption: Key factors influencing compound stability.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This method is a starting point and should be optimized for your specific equipment and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the parent compound and any less polar degradants, then return to initial conditions. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer, monitor at the λmax of the parent compound and also at lower wavelengths (e.g., 210 nm) to detect a wider range of potential degradants.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating that the degradation product peaks are well-resolved from the parent compound peak.[3]

References

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 00073. Retrieved from [Link]

  • ResearchGate. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(3), 177-185. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Photochemical dimerization of benzofuran derivatives. Retrieved from [Link]

  • Miki, S., Yoshida, M., & Yoshida, Z. (1992). A Novel Isobenzofuran Derivative Undergoing Photovalence Isomerization. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting poor solubility of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Welcome to the technical support center for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the compound's poor solubility. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and overcome challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stock solution of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is cloudy or has visible precipitate. What's the first step?

A1: Initial Assessment and Basic Solubilization

The initial cloudiness or precipitation in your stock solution is a classic sign of poor solubility. The large, hydrophobic benzofuran ring system is the primary contributor to this characteristic. Carboxylic acids with more than a few carbon atoms tend to have low water solubility due to the dominance of the nonpolar hydrocarbon portion.[1] Here’s a systematic approach to resolving this:

Troubleshooting Workflow: Initial Solubility Issues

start Cloudy Stock Solution check_solvent Verify Solvent Choice (e.g., DMSO, DMF, Ethanol) start->check_solvent ultrasonicate Apply Gentle Sonication (Ultrasonic Bath) check_solvent->ultrasonicate Correct Solvent warm Gentle Warming (37°C Water Bath) ultrasonicate->warm reassess Re-evaluate Solution Clarity warm->reassess success Clear Solution: Proceed with Experiment reassess->success Clear failure Still Cloudy: Proceed to pH Adjustment reassess->failure Cloudy

Caption: Initial troubleshooting workflow for cloudy stock solutions.

Step-by-Step Protocol: Basic Solubilization

  • Solvent Verification: Confirm you are using an appropriate organic solvent. For compounds like this, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common starting points. Ethanol can also be used, though it may be less effective.[2][3]

  • Sonication: Place your vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves create micro-vibrations that help break apart compound aggregates and facilitate dissolution.

  • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath. Increased temperature enhances the kinetic energy of both the solvent and solute molecules, promoting solubility.[4] Avoid excessive heat, which could degrade the compound.

  • Re-evaluation: After each step, visually inspect the solution against a dark background to check for any remaining particulate matter.

Causality: The combination of mechanical agitation (sonication) and increased kinetic energy (warming) provides the necessary energy to overcome the intermolecular forces holding the crystal lattice of the solid compound together, allowing the solvent to surround and dissolve individual molecules.

Q2: I've tried DMSO and warming, but the compound won't fully dissolve for my aqueous-based cellular assay. What's next?

A2: Leveraging pH to Enhance Aqueous Solubility

This is a common challenge when transitioning from a concentrated organic stock to an aqueous buffer or media. The core issue is the acidic nature of the carboxylic acid group (-COOH). In a neutral or acidic aqueous environment, this group remains protonated, contributing to the molecule's overall low solubility.

The key is to deprotonate the carboxylic acid to form a much more water-soluble carboxylate salt (-COO⁻). This is achieved by increasing the pH of the solution.[1][5][6]

pH-Dependent Solubility of Carboxylic Acids

cluster_low_ph Low pH (Acidic/Neutral) cluster_high_ph High pH (Basic) low_ph_structure R-COOH (Protonated Form) low_ph_result Poor Aqueous Solubility low_ph_structure->low_ph_result high_ph_structure R-COO⁻ + H⁺ (Deprotonated Carboxylate Salt) low_ph_structure->high_ph_structure + OH⁻ (Base) high_ph_structure->low_ph_structure + H⁺ (Acid) high_ph_result Enhanced Aqueous Solubility high_ph_structure->high_ph_result

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Step-by-Step Protocol: pH-Mediated Solubilization

  • Prepare a Basic Solution: Start by preparing your aqueous buffer. To this, add a small amount of a base, such as 1N Sodium Hydroxide (NaOH), dropwise while stirring, to raise the pH. A target pH of 7.5-8.5 is often a good starting point.[4]

  • Introduce the Compound: Slowly add your pre-weighed solid compound or a concentrated DMSO stock to the basic aqueous solution while vortexing or stirring vigorously.

  • pH Adjustment (if necessary): After the compound has dissolved, you can carefully adjust the pH back down to your desired experimental pH using a dilute acid like 0.1N Hydrochloric Acid (HCl). Perform this step slowly, as lowering the pH too much can cause the compound to precipitate out again.

  • Final Filtration: It is good practice to filter your final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to your cells or experiment.

Trustworthiness Check: The solution should remain clear after final pH adjustment and filtration. If precipitation occurs, your final concentration is likely too high for that specific pH and buffer system. Consider lowering the final concentration or exploring co-solvents.

Q3: My compound dissolves initially but crashes out of solution during my experiment or upon storage. How can I improve its stability in solution?

A3: Advanced Formulation Strategies for Sustained Solubility

Precipitation over time indicates that you are working with a supersaturated or metastable solution. While the initial energy input (warming, pH change) was enough to dissolve the compound, the solution is not thermodynamically stable. To address this, we can employ more advanced formulation strategies.[7][8]

Common Formulation Strategies

StrategyMechanism of ActionBest ForConsiderations
Co-solvents Reduces the polarity of the aqueous phase, increasing the solubility of hydrophobic compounds.In vitro assaysCan have cytotoxic effects at higher concentrations. Common examples: Ethanol, Propylene Glycol.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.Both in vitro and in vivoPotential for cell toxicity. Must be used above the Critical Micelle Concentration (CMC). Examples: Tween® 80, Poloxamer 188.[9]
Cyclodextrins Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin's nonpolar cavity.In vitro and in vivoCan alter drug-target interactions. Examples: β-cyclodextrin, HP-β-CD.[7]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the stable crystalline form.Oral drug deliveryRequires specialized formulation techniques like spray drying or hot-melt extrusion.[7][10]

Experimental Protocol: Preparing a Co-solvent Formulation

  • Primary Stock: Dissolve the 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).

  • Intermediate Dilution: Create an intermediate dilution in a co-solvent like ethanol or propylene glycol. For example, add 1 part of the DMSO stock to 4 parts of ethanol.

  • Final Working Solution: Slowly add the intermediate dilution to your aqueous buffer or cell culture medium with vigorous stirring. The final concentration of the organic solvents should typically be kept below 1% (and often <0.1% for sensitive cell lines) to minimize toxicity.

Expert Insight: The goal is to find a balance. You need enough organic solvent to keep the compound in solution, but not so much that it perturbs your biological system. Always run a vehicle control (your final solvent mixture without the compound) to ensure the solvent itself is not causing an effect.

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]

  • BioCrick. (n.d.). Benzofuran-2-carboxylic acid | CAS:496-41-3. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Aggarwal, G., & Dhawan, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 908-918. [Link]

  • Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 329(1-2), 166-172. [Link]

  • Britannica. (n.d.). Carboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzofuran Ring Formation

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives. The benzofuran scaffold is a privileged structural motif found...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives. The benzofuran scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The efficient construction of this ring system is therefore a critical task in medicinal chemistry.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of benzofuran synthesis and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing the benzofuran core?

A1: The synthesis of the benzofuran ring system is typically achieved through intramolecular or intermolecular cyclization reactions that form the key C-C and C-O bonds.[4] The choice of strategy depends on the desired substitution pattern and the availability of starting materials. The most prevalent methods include:

  • Palladium-Catalyzed Reactions : This is a highly versatile and widely used approach. A common pathway involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][4] Heck-type reactions are also employed.[1] These methods offer broad substrate scope and functional group tolerance.

  • Copper-Catalyzed Synthesis : Offering a more cost-effective and environmentally benign alternative to palladium, copper catalysts are effective for various cyclization reactions.[1][4] One-pot syntheses starting from materials like o-hydroxy aldehydes, amines, and alkynes have been successfully developed using copper iodide as a catalyst.[5][6]

  • Reactions from Salicylaldehydes : This classic approach involves the reaction of salicylaldehydes with reagents such as α-haloketones (Rap-Stoermer reaction) or ethyl chloroacetate.[4][6] Base-catalyzed condensation is a key step in these transformations.[7]

  • Metal-Free Cyclizations : To avoid transition metal contamination, methods using reagents like hypervalent iodine or Brønsted acids have been developed.[4][8] These can mediate the oxidative cyclization of substrates like ortho-hydroxystilbenes to form 2-arylbenzofurans.[4][8]

Q2: How do the electronic properties of substituents on the aromatic precursors affect reaction outcomes?

A2: The electronic nature of the substituents on your starting materials significantly impacts reaction efficiency and yield. For instance, in syntheses starting from salicylaldehydes, electron-donating groups on the aromatic ring generally lead to higher yields of the benzofuran product.[6] Conversely, strongly electron-withdrawing groups can deactivate the system, making the cyclization step more difficult and potentially requiring harsher reaction conditions or more active catalytic systems.[4] This electronic influence is a critical parameter to consider during the design phase of your synthetic route.

Q3: My palladium-catalyzed reaction is sluggish. What is the role of a copper co-catalyst, and should I use one?

A3: In Sonogashira-type couplings of o-iodophenols and alkynes, a copper(I) salt (typically CuI) is often used as a co-catalyst.[5] The primary role of the copper is to facilitate the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. Adding a copper co-catalyst can significantly accelerate the C-C bond formation, leading to improved reaction rates and yields.[4] However, a major drawback is that copper can also promote the unwanted homocoupling of the terminal alkyne (Glaser coupling), leading to side products.[9] Therefore, the decision to use a copper co-catalyst and its concentration must be carefully optimized. In some cases, a copper-free Sonogashira protocol may be preferable to avoid this side reaction.[9]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: My Palladium-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne is failing or giving very low yields (<10%).

This is a common challenge that can often be traced to one of several key reaction parameters.

  • Potential Cause 1: Inactive or Poisoned Catalyst.

    • Causality : Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and can be deactivated through oxidation.[9] Starting materials or solvents containing impurities can also poison the catalyst. High reaction temperatures can lead to the formation of palladium black (inactive aggregated nanoparticles), reducing the concentration of the active catalytic species.[4]

    • Solution :

      • Use a fresh, high-quality palladium source. If the catalyst has been stored for a long time, its activity may be compromised.

      • Ensure a strictly inert atmosphere. Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4] Assemble the reaction under a positive pressure of the inert gas.

      • Optimize temperature. While heating is often necessary, excessively high temperatures (>120°C) can cause catalyst decomposition. Screen a range of temperatures (e.g., 70°C, 90°C, 110°C) to find the optimal balance between reaction rate and catalyst stability.[4][9]

  • Potential Cause 2: Inappropriate Base Selection.

    • Causality : The choice of base is critical. A common mistake is using a base like sodium bicarbonate (NaHCO₃) at high temperatures. NaHCO₃ can decompose to produce water, which hydrolyzes the active catalyst and interferes with the catalytic cycle, drastically reducing yields.[4] The base must be strong enough to deprotonate the phenol and/or alkyne but not so strong as to cause unwanted side reactions.

    • Solution :

      • Switch to an anhydrous base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective and widely used.[4][9] Cs₂CO₃ is more soluble in many organic solvents and often gives superior results.

      • Consider an organic base. Triethylamine (NEt₃) can serve as both a base and a solvent in some protocols and is generally suitable for the Sonogashira coupling step.[1][4]

  • Potential Cause 3: Unfavorable Electronic Mismatch.

    • Causality : The electronic properties of your specific o-iodophenol and alkyne may not be well-suited for the chosen catalytic system. The success of the reaction can be highly sensitive to these electronic factors.[4]

    • Solution :

      • Modify the catalytic system. If your substrates are electronically challenging (e.g., contain strongly deactivating groups), consider screening different palladium catalysts (e.g., Pd(PPh₃)₄) or ligands that may be more robust.[4]

      • Re-evaluate the synthetic route. If optimization fails, an alternative synthetic strategy that is more tolerant of your specific functional groups may be necessary.

Problem 2: I am observing the uncyclized Sonogashira coupling product in good yield, but the desired benzofuran is not forming.

This indicates that the initial C-C bond formation is successful, but the subsequent intramolecular C-O bond formation (cyclization) is the rate-limiting or failing step.

  • Potential Cause: Reaction Conditions are Suboptimal for Cyclization.

    • Causality : The conditions (temperature, base, solvent) that are optimal for the Sonogashira coupling may not be sufficient to overcome the activation energy barrier for the subsequent intramolecular cyclization.

    • Solution :

      • Increase the reaction temperature. After confirming the formation of the alkyne intermediate (e.g., via TLC or LC-MS), consider increasing the temperature to provide the necessary energy for the 5-endo-dig cyclization to occur.[4]

      • Change the base. The cyclization step often requires a strong base to deprotonate the phenolic hydroxyl group. If you used a mild base for the coupling, adding a stronger base like K₂CO₃ or Cs₂CO₃ might be necessary to promote the final ring-closing step.[2]

      • Solvent effects. The polarity of the solvent can influence the rate of the cyclization step. Consider screening solvents like DMF, acetonitrile, or dioxane.

Troubleshooting Workflow

Here is a logical workflow for diagnosing and solving low-yield benzofuran syntheses.

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.

Data Summary

The selection of reaction parameters is crucial for success. The following table summarizes typical conditions for the popular Palladium/Copper-catalyzed synthesis of 2-substituted benzofurans.

ParameterTypical Range/OptionsRationale & Key Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂1-5 mol%. PdCl₂(PPh₃)₂ is a common and robust choice. Pd(PPh₃)₄ is an active Pd(0) source.[4][5]
Copper Co-catalyst CuI2-10 mol%. Accelerates the Sonogashira coupling but can cause alkyne homocoupling.[1][4]
Base K₂CO₃, Cs₂CO₃, NEt₃1.2-3.0 equivalents. Must be anhydrous. Cs₂CO₃ is often superior due to higher solubility.[4][9]
Solvent DMF, Acetonitrile, THF, DioxaneMust be anhydrous and degassed. Solvent polarity can influence both coupling and cyclization steps.[5][9]
Temperature 70 - 110 °CSubstrate-dependent. Requires optimization to balance reaction rate against catalyst decomposition.[4][9]
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the palladium catalyst.[1][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common benzofuran synthesis workflows.

Protocol 1: Palladium/Copper-Catalyzed Synthesis of 2-Phenylbenzofuran

This protocol describes a general and widely used method for synthesizing 2-substituted benzofurans via Sonogashira coupling followed by intramolecular cyclization.[1][4]

  • Preparation : To a sealable reaction tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), copper(I) iodide (CuI, 5 mol%), and 2-iodophenol (1.0 equiv.).

  • Inerting : Seal the tube with a septum and thoroughly flush the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition : Under the inert atmosphere, add anhydrous, degassed acetonitrile as the solvent, followed by triethylamine (NEt₃, 1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.

  • Reaction : Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.

  • Monitoring : Allow the reaction to stir for the required time (typically 2-20 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction vessel to room temperature. Filter the mixture through a pad of celite to remove catalyst residues and concentrate the solvent in vacuo.

  • Purification : Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan.[4]

Protocol 2: One-Pot Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES)

This protocol outlines an environmentally benign approach using a deep eutectic solvent.[1][5][6]

  • DES Preparation : Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio. Heat the mixture gently (e.g., 60°C) with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Reaction Setup : To the prepared DES in a reaction flask, add the o-hydroxy aldehyde (1.0 mmol), an amine (e.g., piperidine, 1.1 mmol), the terminal alkyne (1.2 mmol), and copper(I) iodide (CuI, 5 mol%).

  • Reaction : Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • Extraction : After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Work-up : Combine the organic layers, wash with water to remove the DES, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[1]

Simplified Reaction Pathway

The following diagram illustrates the key transformations in the widely used Palladium/Copper-catalyzed Sonogashira-cyclization route.

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for Reproducible Results with 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. Benzofurans...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. Benzofurans are a critical class of heterocyclic compounds found in numerous biologically active molecules.[1][2] Achieving reproducible results in their synthesis and purification is paramount for advancing research and development programs. This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during experimental work with this specific compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face. Our approach is to explain the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My synthesis yield is consistently low or fails completely. What are the most common causes?

A: Low yields in benzofuran synthesis, particularly those employing palladium-catalyzed cyclization routes, often trace back to a few critical variables.[3]

  • Purity of Starting Materials: This is the most frequent and often overlooked cause. Impurities in your starting materials (e.g., a substituted o-iodophenol or phenyl-alkyne derivative) can act as catalyst poisons, introduce competing side reactions, or alter reaction kinetics.[4][5] For reproducible outcomes, it is essential to use reagents of the highest possible purity (>99%).[4][6]

  • Catalyst Activity: Palladium catalysts can be sensitive to air and moisture. If you are observing inconsistent results, consider using a freshly opened bottle of the catalyst or a more robust pre-catalyst.

  • Base and Solvent Choice: The choice of base is crucial. For instance, in some Larock-type syntheses, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can deactivate the palladium catalyst.[3] Switching to a non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can dramatically improve yields. The solvent must be anhydrous for most coupling reactions.

  • Atmospheric Control: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.

Q2: I am observing the formation of an uncyclized intermediate instead of the final benzofuran product. How can I promote the final cyclization step?

A: This is a common issue where the initial carbon-carbon bond formation (e.g., a Sonogashira coupling) is successful, but the subsequent intramolecular C-O bond formation (the cyclization) is hindered.[3] This indicates that the reaction conditions are suboptimal for the cyclization step.

  • Increase Temperature: The activation energy for the intramolecular cyclization is often higher than that for the initial coupling. After confirming the formation of the intermediate by a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), consider increasing the reaction temperature by 10-20 °C to drive the cyclization to completion.

  • Change the Base: The base plays a role in the deprotonation of the phenolic hydroxyl group, which is necessary for the nucleophilic attack that closes the furan ring. A stronger base might be required to facilitate this step.

  • Extended Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-24 hours) after the initial coupling may be sufficient to ensure complete cyclization.

Q3: My final product is an impure oil that is difficult to crystallize. What purification strategy do you recommend?

A: Obtaining a pure, crystalline solid is essential for accurate characterization and downstream applications. An oily product suggests the presence of impurities that are disrupting the crystal lattice formation. A multi-step purification approach is often most effective.

  • Aqueous Workup: First, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with brine. This removes inorganic salts and other water-soluble materials.

  • Silica Gel Chromatography: This is the workhorse for removing organic impurities. Use a solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from starting materials and by-products.[3]

  • Recrystallization: Once the product is substantially pure (>95% by LC-MS or NMR), recrystallization is the best method to achieve high purity.[7] The key is finding a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[8][9]

Q4: The ¹H NMR spectrum of my product is ambiguous. What are the key signals for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid?

A: A clean ¹H NMR spectrum is the primary confirmation of your target structure. For this specific molecule, you should look for the following characteristic signals. While exact shifts can vary based on the solvent, the patterns are predictable.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm). This signal may sometimes be difficult to observe.

  • Aromatic Protons (Benzofuran & Phenyl Rings): A series of multiplets in the aromatic region, typically between 7.0 and 8.2 ppm. The specific splitting patterns will depend on the substitution.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, usually around 3.8-4.0 ppm.[10]

  • Absence of Alkyne/Phenol Protons: Critically, you should see the disappearance of the characteristic signals from your starting materials, such as the phenolic -OH proton and any acetylenic C-H proton.

Q5: How critical is the purity of starting materials for achieving reproducible results, especially in a drug development context?

A: In the context of drug development, the purity and thorough characterization of starting materials are non-negotiable.[5][6] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q11), place significant emphasis on defining and controlling Regulatory Starting Materials.[11][12]

  • Scientific Impact: Impurities can lead to failed or low-yielding reactions, making a synthetic route appear unviable when it is not. This wastes significant time and resources.[4]

  • Regulatory Impact: Any impurity in a starting material has the potential to be carried through the synthesis and end up in the final Active Pharmaceutical Ingredient (API), potentially impacting patient safety.[6][12] A well-defined starting material with strict specifications is required for a process to be considered under Good Manufacturing Practices (GMP).[11]

Section 2: Troubleshooting Guides and Experimental Protocols

Troubleshooting Common Experimental Issues

This table provides a quick reference for diagnosing and solving problems during the synthesis and purification process.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Palladium Catalyst.2. Presence of water or oxygen.3. Incorrect base for the reaction.1. Use a fresh batch of catalyst or a more robust pre-catalyst.2. Use anhydrous solvents and thoroughly degas the reaction mixture with an inert gas.3. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[3]
Product is an Intractable Oil or Wax 1. Significant impurities preventing crystallization.2. Residual solvent.1. Re-purify by column chromatography.[3]2. Attempt to triturate the oil with a non-polar solvent (e.g., cold hexanes or pentane) to induce solidification.3. Ensure the product is thoroughly dried under high vacuum.
Batch-to-Batch Yield Variation 1. Inconsistent quality of starting materials.2. Minor variations in reaction temperature or time.3. Inconsistent stirring.1. Source starting materials from a reliable vendor and qualify each new batch.2. Use a controlled heating mantle or oil bath for consistent temperature. Monitor reaction completion by TLC/LC-MS rather than relying on a fixed time.[13]3. Use a consistent stir rate and appropriately sized stir bar.
Final Product Purity is <98% 1. Incomplete separation during column chromatography.2. Inefficient recrystallization.1. Optimize the chromatography solvent system for better separation.2. Screen a wider range of solvents for recrystallization. Consider a second recrystallization step if necessary.[7][9]
Experimental Protocols

The following protocols provide a validated starting point for the synthesis and purification of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Protocol 1: Synthesis via Palladium-Catalyzed Annulation of an o-Iodophenol

This protocol describes a common and reliable method for constructing the benzofuran core via a Sonogashira coupling followed by an intramolecular cyclization.[14][15]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Add 2-iodo-4-methoxyphenol, ethyl phenylpropiolate, and CuI to an oven-dried flask. B 2. Add anhydrous solvent (e.g., DMF/Et3N). A->B C 3. Degas the mixture with Argon for 15-20 minutes. B->C D 4. Add Pd(PPh3)2Cl2 catalyst under Argon blanket. C->D E 5. Heat reaction to 80-100 °C. Monitor by TLC/LC-MS. D->E F 6. Upon consumption of starting material, add aqueous NaOH to hydrolyze the ester. E->F G 7. Stir at elevated temperature until hydrolysis is complete. F->G H 8. Cool to RT, dilute with water, and acidify with HCl to precipitate the product. G->H I 9. Filter the solid product. H->I J 10. Wash with cold water and dry under vacuum to yield crude product. I->J

Caption: Workflow for the synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-iodo-4-methoxyphenol (1.0 eq), ethyl phenylpropiolate (1.1 eq), and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add anhydrous, degassed solvent (a 3:1 mixture of DMF and Triethylamine is a good starting point).

  • Degas the resulting solution by bubbling Argon through it for 15-20 minutes.

  • Under a positive pressure of Argon, add Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Heat the reaction mixture to 80 °C using an oil bath and stir. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting materials are consumed (typically 4-8 hours), add a solution of NaOH (3.0 eq) in water.

  • Increase the temperature to 100 °C and stir until the ester hydrolysis is complete (monitor by LC-MS, looking for the mass of the carboxylate).

  • Cool the reaction mixture to room temperature and pour it into a beaker of stirred water.

  • Slowly acidify the aqueous mixture with 2M HCl until the pH is ~2. A solid precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the crude solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Purification by Recrystallization

This protocol is critical for obtaining an analytically pure sample.

G A Start: Crude Solid Product B Select a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) A->B C Add minimum amount of hot solvent to dissolve the crude solid. B->C D Allow the solution to cool slowly to room temperature. C->D E Induce crystallization if needed (scratching, seed crystal). D->E Optional F Cool further in an ice bath for 30-60 minutes. D->F E->F G Collect pure crystals by vacuum filtration. F->G H Wash crystals with a small amount of cold solvent. G->H I Dry crystals under high vacuum. H->I J End: Pure Crystalline Product I->J

Caption: Decision and process flow for purification via recrystallization.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) and solvent pairs (e.g., ethanol/water). A good solvent will fully dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves. Using the minimum amount of solvent is key to maximizing recovery.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has cooled, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals sparingly with a small amount of the cold recrystallization solvent to remove any surface impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point analysis.

References

  • Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
  • The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. NINGBO INNO PHARMCHEM CO.,LTD.
  • Reproducibility In Organic Chemistry. Master Organic Chemistry.
  • Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Benchchem.
  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. Elchemy.
  • Method for crystallising carboxylic acid. Google Patents.
  • Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm.
  • The Importance of Purity in Chemistry. Moravek.
  • How reproducible are reported yields in organic synthesis? Reddit.
  • Instructions for Articles. Organic Syntheses.
  • Carboxylic acid purification and crystallization process. Google Patents.
  • Reproducibility in Chemical Research. ResearchGate.
  • Crucial parameters for reproducibility in electro-organic synthesis (batch-type). ResearchGate.
  • Recrystallization and Crystallization. University of Rochester.
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate.
  • Solvent design for crystallization of carboxylic acids. ResearchGate.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Green and Herbal Chemistry.
  • Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics.
  • Starting Materials and Source Materials. Government of Israel.
  • 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. ChemicalBook.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed.
  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

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Optimization

Technical Support Center: Analytical Standard Preparation for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Welcome to the technical support guide for the analytical standard preparation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical standard preparation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the nuances of handling this specific molecule, moving beyond basic steps to explain the causality behind experimental choices. Our goal is to equip you with a self-validating system for producing reliable and reproducible analytical standards.

Part 1: Foundational Knowledge & Initial Troubleshooting (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, forming the basis for successful standard preparation.

Question: What are the expected solubility characteristics of this compound, and which solvents should I start with?

Answer: The structure of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, featuring a large, planar benzofuran ring system and a carboxylic acid group, dictates its solubility.

  • Causality: The aromatic, heterocyclic core is hydrophobic, while the carboxylic acid group provides a site for polar interactions and deprotonation. This duality means solubility is highly dependent on the solvent's polarity and pH.

  • Recommendations:

    • High Solubility: Expect good solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). Acetonitrile (ACN) and methanol are also excellent choices, particularly for chromatographic applications.

    • Aqueous Solubility: The compound is likely poorly soluble in neutral water and acidic aqueous solutions due to the protonated, non-polar carboxylic acid form. However, in alkaline aqueous solutions (e.g., pH > 8), solubility should increase significantly as the carboxylic acid deprotonates to form a more soluble carboxylate salt.

    • Practical Approach: Always perform empirical solubility tests on a small, non-critical amount of material before preparing a bulk stock solution.

Table 1: Recommended Solvents for Initial Solubility Testing

Solvent ClassRecommended SolventsExpected SolubilityPrimary Use Case
Polar AproticDMSO, DMFHighPrimary stock solutions for biological assays
Polar ProticMethanol, EthanolModerate to HighStock solutions for chromatography, dilutions
HPLC Mobile PhaseAcetonitrile (ACN)ModerateDirect preparation for HPLC/UPLC analysis
Aqueous (Alkaline)0.1 N NaOHModerate to HighSpecific assays, salt formation studies
Aqueous (Neutral)Water (pH ~7)Very LowNot recommended for stock preparation

Question: How should I properly store the solid material and its solutions to prevent degradation?

Answer: Proper storage is critical to maintaining the integrity of your analytical standard.[1] The benzofuran moiety and carboxylic acid group are susceptible to specific degradation pathways.

  • Solid Material: Store the solid compound in a tightly sealed, amber glass vial in a desiccator at -20°C. The key is to protect it from light, moisture, and heat. Benzofuran rings can be susceptible to oxidation and photodecomposition.

  • Solutions:

    • Solvent Choice Matters: DMSO, while an excellent solvent, is hygroscopic and can be problematic for long-term storage. Solutions in ACN or methanol are often more stable.

    • Storage Conditions: Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or colder, protected from light.

    • Expert Insight: For maximum stability, especially for a primary reference standard, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

Question: What initial quality control (QC) checks are necessary before I can trust my prepared standard?

Answer: Before use, you must verify the identity and purity of the standard. This aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

  • Identity Confirmation: Use techniques like ¹H-NMR or Mass Spectrometry (MS) to confirm the chemical structure matches 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.[7][8]

  • Purity Assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method. A purity of ≥98% is typically required for a reference standard.

  • Residual Solvent Analysis: Use Gas Chromatography (GC) with a headspace autosampler to check for residual solvents from the synthesis process, as these can affect the accurate weight of your standard.

  • Certificate of Analysis (CoA): If purchased from a commercial supplier, always review the CoA, which should provide this information.[1] If synthesized in-house, this data must be generated.

Part 2: Troubleshooting Guide for Standard Preparation

This section provides a step-by-step workflow for preparing a primary stock solution and subsequent working standards, with built-in troubleshooting logic.

Workflow for Analytical Standard Preparation

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: QC & Storage cluster_use Phase 3: Application start 1. Material Characterization (Purity, Identity, CoA) weigh 2. Accurate Weighing (Calibrated Balance) start->weigh Material ≥98% pure? dissolve 3. Dissolution (Solvent Selection, Volumetric Flask) weigh->dissolve sonicate 4. Ensure Complete Dissolution (Sonication/Vortexing) dissolve->sonicate dilute 5. Dilute to Final Volume (Bring to mark, mix thoroughly) sonicate->dilute qc_check 6. QC Check of Stock (Concentration Verification via UV-Vis or HPLC) dilute->qc_check aliquot 7. Aliquoting & Storage (-20°C or below, protected from light) qc_check->aliquot working_std 8. Prepare Working Standards (Serial Dilution) aliquot->working_std cal_curve 9. Generate Calibration Curve (Analyze on instrument) working_std->cal_curve system_suit 10. System Suitability Test (Check precision, tailing factor) cal_curve->system_suit

Caption: Workflow for preparing and validating an analytical standard.

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol is designed as a self-validating system.

Objective: To accurately prepare a 10 mL primary stock solution of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid at a concentration of 1 mg/mL.

Materials:

  • 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (purity ≥98%)

  • HPLC-grade Acetonitrile (ACN)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Sonicator bath

  • Glass Pasteur pipette

Procedure:

  • Pre-Weighing: Place the 10 mL Class A volumetric flask on the analytical balance and tare it.

  • Weighing the Standard: Carefully weigh approximately 10.0 mg of the compound directly into the volumetric flask. Record the exact weight (e.g., 10.05 mg).

    • Expertise & Causality: Weighing directly into the flask minimizes transfer loss, a common source of error. Using a Class A flask is essential for accuracy.

  • Initial Dissolution: Add approximately 7-8 mL of ACN to the flask.

  • Ensuring Complete Solubilization: Cap the flask and sonicate in a room temperature water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

    • Trustworthiness: This is a critical step. Undissolved material is the most frequent cause of inaccurate standards. If particulates remain, proceed to troubleshooting.

  • Final Dilution: Allow the flask to return to room temperature. Carefully add ACN dropwise using a glass pipette until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

  • Calculation: Calculate the exact concentration based on the actual weight.

    • Example: (10.05 mg) / (10.00 mL) = 1.005 mg/mL.

  • Storage: Immediately transfer the solution into pre-labeled, amber glass vials, purge with nitrogen if possible, and store at -20°C.[1]

Troubleshooting Common Standard Preparation Issues

Problem 1: The compound won't fully dissolve in my chosen solvent (e.g., ACN).

G cluster_steps cluster_outcomes start Incomplete Dissolution Observed step1 Increase Sonication Time (up to 30 mins) start->step1 step2 Gentle Warming (to ~30-40°C) step1->step2 Failure outcome1 Resolved step1->outcome1 Success step3 Switch to a Stronger Solvent (e.g., DMSO) step2->step3 Failure outcome2 Resolved step2->outcome2 Success step4 Consider pH Modification (for aqueous prep, add dilute NaOH) step3->step4 Failure outcome3 Resolved (Note solvent change) step3->outcome3 Success outcome4 Resolved (Note pH change) step4->outcome4 Success

Caption: Logical troubleshooting for dissolution issues.

  • Root Cause Analysis: The kinetic or thermodynamic solubility of the compound in the chosen solvent is insufficient at the target concentration.

  • Solution Pathway:

    • Increase Kinetic Energy: Sonicate for a longer duration (up to 30 minutes) and/or gently warm the solution (do not exceed 40°C to avoid potential degradation).

    • Change Solvent: If the above fails, the solvent is inappropriate. Prepare the standard again using a stronger solvent like DMSO. Be aware that DMSO is not compatible with all analytical techniques (e.g., it can interfere with some MS ionization sources).

    • Reduce Concentration: If you must use a specific solvent, you may need to lower the concentration of your primary stock solution.

Problem 2: My calibration curve is non-linear or has poor reproducibility.

  • Root Cause Analysis: This issue often points to problems with the standard's stability, dilution accuracy, or the analytical method itself.

  • Solution Pathway:

    • Check for Precipitation: Visually inspect your lowest concentration working standards. The compound may be precipitating out of solution upon dilution into a weaker solvent (e.g., diluting an ACN stock with a high-water-content mobile phase).

      • Fix: Ensure the solvent composition of your working standards is strong enough to maintain solubility.

    • Evaluate Stability: Prepare a fresh set of working standards from your primary stock and re-run the calibration curve immediately. If the new curve is linear, your previous working standards likely degraded. This indicates poor benchtop stability.

      • Fix: Prepare working standards fresh daily and keep them in an autosampler cooled to 4-10°C.

    • Assess Adsorption: Benzofurans and carboxylic acids can adsorb to surfaces.

      • Fix: Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the HPLC column and flow path by injecting a high-concentration standard several times before running the calibration curve.

    • Verify Dilution Technique: Ensure you are using calibrated pipettes and proper technique for your serial dilutions. Any error in an intermediate dilution will propagate through the rest of the curve.

Part 3: Adherence to Regulatory Standards (ICH Q2(R2))

For drug development professionals, simply preparing a standard is not enough; it must be fit for its intended purpose, a principle central to ICH guidelines.[6]

Question: How do I ensure my standard preparation workflow is compliant with ICH Q2(R2) for analytical validation?

Answer: Your standard is the cornerstone of demonstrating key validation parameters.

  • Linearity & Range: A high-quality standard is essential for generating the calibration curve that defines the method's linearity and operational range.[2][3] Poor standard preparation will directly lead to a failure in this parameter.

  • Accuracy: Accuracy is often determined by spiking a known amount of your standard solution into a sample matrix and measuring the recovery. An inaccurate standard concentration will make it impossible to correctly assess accuracy.[4]

  • Precision: Method precision (repeatability and intermediate precision) is assessed by repeatedly analyzing samples. A stable, homogenous standard solution is required to ensure that variability comes from the method and the instrument, not from the standard itself.[4]

Trustworthiness through Self-Validation: The protocol described above incorporates self-validating steps. By confirming purity and identity beforehand, using calibrated equipment, ensuring complete dissolution, and performing a final QC check, you build a chain of evidence that demonstrates your standard is accurate and reliable, thereby satisfying the foundational requirements for a successful analytical method validation according to ICH Q2(R2).[5][6]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • Merck.
  • USP. USP Reference Standards.
  • LGC. (n.d.). A Guide to Using Analytical Standards.
  • Pharmaguideline. (2010).
  • Sigma-Aldrich. (2020). Pharmaceutical Standards for Quality Control.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65.
  • DEA Microgram Journal. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid and Other Modulators of the Arachidonic Acid Cascade: A Guide for Researchers

Introduction: The Critical Role of cPLA₂α in Inflammatory Signaling Inflammation is a complex biological response pivotal to both health and disease. Central to this process is the liberation of arachidonic acid (AA) fro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of cPLA₂α in Inflammatory Signaling

Inflammation is a complex biological response pivotal to both health and disease. Central to this process is the liberation of arachidonic acid (AA) from membrane phospholipids, a rate-limiting step catalyzed by cytosolic phospholipase A₂ alpha (cPLA₂α).[1][2] This enzyme, activated by intracellular calcium and phosphorylation, unleashes AA to be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins and leukotrienes.[1] Given its upstream position in this critical inflammatory cascade, cPLA₂α has emerged as a highly attractive therapeutic target for a spectrum of diseases, including arthritis, neurodegenerative disorders, and cancer.[1][3][4][5][6]

While public domain data on the specific inhibitory profile of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is not extensively available, its benzofuran scaffold is a recurring motif in compounds designed to modulate inflammatory pathways.[7][8][9][10][11] This guide, therefore, situates this compound within a comparative analysis of well-characterized cPLA₂α inhibitors, providing a framework for evaluating novel chemical entities against established benchmarks. We will delve into the mechanistic underpinnings of cPLA₂α inhibition, detail the requisite experimental workflows for inhibitor characterization, and present a comparative data landscape of prominent inhibitors.

The cPLA₂α Signaling Pathway and Points of Inhibition

The activation of cPLA₂α is a tightly regulated process, initiating a cascade that culminates in the production of eicosanoids. Understanding this pathway is crucial for contextualizing the mechanism of action of its inhibitors.

cPLA2_Pathway cluster_0 Cell Exterior cluster_1 Cytosol & Membrane Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., Cytokines, Growth Factors PLC PLC Receptor->PLC MAPK MAP Kinases (e.g., ERK, p38) Receptor->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Ca2+ Ca2+ ER->Ca2+ Releases cPLA2_inactive cPLA₂α (inactive) Ca2+->cPLA2_inactive Binds to C2 domain, promotes membrane translocation MAPK->cPLA2_inactive Phosphorylates cPLA2_active cPLA₂α (active) cPLA2_inactive->cPLA2_active Activation Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolyzes sn-2 position AA Arachidonic Acid Membrane->AA Releases COX COX-1/2 AA->COX Metabolized by LOX LOX AA->LOX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inhibitors cPLA₂α Inhibitors (e.g., Pyrrophenone, AVX420) Inhibitors->cPLA2_active Blocks Active Site

Caption: The cPLA₂α signaling cascade and the point of therapeutic intervention.

Inhibitors of cPLA₂α typically function by binding to the enzyme's active site, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[1] This action effectively curtails the production of the entire downstream portfolio of pro-inflammatory eicosanoids, representing a significant advantage over COX inhibitors, which only block one branch of the pathway.[3]

Methodologies for Inhibitor Evaluation

A rigorous and multi-faceted approach is essential for the comprehensive evaluation of a potential cPLA₂α inhibitor. This involves a combination of in vitro enzymatic assays and cell-based functional assays to determine potency, selectivity, and cellular efficacy.

Experimental Protocol 1: In Vitro cPLA₂α Activity Assay (Mixed Micelle Assay)

This assay is a foundational method for determining the direct inhibitory effect of a compound on the purified cPLA₂α enzyme. The principle lies in measuring the enzyme's ability to hydrolyze a radiolabeled phospholipid substrate within a mixed micelle environment.

Causality Behind Experimental Choices:

  • Mixed Micelles: Using a mixture of Triton X-100 and phospholipids (e.g., PAPC) creates a substrate interface that mimics a biological membrane, providing a more physiologically relevant environment for cPLA₂α activity than monomeric substrates.[3]

  • Radiolabeling: Incorporating a radiolabeled fatty acid (e.g., ¹⁴C-arachidonic acid) at the sn-2 position of the phospholipid substrate allows for highly sensitive and direct quantification of enzymatic activity by measuring the released radiolabeled fatty acid.

  • PIP₂: The inclusion of phosphatidylinositol-4,5-bisphosphate (PIP₂) is crucial as it is an allosteric activator of cPLA₂α, ensuring the enzyme is in a catalytically competent state.[3]

Step-by-Step Methodology:

  • Micelle Preparation: Prepare a stock solution of mixed micelles containing Triton X-100, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), ¹⁴C-labeled PAPC, and PIP₂ in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5).[3]

  • Inhibitor Preparation: Serially dilute the test compound (e.g., 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid) in the assay buffer to create a range of concentrations.

  • Reaction Initiation: In a reaction tube, combine the assay buffer (containing CaCl₂, DTT, and BSA), the inhibitor dilution (or vehicle control), and the purified recombinant human cPLA₂α enzyme.[3] Pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the mixed micelle substrate solution to the reaction tube.

  • Reaction Termination: After a specific incubation time (e.g., 15 minutes), terminate the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).

  • Extraction and Quantification: Extract the released radiolabeled fatty acid using a solvent partition (e.g., with heptane). The amount of radioactivity in the organic phase is then quantified using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the XI(50) value, which is the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%.[3]

Experimental Protocol 2: Cellular Arachidonic Acid (AA) Release Assay

This assay measures the ability of an inhibitor to block cPLA₂α activity within a living cell, providing a more direct assessment of its potential therapeutic efficacy.

Causality Behind Experimental Choices:

  • Cellular Context: Using a relevant cell line (e.g., human synoviocytes or monocytic THP-1 cells) that expresses cPLA₂α and can be stimulated to release AA provides a physiological system to test the inhibitor's cell permeability and effectiveness.[5][12]

  • Stimulation: A calcium ionophore (e.g., A23187) or an inflammatory cytokine (e.g., IL-1β) is used to increase intracellular calcium levels and activate the MAPK pathway, thereby stimulating cPLA₂α and subsequent AA release.[5][12]

  • Radiolabeling: Pre-labeling the cellular phospholipids by incubating the cells with ³H- or ¹⁴C-arachidonic acid allows for the sensitive detection of released AA into the cell culture medium.

Assay_Workflow cluster_workflow Cellular AA Release Assay Workflow A 1. Cell Seeding & Culture (e.g., Human Synoviocytes) B 2. Radiolabeling Incubate with [³H]-Arachidonic Acid to incorporate into membrane phospholipids A->B C 3. Inhibitor Treatment Pre-incubate cells with varying concentrations of test compound B->C D 4. Cellular Stimulation Add inflammatory stimulus (e.g., IL-1β) to activate cPLA₂α C->D E 5. Supernatant Collection Collect culture medium containing released [³H]-AA D->E F 6. Scintillation Counting Quantify radioactivity in the supernatant E->F G 7. Data Analysis Calculate IC₅₀ value for inhibition of AA release F->G

Caption: Workflow for a cell-based arachidonic acid release assay.

Comparative Performance of cPLA₂α Inhibitors

The efficacy of an inhibitor is defined not only by its potency (typically measured as IC₅₀ or XI(50)) but also by its selectivity over other phospholipase isoforms (e.g., iPLA₂ and sPLA₂) to minimize off-target effects. The table below summarizes key performance data for several prominent cPLA₂α inhibitors found in preclinical and clinical studies.[12][13]

Inhibitor ClassCompound NameIn Vitro Potency (cPLA₂α)Cellular Potency (IC₅₀)Selectivity NotesKey References
Benzofuran (Hypothetical) 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid To Be DeterminedTo Be DeterminedTo Be DeterminedN/A
Pyrrolidine-based PyrrophenoneIC₅₀: ~35 nM (enzyme assay)0.024 µM (AA release, THP-1 cells)>100-fold selective over sPLA₂ types IB and IIA.[5][5][14]
Thiazolyl Ketone AVX420 (GK420)XI(50): 0.00190.09 µM (AA release, synoviocytes)Highly selective over iPLA₂ and sPLA₂.[12][12]
Indole-based Ecopladib/GiripladibPotent in vivo efficacyTerminated in Phase II trials due to GI side effects.[13]
Indole-based ASB14780Potent in vitro inhibitorIC₅₀ = 6.66 µM (fluorescence assay)Beneficial effects in models of nonalcoholic fatty liver disease.[12][12][15]
2-Oxoamide AX048XI(50): 0.022Showed antihyperalgesic effect in rats.[12]
Trifluoromethyl Ketone AACOCF₃Reversible inhibitorUsed as a standard research tool, but potency is 2-3 orders of magnitude lower than Pyrrophenone.[5][5][12]

Discussion and Future Directions

The landscape of cPLA₂α inhibitors is diverse, spanning multiple chemical scaffolds from indoles to thiazolyl ketones.[12][13] Compounds like Pyrrophenone and AVX420 demonstrate high potency in both enzymatic and cellular assays, with IC₅₀ values in the low nanomolar to sub-micromolar range.[5][12] This level of potency is a critical benchmark for any new chemical entity, including novel benzofuran derivatives. The high selectivity of AVX420 over other PLA₂ isoforms underscores the importance of targeted inhibition to achieve a favorable therapeutic window.[12]

While indole-based inhibitors like Ecopladib showed promise, their clinical development was halted due to side effects, highlighting the challenges in translating in vitro potency to in vivo safety and efficacy.[13] This underscores the necessity of comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling.

For a novel compound like 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, the path forward involves a systematic evaluation following the protocols outlined above. Determining its direct inhibitory potency against recombinant cPLA₂α and its selectivity against iPLA₂ and sPLA₂ would be the initial, critical step. Subsequently, assessing its ability to block AA release and downstream eicosanoid production (e.g., PGE₂) in relevant cell models would provide crucial data on its cellular efficacy and potential as a therapeutic agent for inflammatory diseases.[12] The ultimate goal is to identify compounds that not only exhibit high potency and selectivity but also possess favorable drug-like properties for successful clinical translation.

References

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central.
  • What are cPLA2α inhibitors and how do they work? (2024).
  • A Researcher's Guide to Phospholipase A2 Inhibitors: Specificity and Experimental Considerations. Benchchem.
  • Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. (2019). PubMed Central.
  • Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. (2018). National Institutes of Health.
  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (2018). MDPI.
  • Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate.
  • Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegene. (2025). bioRxiv.
  • Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. (2002). PubMed Central.
  • Common inhibitors of phospholipases A 2. ResearchGate.
  • cPLA2. MedChemExpress (MCE) Life Science Reagents.
  • Cellular profiling of cPLA2α inhibitors. (A) Tissue sources of the cell... ResearchGate.
  • Inhibition of Cytosolic Phospholipase A 2 a: Hit to Lead Optimization. (2006). Semantic Scholar.
  • cPLA2 inhibitors. ChemDiv.
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2023). Atlantis Press.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2012). PubMed.
  • Compound 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • 5-METHOXY-1-BENZOFURAN-3-CARBOXYLIC ACID. Sigma-Aldrich.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants. (2018). National Institutes of Health.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central.
  • 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid. Santa Cruz Biotechnology.

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Comparative

Validation of the Anti-inflammatory Activity of Benzofuran Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the anti-inflammatory activity of benzofuran derivatives against established non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the anti-inflammatory activity of benzofuran derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes experimental data and detailed protocols to facilitate the validation of the therapeutic potential of this promising class of compounds.

Benzofuran derivatives have garnered significant attention for their diverse pharmacological properties, including potent anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators like nitric oxide (NO).[3][4] This guide will explore the validation of these activities through established in vitro and in vivo models, providing a framework for comparative efficacy studies.

Mechanisms of Inflammation and Therapeutic Intervention

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. Key mediators of inflammation include prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2), and nitric oxide, produced by inducible nitric oxide synthase (iNOS).[3][5] Chronic inflammation, however, can lead to various diseases.[6]

Standard anti-inflammatory therapies, such as NSAIDs, primarily target the COX enzymes.[7][8] COX-1 is constitutively expressed and plays a role in normal physiological functions, while COX-2 is induced during inflammation.[5] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9] Benzofuran derivatives represent a promising class of compounds that may offer potent anti-inflammatory effects, potentially with improved safety profiles.[1][4]

The anti-inflammatory effects of many compounds, including benzofuran derivatives, are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[13][14][15]

Comparative Analysis of Anti-inflammatory Activity

To objectively evaluate the anti-inflammatory potential of benzofuran derivatives, a direct comparison with well-established drugs is crucial. This section presents a comparative analysis based on their inhibitory activities in key in vitro assays.

Table 1: Comparative Inhibitory Activity of Benzofuran Derivatives and Standard Drugs

CompoundTargetAssayIC50 Value (µM)Reference
Benzofuran Derivative (Compound 1)iNOSNO Production in LPS-stimulated RAW 264.7 cells17.3[3]
Benzofuran Derivative (Compound 4)iNOSNO Production in LPS-stimulated RAW 264.7 cells16.5[3]
Celecoxib (Positive Control)iNOSNO Production in LPS-stimulated RAW 264.7 cells32.1[3]
Fluorinated Benzofuran (Compound 1)COX-1/COX-2COX Inhibition Assay>100 (COX-1), 19.5 (COX-2)[4]
Fluorinated Benzofuran (Compound 2)COX-1/COX-2COX Inhibition Assay>100 (COX-1), 24.8 (COX-2)[4]
Indomethacin (NSAID)COX-1/COX-2COX Inhibition Assay-[16]
Diclofenac (NSAID)COX-1/COX-2COX Inhibition Assay-[16]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Data for Indomethacin and Diclofenac are qualitative in the provided reference.

The data indicates that certain benzofuran derivatives exhibit potent inhibition of NO production, with IC50 values lower than the positive control, Celecoxib.[3] Furthermore, fluorinated benzofuran derivatives have demonstrated selective inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents.[4]

Experimental Protocols for Validation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays used to validate anti-inflammatory activity.

In Vitro Assays

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[17][18][19]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce NO via the induction of iNOS. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18][20]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives or a positive control (e.g., Celecoxib) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[19]

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[19]

    • Incubate at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.[19]

Workflow Diagram:

Nitric_Oxide_Assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Pre-treat with compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G

Caption: Workflow for the Nitric Oxide Production Assay.

This assay determines the inhibitory activity of compounds on the two isoforms of the COX enzyme.[5][21]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide to its corresponding alcohol. This activity is monitored colorimetrically by the appearance of an oxidized chromogen.[21] By using specific enzymes (ovine COX-1 and human recombinant COX-2) and selective inhibitors, the isoform-specific inhibitory potential of the test compounds can be determined.[21][22]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme solution, and dilute COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.[21]

  • Assay Plate Setup:

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Colorimetric Detection: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and measure the absorbance at 590-611 nm at multiple time points.[21]

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Assay A Prepare Assay Plate (Background, 100% Activity, Inhibitor) B Add COX-1 or COX-2 Enzyme A->B C Add Test Compound/Vehicle B->C D Pre-incubate at 37°C C->D E Initiate reaction with Arachidonic Acid D->E F Add Colorimetric Substrate E->F G Measure Absorbance F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Signaling Pathways in Inflammation

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to modulate key intracellular signaling pathways.

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes. [10][14]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. [23]Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. [13][15]This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

NFkB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB_P IκB Phosphorylation IKK->IkB_P phosphorylates IkB_D IκB Degradation IkB_P->IkB_D leads to NFkB_A NF-κB Activation (p50/p65) IkB_D->NFkB_A releases NFkB_N Nuclear Translocation NFkB_A->NFkB_N Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_N->Gene activates

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

The MAPK family of proteins, including ERK, JNK, and p38, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. [11][24][25]Activation of these pathways can lead to the expression of pro-inflammatory genes. [26][27]

MAPK_Pathway Stimuli Inflammatory Stimuli MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates AP1 AP-1 Activation (c-Jun/c-Fos) MAPK->AP1 activates Gene Pro-inflammatory Gene Expression AP1->Gene induces

Caption: Simplified MAPK Signaling Pathway in Inflammation.

Conclusion

The validation of the anti-inflammatory activity of benzofuran derivatives requires a systematic approach employing a combination of in vitro and in vivo models. The data presented in this guide suggests that certain benzofuran derivatives exhibit potent and selective anti-inflammatory properties, comparable or even superior to some established drugs. By understanding their mechanism of action, particularly their effects on key signaling pathways like NF-κB and MAPK, researchers can further optimize these compounds for the development of novel and effective anti-inflammatory therapies. The detailed protocols provided herein serve as a valuable resource for the continued investigation and validation of this promising class of therapeutic agents.

References

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Validation

A Comparative Efficacy Analysis of Benzofuran Derivatives and Doxorubicin in Leukemia Cell Lines

This guide provides an in-depth, objective comparison of the cytotoxic efficacy of a representative brominated benzofuran derivative against Doxorubicin, a cornerstone of chemotherapy. The analysis is grounded in experim...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic efficacy of a representative brominated benzofuran derivative against Doxorubicin, a cornerstone of chemotherapy. The analysis is grounded in experimental data from leukemia cell line studies, offering valuable insights for researchers and professionals in drug development.

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a significant scaffold in medicinal chemistry.[1] Derivatives of benzofuran have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5][6] The versatility of the benzofuran structure allows for chemical modifications that can enhance its therapeutic efficacy, making it a focal point in the quest for novel anticancer agents.[5][7] This guide will delve into the cytotoxic potential of a specific halogenated benzofuran derivative and compare it directly with the established chemotherapeutic agent, Doxorubicin, in the context of leukemia.

Comparative Efficacy: Cytotoxicity in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological function, such as cell proliferation. The data below compares the IC50 values of a representative brominated benzofuran derivative with Doxorubicin in two human leukemia cell lines: K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia). Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Brominated Benzofuran DerivativeK562Chronic Myelogenous Leukemia~5[7]
Brominated Benzofuran DerivativeMOLT-4Acute Lymphoblastic LeukemiaData Not Specified[8]
Doxorubicin K562 Chronic Myelogenous Leukemia 0.031 [9]
Doxorubicin K562 Chronic Myelogenous Leukemia 0.8 ± 0.06 (µg/mL) *[10]
5-AZA (for comparison) MOLT-4 Acute Lymphoblastic Leukemia 13.45 (48h) [11]

Note: 0.8 µg/mL is approximately 1.47 µM for Doxorubicin.

The compiled data indicates that while the brominated benzofuran derivative shows potent cytotoxic activity against the K562 cell line with an IC50 value in the low micromolar range[7], Doxorubicin exhibits significantly higher potency with an IC50 value in the nanomolar range.[9] This highlights the established efficacy of Doxorubicin as a potent anticancer agent. However, the notable activity of the benzofuran derivative underscores its potential as a scaffold for developing new chemotherapeutic agents, possibly with improved selectivity or a different side-effect profile.

Mechanisms of Action: Inducing Cancer Cell Death

Understanding the pathways through which these compounds induce cell death is crucial for their development and clinical application. Both Doxorubicin and many benzofuran derivatives converge on the induction of apoptosis, or programmed cell death.

Doxorubicin: A Multi-faceted Approach to Apoptosis

Doxorubicin's primary mechanisms of action include intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA repair.[12] This disruption of DNA replication and repair processes triggers DNA damage response pathways. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, including membranes, proteins, and DNA.[12][13] These events can initiate the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the activation of executioner caspases like caspase-3.[4][6]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Damage DNA Damage DNA->Damage Mitochondria Mitochondrial Stress ROS->Mitochondria p53 p53 Activation Damage->p53 Bax Bax Activation Mitochondria->Bax p53->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin's signaling pathway to induce apoptosis.
Benzofuran Derivatives: Targeting Key Apoptotic Pathways

While the precise molecular targets can vary between different derivatives, a common mechanism of action for anticancer benzofurans is the induction of apoptosis.[14] Some derivatives have been shown to inhibit signaling pathways that promote cancer cell survival, such as the mTOR pathway.[15][16] The induction of apoptosis by these compounds is often confirmed by the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[14][17][18] The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death.

Benzofuran_Mechanism Benzofuran Benzofuran Derivative mTOR mTOR Pathway Inhibition Benzofuran->mTOR Other Other Cellular Targets Benzofuran->Other Stress Cellular Stress mTOR->Stress Other->Stress Casp_Init Initiator Caspase Activation Stress->Casp_Init Casp37 Caspase-3/7 Activation Casp_Init->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis Culture 1. Cell Culture (K562 & MOLT-4) Seeding 2. Cell Seeding (96-well plates) Culture->Seeding Treatment 3. Compound Addition (Benzofuran Deriv. & Doxorubicin) Seeding->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT 5a. MTT Assay (Cytotoxicity) Incubation->MTT Caspase 5b. Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Readout 6. Plate Reading (Absorbance/Luminescence) MTT->Readout Caspase->Readout IC50 7. IC50 Calculation & Statistical Analysis Readout->IC50

Workflow for cytotoxicity and apoptosis assays.
Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability. [19]It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [3][5] Materials:

  • Leukemia cell lines (K562, MOLT-4)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (Benzofuran derivative, Doxorubicin)

  • MTT solution (5 mg/mL in PBS) [3]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) [20]* Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. [21]2. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to acclimate.

  • Drug Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours). [21]5. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [22]6. Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. [3]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against drug concentration.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. [2] Materials:

  • Treated cells in a 96-well plate

  • Caspase-Glo® 3/7 Reagent (Promega or similar) [2][23]* Luminometer

Procedure:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. [23]Allow it to equilibrate to room temperature before use.

  • Assay Plate Preparation: Prepare a white-walled 96-well plate with cells that have been treated with the test compounds for the desired time. Include positive and negative controls.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours. The incubation time can be optimized for the specific cell line.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Analyze the data by comparing the luminescence of treated samples to that of the untreated controls.

Conclusion and Future Directions

This guide demonstrates that while Doxorubicin remains a highly potent cytotoxic agent against leukemia cell lines, benzofuran derivatives represent a promising class of compounds with significant anticancer activity. The brominated derivative highlighted here shows efficacy in the low micromolar range, warranting further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of benzofuran derivatives to optimize their potency and selectivity. [7]* In Vivo Efficacy: Evaluating the most promising compounds in animal models to assess their therapeutic potential and pharmacokinetic properties.

  • Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways affected by these compounds to identify potential biomarkers for patient stratification.

The development of novel benzofuran derivatives could lead to new therapeutic options for cancer, potentially with improved safety profiles or efficacy against resistant tumors.

References

  • Pudlewska, N., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Retrieved from [Link]

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  • Regulated cell death pathways in doxorubicin-induced cardiotoxicity. PMC. (n.d.). Retrieved from [Link]

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  • IC50 and IC20 values (µg/mL) of doxorubicin and idarubicin in K562 cell line. ResearchGate. (n.d.). Retrieved from [Link]

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  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. (2024). Retrieved from [Link]

  • Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. PubMed Central. (n.d.). Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. NIH. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Evaluation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

This guide provides a comprehensive framework for the cross-validation of experimental findings related to 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid , a novel benzofuran derivative with significant therapeutic po...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental findings related to 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid , a novel benzofuran derivative with significant therapeutic potential. As direct experimental data for this specific molecule is emerging, this document establishes a comparative analysis against relevant chemical entities, outlines robust experimental protocols for validation, and discusses the critical importance of cross-validation methodologies in preclinical drug discovery. Our focus is on empowering researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to rigorously assess the biological activity of this promising compound.

Introduction to 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid: A Compound of Interest

Benzofuran derivatives are a well-established class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The unique structural motif of a benzene ring fused to a furan ring provides a versatile scaffold for chemical modifications, enabling the fine-tuning of biological activity.

The subject of this guide, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid , combines several key pharmacophoric features: the benzofuran core, a phenyl group at the 2-position known to influence anticancer and antimicrobial efficacy, a methoxy group at the 5-position which can enhance biological activity, and a carboxylic acid group at the 3-position that can modulate solubility and target interactions. While specific experimental data for this exact molecule is not yet widely published, its structural similarity to other biologically active 2-phenylbenzofurans suggests a strong likelihood of significant anticancer and antimicrobial properties.[3][4] This guide will therefore use a closely related and well-characterized benzofuran derivative as a proxy for comparative analysis.

Comparative Analysis of Biological Activity

To provide a tangible framework for evaluating 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, we will compare its anticipated biological activities with those of a relevant benzofuran derivative and a compound from a different chemical class, chalcones, which are known to exhibit similar biological effects.[5][6]

Anticancer Activity: A Comparative Perspective

Benzofuran derivatives have shown considerable promise as anticancer agents, often acting through mechanisms such as apoptosis induction and cell cycle arrest.[7][8] For our comparative analysis, we will consider the experimental data for a benzofuran-chalcone hybrid (Compound 4g) , which incorporates the 2-phenylbenzofuran scaffold.[9] As a comparator from a different chemical class, we will use Licochalcone A , a well-studied chalcone with documented anticancer effects.[10]

CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran-Chalcone Hybrid (4g) HeLa (Cervical Cancer)5.61[9]
HCC1806 (Breast Cancer)5.93[9]
Licochalcone A A549 (Lung Cancer)>40 (at 24h)[10]
H460 (Lung Cancer)>40 (at 24h)[10]
MCF-7 (Breast Cancer)15 (at 24h)[10]

Expertise & Experience: The choice of a benzofuran-chalcone hybrid for comparison is deliberate. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are known to be precursors of flavonoids and exhibit a broad range of biological activities, including potent anticancer effects.[5][6] The hybrid structure allows us to extrapolate the potential activity of the 2-phenylbenzofuran moiety within a molecule that has been experimentally validated. Licochalcone A is selected as a non-benzofuran comparator due to its extensive characterization in the literature, providing a solid baseline for evaluating novel anticancer compounds.

Antimicrobial Activity: A Comparative Perspective

The benzofuran scaffold is also a key component of many compounds with significant antimicrobial properties.[2][11] Due to the limited availability of specific MIC data for 2-phenylbenzofuran derivatives, we will compare the antimicrobial potential of this class with a well-characterized chalcone derivative.

CompoundBacterial StrainMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) Staphylococcus aureus125[12]
Bacillus subtilis62.5[12]
Escherichia coli250[12]
Pseudomonas aeruginosa125[12]

Expertise & Experience: The selection of a chalcone with documented antimicrobial activity provides a valuable benchmark. The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their biological effects, including antimicrobial action.[12] While direct comparative data for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is needed, the known antimicrobial potential of the broader benzofuran class suggests it is a promising candidate for further investigation in this area.[2][11]

Cross-Validation of Experimental Findings

A cornerstone of robust scientific research is the cross-validation of experimental results using multiple, independent methods. In the context of in vitro cytotoxicity and antimicrobial susceptibility testing, relying on a single assay can be misleading. Different assays measure different cellular parameters, and a compound's interference with a specific assay's mechanism can lead to false-positive or false-negative results.

Comparing Cytotoxicity Assays: MTT vs. SRB

Two of the most common colorimetric assays for assessing anticancer activity are the MTT and the Sulforhodamine B (SRB) assays. While both are widely used, they operate on different principles and can yield different results.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

Trustworthiness: Studies comparing the MTT and SRB assays have shown that while both can provide linear responses with respect to cell number, the SRB assay is often more sensitive and its staining is not dependent on the metabolic state of the cells.[1][13][14][15] The MTT assay, being dependent on mitochondrial function, can be influenced by compounds that affect cellular metabolism without directly causing cell death, potentially leading to an overestimation of cytotoxicity.[13] Therefore, cross-validating findings from an MTT assay with an SRB assay, or another protein-based assay, is highly recommended to ensure the observed cytotoxic effects are not an artifact of metabolic interference.

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cluster_0 MTT Assay cluster_1 SRB Assay MTT_Principle Measures Mitochondrial Dehydrogenase Activity MTT_Endpoint Formation of Purple Formazan MTT_Principle->MTT_Endpoint CrossValidation Cross-Validation MTT_Endpoint->CrossValidation SRB_Principle Measures Total Protein Content SRB_Endpoint Binding of Sulforhodamine B Dye SRB_Principle->SRB_Endpoint SRB_Endpoint->CrossValidation

Caption: Comparison of MTT and SRB assay principles for cross-validation.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. The following are step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

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Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method Protocol

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[16][17][18][19]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

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Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate 16-20h at 37°C Inoculate_Plate->Incubate_Plate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Mechanistic Insights: Hypothesized Signaling Pathway

Based on the known mechanisms of action for many benzofuran and chalcone derivatives, a plausible signaling pathway for the anticancer activity of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid involves the induction of apoptosis through the intrinsic mitochondrial pathway.[17][20][21]

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Compound 5-Methoxy-2-phenyl-1- benzofuran-3-carboxylic acid Mitochondria Mitochondria Compound->Mitochondria Induces Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized apoptosis induction pathway for the test compound.

Authoritative Grounding: This proposed pathway is consistent with findings for other anticancer agents that induce mitochondrial-mediated apoptosis.[20] The activation of pro-apoptotic proteins like Bax and Bak leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.

Conclusion and Future Directions

While direct experimental validation for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is forthcoming, this guide provides a robust framework for its evaluation. By leveraging comparative data from structurally and functionally related compounds, employing standardized and cross-validated experimental protocols, and considering plausible mechanisms of action, researchers can build a comprehensive and reliable profile of this promising therapeutic candidate. Future studies should focus on generating specific IC₅₀ and MIC data for the title compound, exploring its detailed mechanism of action, and advancing the most promising findings into more complex in vitro and in vivo models.

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Validation

A Researcher's Guide to Benchmarking the Antioxidant Potential of Novel Benzofurans

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with potent antioxidant properties is a continuous endeavor. Among the myriad of heterocyclic compounds, benzofur...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with potent antioxidant properties is a continuous endeavor. Among the myriad of heterocyclic compounds, benzofuran and its derivatives have emerged as a promising scaffold, demonstrating significant potential in mitigating oxidative stress. This guide provides an in-depth technical comparison of the antioxidant capabilities of novel benzofurans, grounded in experimental data and established scientific principles. It is designed to empower you with the knowledge to critically evaluate and benchmark these compounds in your own research.

The Scientific Rationale: Why Benzofurans?

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a common motif in many natural and synthetic bioactive compounds.[1] Their antioxidant activity often stems from the presence of hydroxyl groups on the aromatic ring, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This mechanism, known as hydrogen atom transfer (HAT), is a cornerstone of their radical scavenging ability.[2] The substitution pattern on the benzofuran ring plays a crucial role in modulating this activity, influencing factors such as the bond dissociation enthalpy of the O-H bond and the stability of the resulting radical.[2]

Comparative Analysis of In Vitro Antioxidant Assays

A variety of in vitro assays are available to assess antioxidant potential, each with its own mechanism, advantages, and limitations. The choice of assay can significantly impact the interpretation of results, and therefore, a multi-assay approach is often recommended for a comprehensive evaluation. Below is a comparative overview of the most commonly employed assays in the study of benzofuran derivatives.

AssayPrincipleAdvantagesLimitations
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[3][4]Simple, rapid, and cost-effective. Widely used and allows for high-throughput screening.The DPPH radical is not biologically relevant. The assay can be affected by the solvent and the presence of compounds that interfere with the absorbance reading.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[5]Applicable to both hydrophilic and lipophilic antioxidants. The radical is more stable than the DPPH radical.The ABTS radical is not a physiological radical. The assay can be influenced by the reaction time and pH.
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]Simple, rapid, and reproducible. Provides a direct measure of the total reducing power of a sample.Does not measure the scavenging of free radicals, only the reducing ability. The reaction is conducted at an acidic pH, which may not be physiologically relevant.
ORAC (Oxygen Radical Absorbance Capacity) Quantifies the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is determined by measuring the decay of fluorescence over time.Utilizes a biologically relevant radical source (peroxyl radicals). Measures both the inhibition time and the degree of inhibition.More complex and time-consuming than other assays. Requires specialized equipment (a fluorescence plate reader).

Benchmarking Novel Benzofurans: A Data-Driven Comparison

The antioxidant potential of novel benzofuran derivatives is typically benchmarked against established standard antioxidants such as L-ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The following table summarizes the reported 50% inhibitory concentration (IC50) values for a selection of novel benzofuran derivatives from various studies, providing a snapshot of their comparative efficacy. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 (µM)Standard AntioxidantStandard IC50 (µM)Reference
Benzofuran Derivative 1 DPPH15.8 ± 0.7L-Ascorbic Acid28.4 ± 1.2[6]
Benzofuran Derivative 2 DPPH25.3 ± 1.1L-Ascorbic Acid28.4 ± 1.2[6]
Benzofuran-2-one Derivative 9 DPPHrIC50: 0.18TroloxrIC50: 0.50[7]
Benzofuran-2-one Derivative 15 DPPHrIC50: 0.25TroloxrIC50: 0.50[7]
Benzofuran-2-one Derivative 18 DPPHrIC50: 0.31TroloxrIC50: 0.50[7]
Benzofuran-2-one Derivative 20 DPPHrIC50: 0.21TroloxrIC50: 0.50[7]
Indeno-Benzofuran Derivative 3d DPPH0.015 µmol/mL--[8]
Indeno-Benzofuran Derivative 4 DPPH0.015 µmol/mL--[8]
Benzofuran-nicotinonitrile R12 DPPH12.11 ± 8.96--[9]

Note: rIC50 represents the relative IC50, a molar ratio of the antioxidant to DPPH• required for 50% inhibition.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of your findings, adhering to a well-defined experimental protocol is paramount. Here, we provide a detailed, step-by-step methodology for the widely used DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in a dark, airtight container at 4°C.

  • Test Compound Solutions: Prepare stock solutions of your novel benzofuran derivatives in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Standard Antioxidant Solution: Prepare a stock solution of a standard antioxidant (e.g., L-ascorbic acid or Trolox) and create a series of dilutions in the same manner as the test compounds.

2. Assay Procedure:

  • Pipette 1.0 mL of the 0.1 mM DPPH solution into a set of test tubes.

  • Add 1.0 mL of each dilution of the test compound or standard antioxidant to the respective test tubes.

  • For the control, add 1.0 mL of the solvent used to dissolve the test compounds to a test tube containing 1.0 mL of the DPPH solution.

  • For the blank, use 2.0 mL of the solvent.

  • Vortex the mixtures thoroughly.

  • Incubate the test tubes in the dark at room temperature for 30 minutes.[4]

3. Measurement:

  • After the incubation period, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[4]

4. Calculation of Radical Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.

5. Determination of IC50:

  • Plot the percentage of inhibition against the concentration of the test compound or standard.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the antioxidant mechanism of a typical phenolic benzofuran and the experimental workflow of the DPPH assay.

Antioxidant_Mechanism cluster_0 Free Radical Scavenging by a Phenolic Benzofuran Benzofuran-OH Phenolic Benzofuran (Antioxidant) Benzofuran-O Benzofuran Radical (Stabilized) Benzofuran-OH->Benzofuran-O Donates H• Radical Free Radical (e.g., R•) Neutralized_Radical Neutralized Molecule (e.g., RH) Radical->Neutralized_Radical Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of a phenolic benzofuran.

DPPH_Workflow cluster_1 DPPH Assay Experimental Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Sample/Standard/Control A->C B Prepare Serial Dilutions (Test Compounds & Standard) B->C D Incubate in Dark (30 minutes at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & Determine IC50 E->F

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to Benzofurans: A Guide for Researchers

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Its synthesis has been a subject of...

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a head-to-head comparison of the most prominent synthetic routes to benzofurans, offering insights into their mechanisms, scope, and practical application. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols to ensure reproducibility.

The Classic Approach: Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a classic method for converting coumarins to benzofurans.[1] This reaction typically involves the ring contraction of a 2-halocoumarin in the presence of a strong base.

Mechanism and Rationale

The reaction is initiated by a base-catalyzed hydrolysis of the lactone in the 3-halocoumarin, opening the ring to form a phenoxide and a carboxylate.[2] This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring and subsequent decarboxylation. The choice of a strong base, like sodium hydroxide, is crucial for the initial ring fission. The reaction is often carried out in an alcoholic solvent, and microwave irradiation has been shown to dramatically reduce reaction times.[3]

Perkin Rearrangement cluster_0 Perkin Rearrangement 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate Base (e.g., NaOH) Benzofuran-2-carboxylate Benzofuran-2-carboxylate Ring-Opened Intermediate->Benzofuran-2-carboxylate Intramolecular Cyclization Benzofuran Benzofuran Benzofuran-2-carboxylate->Benzofuran Decarboxylation

Caption: Mechanism of the Perkin Rearrangement.

Modern Powerhouses: Transition-Metal Catalyzed Cyclizations

The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

a) Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the formation of C-C bonds and has been widely applied to the synthesis of heterocycles, including benzofurans.[4][5] This reaction typically involves the palladium-catalyzed cyclization of an o-iodoaryl vinyl ether.

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which regenerates the Pd(0) catalyst and forms the benzofuran product. The choice of ligand is critical in this reaction, with bulky phosphine ligands often being employed to promote the desired reductive elimination. The base is required to neutralize the hydrogen halide formed during the reaction.

Intramolecular Heck Reaction cluster_1 Intramolecular Heck Reaction for Benzofuran Synthesis Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (o-iodoaryl vinyl ether) Aryl-Pd(II)-I Aryl-Pd(II)-I Oxidative_Addition->Aryl-Pd(II)-I Alkene_Coordination Alkene Coordination & Migratory Insertion Cyclized_Pd(II)_Intermediate Cyclized_Pd(II)_Intermediate Alkene_Coordination->Cyclized_Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination HI HI Benzofuran_Product Benzofuran Beta_Hydride_Elimination->Benzofuran_Product HI->Pd(0)Ln Base

Caption: Catalytic cycle of the Intramolecular Heck Reaction.

b) Palladium and Copper-Cocatalyzed Sonogashira Coupling/Cyclization

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[6] When applied to o-halophenols, it provides a direct route to 2-substituted benzofurans through a tandem coupling and cyclization sequence.[7]

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the o-halophenol to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. The copper acetylide is generated in a separate cycle by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. After transmetalation, reductive elimination from the palladium center gives the 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization (5-endo-dig) to afford the benzofuran product. The base is crucial for both the formation of the copper acetylide and to neutralize the acid byproduct.

Sonogashira Coupling and Cyclization cluster_2 Sonogashira Coupling and Cyclization for Benzofuran Synthesis o-Halophenol o-Halophenol Sonogashira_Coupling Sonogashira Coupling o-Halophenol->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling Pd_Cu_Catalyst Pd/Cu Catalyst, Base Pd_Cu_Catalyst->Sonogashira_Coupling 2-Alkynylphenol 2-Alkynylphenol Sonogashira_Coupling->2-Alkynylphenol Intramolecular_Cyclization Intramolecular Cyclization (5-endo-dig) 2-Alkynylphenol->Intramolecular_Cyclization Benzofuran Benzofuran Intramolecular_Cyclization->Benzofuran

Caption: Workflow for Sonogashira coupling and cyclization.

c) Copper-Catalyzed Synthesis from Phenols and Alkynes

More recently, copper-catalyzed methods have emerged as a cost-effective and efficient alternative to palladium-based systems for benzofuran synthesis.[8] These reactions often proceed via an aerobic oxidative cyclization of phenols and alkynes.

The reaction is believed to initiate with the nucleophilic addition of the phenol to the copper-activated alkyne. This is followed by an oxidative cyclization step, where molecular oxygen often serves as the terminal oxidant, to form the benzofuran ring. The use of a copper catalyst is advantageous due to its lower cost and toxicity compared to palladium. The aerobic nature of the reaction also makes it environmentally benign.

The Phosphorus Ylide Approach: Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a unique and powerful method for the synthesis of benzofurans, particularly for the construction of 2-arylbenzofurans.[9][10]

Mechanism and Rationale

This approach involves the generation of a phosphorus ylide, which then undergoes an intramolecular reaction with a carbonyl group (often an ester) to form the furan ring. The key intermediate is typically an o-acyloxybenzyltriphenylphosphonium salt. Treatment of this salt with a base generates the ylide, which then cyclizes onto the ester carbonyl. The subsequent elimination of triphenylphosphine oxide drives the reaction to completion. This method is particularly useful for synthesizing complex benzofurans that might be difficult to access through other routes.

Intramolecular Wittig Reaction cluster_3 Intramolecular Wittig Reaction for Benzofuran Synthesis Phosphonium_Salt o-Acyloxybenzyl -phosphonium Salt Ylide_Formation Ylide Formation (Base) Phosphonium_Salt->Ylide_Formation Phosphorus_Ylide Phosphorus_Ylide Ylide_Formation->Phosphorus_Ylide Intramolecular_Cyclization Intramolecular Wittig Reaction Phosphorus_Ylide->Intramolecular_Cyclization Oxaphosphetane Oxaphosphetane Intramolecular_Cyclization->Oxaphosphetane Elimination Elimination of Ph3P=O Oxaphosphetane->Elimination Benzofuran Benzofuran Elimination->Benzofuran

Caption: Key steps in the intramolecular Wittig synthesis of benzofurans.

Comparative Data Summary

Synthetic RouteKey ReagentsCatalystTypical ConditionsYield Range (%)AdvantagesDisadvantages
Perkin Rearrangement 3-Halocoumarin, Base (NaOH)NoneReflux in Ethanol or Microwave80-95%High yields, simple procedure.Limited substrate scope, harsh conditions.
Intramolecular Heck o-Iodoaryl vinyl ether, BasePd(OAc)₂, Phosphine Ligand80-120 °C, Toluene or DMF60-95%Good functional group tolerance, high regioselectivity.Requires pre-functionalized substrates, expensive catalyst.
Sonogashira/Cyclization o-Halophenol, Terminal Alkyne, BasePdCl₂(PPh₃)₂, CuIRT to 100 °C, Amine solvent70-98%Convergent, builds complexity quickly.Sensitive to reaction conditions, potential for homocoupling.
Cu-Catalyzed Cyclization Phenol, Alkyne, OxidantCu(I) or Cu(II) salt80-140 °C, O₂ or other oxidant60-90%Lower cost catalyst, often aerobic.Can require higher temperatures, regioselectivity can be an issue.
Intramolecular Wittig o-Acyloxybenzyl-phosphonium salt, BaseNoneRT to Reflux65-85%Access to complex substitution patterns.Multi-step preparation of starting materials, stoichiometric phosphine oxide waste.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement[3]
  • To a microwave reactor vial, add 3-bromocoumarin (1.0 mmol) and ethanol (5 mL).

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 mL, 4.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 150 °C for 5 minutes.

  • After cooling, transfer the reaction mixture to a beaker and acidify with 2 M hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the benzofuran-2-carboxylic acid.

Protocol 2: Sonogashira Coupling/Cyclization for 2-Substituted Benzofuran
  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-substituted benzofuran.

Protocol 3: Intramolecular Wittig Reaction for 2-Arylbenzofuran[9]
  • Dissolve the o-acyloxybenzyltriphenylphosphonium salt (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 mmol) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-arylbenzofuran.

Conclusion

The synthesis of benzofurans is a mature field with a rich diversity of available methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • For simple benzofuran-2-carboxylic acids, the Perkin rearrangement remains a viable and high-yielding option, especially with microwave assistance.

  • Transition-metal catalyzed methods , particularly the intramolecular Heck and Sonogashira coupling/cyclization reactions, offer unparalleled flexibility and functional group tolerance for the synthesis of highly substituted benzofurans.

  • Copper-catalyzed methods are an attractive, more sustainable alternative to palladium-based systems.

  • The intramolecular Wittig reaction provides a powerful, albeit more complex, route to specific substitution patterns that may be otherwise difficult to achieve.

Researchers and drug development professionals should carefully consider the pros and cons of each method, as outlined in this guide, to select the most appropriate strategy for their specific synthetic targets.

References

  • Zhu, R., Wei, J., & Shi, Z. (2013). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 4(9), 3706-3711. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. PubMed. [Link]

  • Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]

  • ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. ResearchGate. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Perkin rearrangement. Wikipedia. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Chemistry Portal. [Link]

  • Knight, D. W., & Little, P. B. (1998). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (23), 3771-3778. [Link]

  • The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PubMed Central. [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. [Link]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. ResearchGate. [Link]

  • Perkin rearrangement. Wikipedia. [Link]

  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]

  • A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis. ResearchGate. [Link]

  • Perkin reaction. Wikipedia. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming Cellular Target Engagement: A Comparative Analysis Featuring 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Introduction: The Gulf Between a Hit and a Candidate In the landscape of drug discovery, the journey from a biochemically active "hit" to a viable clinical candidate is fraught with challenges. A primary hurdle is the fr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gulf Between a Hit and a Candidate

In the landscape of drug discovery, the journey from a biochemically active "hit" to a viable clinical candidate is fraught with challenges. A primary hurdle is the frequent disconnect between a compound's performance in a purified, in-vitro system and its behavior within the complex, dynamic environment of a living cell.[1][2] This discrepancy is a major contributor to the high attrition rates in clinical trials, where promising molecules often fail due to a lack of efficacy that can be traced back to insufficient or misunderstood target engagement.[3] Therefore, rigorously confirming that a compound not only enters the cell but also physically interacts with its intended protein target is a non-negotiable step in modern drug development.[2][4]

This guide provides a comparative framework for selecting and implementing robust methodologies to confirm cellular target engagement. We will use 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid , a member of the biologically active benzofuran scaffold known for a range of activities, as a representative new chemical entity (NCE) whose specific intracellular target requires definitive validation.[5][6][7][8] We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering researchers to design self-validating studies that generate trustworthy and actionable data.

Chapter 1: The Imperative of the Cellular Context

A compound's journey to its target is not a simple lock-and-key interaction in a vacuum. The cell presents a series of obstacles and variables that can profoundly alter a compound's behavior compared to a biochemical assay.

  • Cellular Permeability: The compound must first traverse the cell membrane.

  • Endogenous Ligands & Cofactors: The target protein exists in a crowded environment, often in complex with other proteins or bound to endogenous substrates that can compete with the compound.[2]

  • Metabolic Instability: The compound may be metabolized into active or inactive forms by cellular enzymes.

  • Off-Target Binding: A compound may bind to numerous other proteins, leading to misleading phenotypic effects or toxicity.[4]

Because of these factors, it is critical to employ assays that measure target engagement directly within intact cells or, at a minimum, in cell lysates. These methods can be broadly categorized as measuring either direct (biophysical) interaction or indirect (functional) consequences of that interaction. Proximal assays that report directly on the drug-protein interaction are inherently more valuable for confirming engagement than distal readouts, which can be influenced by downstream signaling events.[4]

Conceptual model of cellular target engagement challenges. cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Compound Drug Molecule (Benzofuran Derivative) Target Intended Target Protein Compound->Target Successful Target Engagement (Desired Outcome) OffTarget Off-Target Protein 1 Compound->OffTarget Off-Target Binding Metabolism Metabolic Enzymes Compound->Metabolism Metabolism Efflux Efflux Pumps Compound->Efflux Efflux

Caption: Conceptual model of cellular target engagement challenges.

Chapter 2: A Comparative Guide to Key Target Engagement Methodologies

Choosing the right assay depends on the specific research question, available resources, and the nature of the target protein. No single method is universally superior; a multi-pronged, orthogonal approach provides the highest degree of confidence.

Methodology Principle Type Label Requirement Typical Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[9][10]Direct, BiophysicalLabel-freeLow to MediumMeasures engagement with native protein in any cell/tissue type; label-free.[11][12]Not suitable for all proteins (e.g., some membrane proteins); lower throughput for Western blot readout.[13]
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuciferase-tagged target by the compound disrupts energy transfer (BRET).[14]Direct, BiophysicalRequires tagged protein and fluorescent tracerHighHighly sensitive and quantitative; real-time kinetics possible in live cells.[13][14]Requires genetic engineering of cells; potential for artifacts from overexpression or protein tags.[14]
Reporter Gene Assays Compound binding to the target modulates a signaling pathway, leading to changes in the expression of a reporter gene (e.g., luciferase, GFP).[15][16]Indirect, FunctionalRequires reporter gene constructHighExcellent for assessing functional consequences and pathway modulation; high-throughput.[17][18]Indirect measure of binding; susceptible to artifacts from off-target effects on the signaling pathway.[15]
Chemoproteomics (e.g., KiNativ, Pull-down) Uses chemical probes or compound immobilization to enrich and identify binding partners from a complex proteome via mass spectrometry.[4]Direct, BiophysicalCan be label-free (for compound) but often uses probesLowUnbiased, proteome-wide view; can identify both on-target and off-target interactions simultaneously.[4]Technically complex; may miss transient or weak interactions; requires specialized equipment.
In-Cell Hunter™ / Pulse™ Assays Based on enzyme fragment complementation (EFC), where compound binding stabilizes a tagged target protein from degradation or thermal denaturation.[19][20]Direct, BiophysicalRequires tagged proteinHighHomogeneous, simple protocol with a chemiluminescent readout; no custom tracers needed.[19]Requires genetic engineering of cells; relies on protein stabilization, which may not occur for all binding events.

Chapter 3: Experimental Deep Dive - Protocols & Rationale

Here, we provide detailed workflows for two of the most powerful and commonly used orthogonal approaches: CETSA for label-free validation and a BRET-based assay for quantitative, live-cell analysis.

Protocol 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is the gold standard for confirming the biophysical interaction between a compound and its native target in a physiological context.[21] The principle is that a protein stabilized by a ligand will require more thermal energy to unfold and aggregate.[10][11]

Workflow for a typical CETSA experiment. A 1. Cell Culture & Treatment Grow cells to ~80% confluency. Treat with Benzofuran derivative or vehicle (DMSO) for a defined time. B 2. Heat Challenge Aliquot cell suspensions into PCR tubes. Heat tubes at a range of temperatures (e.g., 40-64°C) for 3 minutes. Include an unheated control. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles or detergent-based buffer. This releases intracellular proteins. B->C D 4. Separation of Soluble Fraction Centrifuge samples at high speed (e.g., 20,000 x g). Aggregated, denatured proteins form a pellet. C->D E 5. Analysis of Soluble Protein Carefully collect the supernatant. Analyze the amount of remaining soluble target protein by Western Blot, ELISA, or Mass Spectrometry. D->E Principle and workflow of a NanoBRET target engagement assay. cluster_principle NanoBRET Principle cluster_workflow Experimental Workflow NoCompound NLuc-Target Fusion Fluorescent Tracer Binds BRET Signal High Tracer WithCompound NLuc-Target Fusion Compound Displaces Tracer BRET Signal Low Compound Test Compound Compound->WithCompound:f1 Competes A 1. Transfect Cells Introduce plasmid encoding NLuc-Target Protein fusion. B 2. Plate & Treat Dispense cells into a white 96/384-well plate. Add NanoBRET Tracer and varying concentrations of Benzofuran derivative. A->B C 3. Add Substrate & Read Add NanoGlo Substrate. Read luminescence at two wavelengths (Donor: ~460nm, Acceptor: >600nm). B->C D 4. Calculate & Plot Calculate the BRET ratio. Plot ratio vs. compound concentration to determine IC50. C->D

Caption: Principle and workflow of a NanoBRET target engagement assay.

Step-by-Step Methodology:

  • Cell Line Engineering:

    • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. This can be done transiently or by creating a stable cell line. Rationale: The NLuc tag serves as the BRET energy donor.

  • Assay Preparation:

    • Plate the engineered cells in a white, opaque-bottom 96- or 384-well plate.

    • Prepare serial dilutions of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

    • Add the NanoBRET™ tracer (a fluorescently-labeled ligand that also binds the target) to the cells, followed immediately by the test compound dilutions. Incubate for a set period (e.g., 2 hours) at 37°C. Rationale: This is a competition assay. The test compound will compete with the tracer for binding to the NLuc-Target protein.

  • Detection:

    • Add the Nano-Glo® live-cell substrate, which is processed by NLuc to produce luminescence.

    • Immediately read the plate on a luminometer capable of detecting two distinct emission wavelengths: one for the donor (NLuc, ~460 nm) and one for the acceptor (the tracer, >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to vehicle (0% inhibition) and a positive control or high concentration of compound (100% inhibition).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50, which reflects the compound's potency for engaging the target in live cells. [14]

Chapter 4: Building a Self-Validating Case for Target Engagement

The ultimate goal is to build a compelling, multi-faceted argument for target engagement. Neither CETSA nor NanoBRET alone is definitive proof, but together, they create a powerful, self-validating dataset.

  • Concordance of Data: A true positive result would show that 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid induces a thermal shift in the target protein as measured by CETSA, and it competitively displaces a tracer from the same target in the NanoBRET assay. A strong correlation between the EC50 from CETSA and the IC50 from NanoBRET provides high confidence.

  • Orthogonal Functional Validation: The biophysical evidence should be linked to a functional outcome. For example, if the target is a kinase, one should demonstrate that compound treatment inhibits the phosphorylation of a known downstream substrate at similar concentrations that show target engagement in CETSA/BRET assays. [14]If the target is a transcription factor, a reporter gene assay could show modulation of its transcriptional activity. [15]* Negative Controls are Key: The trustworthiness of the data hinges on proper controls. This includes:

    • Using a structurally similar but inactive analog of the benzofuran derivative that fails to show target engagement in any assay.

    • Demonstrating a lack of thermal shift for an unrelated, abundant protein in the CETSA experiment to show target specificity.

    • Confirming that the compound does not inhibit NLuc activity directly in the BRET assay.

Conclusion

Confirming the cellular target engagement of a novel compound like 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a critical step that bridges the gap between biochemical activity and physiological function. [2]A direct, label-free biophysical method like CETSA provides invaluable proof of interaction with the native target. This should be complemented by a sensitive, quantitative method like NanoBRET to determine cellular potency and binding kinetics in live cells. Finally, linking these direct binding data to a downstream functional readout via a reporter gene assay or a substrate phosphorylation assay provides the conclusive, self-validating evidence required by researchers, scientists, and drug development professionals to make confident decisions and advance a compound through the discovery pipeline.

References

  • Determining target engagement in living systems - PMC - NIH. (n.d.).
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Molina, D. M. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Methods to investigate protein–protein interactions - Wikipedia. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed Central. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • The Importance of Reporter Gene Assays in Drug Discovery - Indigo Biosciences. (n.d.).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015).
  • Target Engagement Assays - DiscoverX. (n.d.).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025).
  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement - Promega Connections. (2025).
  • Reporter gene assays - PubMed. (n.d.).
  • An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC. (n.d.).
  • Reporter Gene Assays | Thermo Fisher Scientific - US. (n.d.).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020).
  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (2020).
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024).
  • Methods for Probing Ligand-Target Interactions - Frontiers. (2020).
  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC - NIH. (n.d.).
  • Reporter Gene Assays | BioCat GmbH. (n.d.).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. (n.d.).
  • Compound 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid -... (n.d.).
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055–1065.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed. (n.d.).
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019).
  • 5-Methoxy-2-benzofuran-1(3H)-one - PMC - NIH. (n.d.).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.).

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Comparative

Assessing the Selectivity Profile of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid: A Comparative Guide

In the landscape of modern drug discovery, the characterization of a compound's selectivity is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for ass...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of a compound's selectivity is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for assessing the selectivity of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, a molecule belonging to the benzofuran class. Benzofurans are a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.[1][2][3][4][5][6] Given this chemical diversity, a thorough investigation into the selectivity of any new benzofuran derivative is paramount.

This document outlines a strategic approach to selectivity profiling, details key experimental protocols, and provides a framework for comparing the resulting data against established pharmacological agents.

The Benzofuran Scaffold: A Privileged Structure with Diverse Targets

The benzofuran nucleus is a versatile heterocyclic system that is a common motif in both natural products and synthetic compounds with significant therapeutic applications.[3][4][6] The biological promiscuity of this scaffold underscores the necessity of a systematic evaluation of any new analogue. While direct biological data for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is not extensively available in the public domain, the known activities of related compounds suggest potential interactions with a range of target classes, including but not limited to:

  • Kinases: Many heterocyclic compounds are known to interact with the ATP-binding site of protein kinases.

  • G-Protein Coupled Receptors (GPCRs): The structural motifs within the benzofuran scaffold share features with known GPCR ligands.

  • Enzymes: Various enzymes involved in inflammatory and metabolic pathways could be modulated by this class of compounds.

  • Nuclear Receptors: Some small molecules can act as agonists or antagonists of nuclear receptors.

A logical workflow for delineating the selectivity profile of our compound of interest is therefore essential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Orthogonal & Cellular Assays cluster_3 Phase 4: Selectivity Assessment & Comparison A Compound of Interest: 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid B Broad-Panel Target Screen (e.g., Kinase Panel, GPCR Panel) A->B Initial Profiling C Identify Primary Targets (Hits from Broad-Panel Screen) B->C D IC50/EC50 Determination (Dose-Response Curves) C->D Confirmation E Orthogonal Biophysical Assays (e.g., SPR, ITC) D->E Mechanism of Action F Functional Cellular Assays (Target Engagement & Phenotypic Readouts) D->F G Selectivity Profiling (Comparison of IC50s across targets) F->G H Comparative Analysis (vs. Known Selective & Non-Selective Drugs) G->H G cluster_0 Compound A (Highly Selective) cluster_1 Compound B (Non-Selective) A_Primary Primary Target (Low IC50) A_Off1 Off-Target 1 (High IC50) A_Off2 Off-Target 2 (High IC50) B_Primary Primary Target (Low IC50) B_Off1 Off-Target 1 (Low IC50) B_Off2 Off-Target 2 (High IC50)

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

This guide provides essential safety protocols and handling procedures for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. The information herein is synthesized from safety data for structurally related benzofuran com...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and handling procedures for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. The information herein is synthesized from safety data for structurally related benzofuran compounds to ensure a high degree of caution and operational safety in the absence of a specific Safety Data Sheet (SDS) for this molecule. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While a specific SDS for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is not currently available, data from analogous benzofuran derivatives suggest that this compound may present the following hazards:

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

  • Carcinogenicity: Some benzofuran compounds are classified as possible carcinogens.[3][4]

A thorough risk assessment should be conducted before handling this compound, considering the procedures to be performed and the quantities involved.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Protection Type Specific Recommendations Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][5]Protects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] Double gloving is recommended.Prevents skin contact. Regularly inspect gloves for any signs of degradation or punctures and replace them immediately if compromised.
Body Protection A flame-resistant lab coat worn over personal clothing. An additional chemical-resistant apron is recommended for splash protection.[5]Protects skin and clothing from contamination.
Respiratory Protection For handling powders or creating aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]Prevents inhalation of potentially harmful dust or aerosols. Work should be performed in a certified chemical fume hood.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Experimental Workflow Diagram

prep Preparation - Assemble all necessary equipment and PPE. - Verify fume hood is operational. weigh Weighing - Tare balance with weigh paper/boat. - Carefully weigh the required amount of compound. prep->weigh Proceed to weighing solubilize Solubilization - Add solvent to the compound in a suitable vessel. - Gently swirl or stir to dissolve. weigh->solubilize Transfer to vessel reaction Reaction/Use - Perform experimental procedure within the fume hood. solubilize->reaction Introduce to experiment cleanup Decontamination & Cleanup - Clean all glassware and surfaces. reaction->cleanup Post-procedure disposal Waste Disposal - Dispose of all waste in designated containers. cleanup->disposal Segregate waste

Caption: Safe handling workflow for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and solvents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any dust.

    • Use a tared weigh boat or paper to accurately measure the desired amount of the compound.

    • Avoid creating dust clouds.

  • Solubilization and Use:

    • Carefully transfer the weighed compound to the reaction vessel.

    • Add the desired solvent slowly to prevent splashing.

    • Conduct all subsequent experimental steps within the fume hood.

  • Decontamination and Cleanup:

    • Wipe down all surfaces and equipment with an appropriate solvent and decontaminating solution.

    • Wash all glassware thoroughly.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill Cleanup:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weigh paper, gloves, absorbent material) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3]

References

  • Personal protective equipment for handling 4-methyl-5-vinylisobenzofuran-1(3H)-one - Benchchem. (n.d.).
  • 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (1999, September 3).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, August 22).
  • 5-Methoxybenzofuran | C9H8O2 | CID 25943 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET. (2024).

Sources

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